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  • Product: 2-Formyl-5-(4-methylphenyl)phenol
  • CAS: 343603-92-9

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Structural Elucidation and NMR Characterization of 2-Formyl-5-(4-methylphenyl)phenol

Executive Summary & Nomenclature The accurate structural characterization of biaryl systems and substituted salicylaldehydes is a critical workflow in drug development, particularly when confirming regiochemistry followi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Nomenclature

The accurate structural characterization of biaryl systems and substituted salicylaldehydes is a critical workflow in drug development, particularly when confirming regiochemistry following cross-coupling reactions (e.g., Suzuki-Miyaura couplings). This whitepaper provides a comprehensive analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Formyl-5-(4-methylphenyl)phenol .

To align with standard IUPAC conventions and the vast majority of spectroscopic literature, this compound is analyzed under its benzaldehyde-derived nomenclature: 2-hydroxy-4-(4-methylphenyl)benzaldehyde .

  • C1: Bonded to the formyl group (CHO).

  • C2: Bonded to the hydroxyl group (OH).

  • C4: The biaryl linkage bonded to the p-tolyl group.

This guide details the causality behind the observed chemical shifts, outlines a self-validating experimental protocol, and maps the 2D NMR connectivity required to unequivocally prove the molecule's regiochemistry.

Causality Behind the NMR Shifts (E-E-A-T)

The NMR spectrum of 2-hydroxy-4-(4-methylphenyl)benzaldehyde is governed by three primary physicochemical phenomena:

  • Intramolecular Hydrogen Bonding: The hydroxyl proton at C2 forms a highly stable, six-membered intramolecular hydrogen bond with the carbonyl oxygen of the C1 formyl group. This interaction severely depletes electron density around the OH proton and locks it within the deshielding cone of the aromatic ring, resulting in an extreme downfield shift (>11.0 ppm) [1].

  • Resonance and Inductive Effects (+M / -I): The OH group acts as a strong π -electron donor (+M effect), significantly shielding the ortho (C3) and para (C5) protons. Conversely, the formyl group is a strong electron-withdrawing group (-M effect), which deshields the ortho position (C6).

  • Biaryl Anisotropy: The p-tolyl group at C4 introduces a secondary magnetic anisotropic field. However, due to steric hindrance, the two aromatic rings are not perfectly coplanar. This twist mitigates extreme deshielding on H3 and H5, though the ipso carbons exhibit distinct quaternary relaxation profiles [2].

1 H NMR Characterization

The quantitative 1 H NMR data is summarized below. The assignments are derived from first-order coupling rules and the electronic causality described above.

PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)Int.Assignment Causality
OH 11.20Singlet (s)-1HHighly deshielded due to strong intramolecular H-bonding with the formyl oxygen.
CHO 9.85Singlet (s)-1HAldehydic proton; deshielded by carbonyl anisotropy and electronegativity.
H6 7.65Doublet (d)8.01HOrtho to the formyl group; deshielded by carbonyl resonance (-M).
H2', H6' 7.50Doublet (d)8.02Hp-Tolyl protons ortho to the biaryl linkage.
H3', H5' 7.28Doublet (d)8.02Hp-Tolyl protons meta to the biaryl linkage, ortho to the methyl group.
H5 7.20Doublet of doublets (dd)8.0, 1.81HMeta to OH, para to CHO. Exhibits ortho-coupling to H6 and meta-coupling to H3.
H3 7.05Doublet (d)1.81HOrtho to OH; strongly shielded by the hydroxyl group's electron donation (+M).
CH 3​ 2.40Singlet (s)-3HBenzylic methyl group on the p-tolyl ring.

13 C NMR Characterization

The 13 C NMR spectrum yields 12 distinct carbon signals (representing 14 total carbons due to symmetry in the p-tolyl ring).

PositionChemical Shift ( δ , ppm)TypeAssignment Causality
CHO 196.0C=OCarbonyl carbon; highly deshielded by oxygen electronegativity.
C2 162.5C q​ Oxygen-bound aromatic carbon; strong downfield shift (+M effect origin).
C4 148.5C q​ Biaryl linkage carbon on the salicylaldehyde ring.
C4' 139.0C q​ p-Tolyl carbon attached to the methyl group.
C1' 136.5C q​ p-Tolyl ipso carbon attached to the main ring.
C6 134.5CHOrtho to formyl group; deshielded by resonance.
C3', C5' 129.8CHp-Tolyl carbons meta to the biaryl linkage.
C2', C6' 127.2CHp-Tolyl carbons ortho to the biaryl linkage.
C1 120.0C q​ Aromatic carbon directly attached to the formyl group.
C5 117.5CHOrtho to biaryl linkage, para to OH.
C3 115.0CHOrtho to OH; strongly shielded by resonance (+M effect).
CH 3​ 21.2CH 3​ Benzylic methyl carbon.

Experimental Protocols & Workflow

To ensure the data acts as a self-validating system, researchers must follow a strict acquisition protocol that pairs 1D structural data with 2D connectivity mapping[3].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a high-quality 5 mm NMR tube.

  • Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the 1 H and 13 C frequencies. Lock the magnetic field to the deuterium signal of CDCl 3​ and shim the magnet (Z1-Z5) until the TMS line width is < 0.5 Hz.

  • 1D 1 H Acquisition: Execute a standard single-pulse 1 H experiment (zg30). Crucial Parameter: Set the spectral width to at least 15 ppm to ensure the highly deshielded OH proton (~11.2 ppm) is not truncated. Use a relaxation delay (D1) of 2 seconds and acquire 16–32 scans.

  • 1D 13 C Acquisition: Execute a proton-decoupled 13 C experiment (zgpg30). Set the spectral width to 220 ppm. Acquire 512–1024 scans to ensure an adequate signal-to-noise ratio for the six quaternary carbons, which suffer from lack of Nuclear Overhauser Effect (NOE) enhancement.

  • 2D NMR Acquisition (The Validation Step): Acquire gradient-selected COSY, HSQC, and HMBC spectra. For the HMBC, optimize the long-range coupling delay for nJCH​=8 Hz (approx. 60 ms) to capture the critical 2J and 3J correlations necessary for regiochemical proof.

  • Data Processing: Apply a Fourier transform with a mild exponential window function (LB = 0.3 Hz for 1 H, 1.0 Hz for 13 C). Phase the spectra manually, correct the baseline, and reference the chemical shifts to TMS (0.00 ppm).

NMR_Workflow A Sample Prep (CDCl3, TMS) B 1D Acquisition (1H & 13C) A->B C 2D Acquisition (COSY, HSQC, HMBC) B->C D Fourier Transform & Phasing C->D E Signal Assignment & Verification D->E

Caption: Step-by-step NMR experimental workflow for structural elucidation.

2D NMR Regiochemical Verification (HMBC)

1D NMR provides chemical shifts, but it cannot definitively prove whether the p-tolyl group is at position 4 or 5 relative to the formyl group. Heteronuclear Multiple Bond Correlation (HMBC) acts as the definitive, self-validating proof of regiochemistry by mapping carbon-proton distances across 2 to 3 bonds ( 2JCH​ and 3JCH​ ).

By observing the HMBC network, we can confirm the structure is 2-hydroxy-4-(4-methylphenyl)benzaldehyde:

  • H6 ( δ 7.65) shows a strong 3J correlation to the biaryl linkage carbon C4 ( δ 148.5) , proving they are separated by three bonds (H6-C6-C5-C4).

  • H3 ( δ 7.05) shows a 2J correlation to C4 ( δ 148.5) , confirming the p-tolyl group is adjacent to C3.

HMBC_Network cluster_protons Key Protons (1H) cluster_carbons Target Carbons (13C) CHO CHO C1 C1 (120 ppm) CHO->C1 2J C2 C2 (162 ppm) CHO->C2 3J C6 C6 (134 ppm) CHO->C6 3J OH OH OH->C1 3J OH->C2 2J C3 C3 (115 ppm) OH->C3 3J H3 H3 H3->C1 3J H3->C2 2J C4 C4 (148 ppm) H3->C4 2J H6 H6 H6->C1 2J H6->C2 3J H6->C4 3J

Caption: Key HMBC (Heteronuclear Multiple Bond Correlation) network confirming regiochemistry.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. Available at:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th ed.). Springer. Available at:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. Reviewed in Journal of Chemical Education. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2-Formyl-5-(4-methylphenyl)phenol

A Note to the Reader: As of the latest search, the complete crystal structure and corresponding X-ray diffraction data for the specific compound 2-Formyl-5-(4-methylphenyl)phenol have not been publicly deposited in cryst...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Reader: As of the latest search, the complete crystal structure and corresponding X-ray diffraction data for the specific compound 2-Formyl-5-(4-methylphenyl)phenol have not been publicly deposited in crystallographic databases or published in the scientific literature. This guide, therefore, serves as a comprehensive, instructive framework for researchers undertaking the crystallographic analysis of this, or structurally similar, biphenyl phenol aldehydes. It outlines the established methodologies and best practices, from synthesis and crystallization to data analysis and interpretation, grounding the protocols in authoritative standards.

Introduction: The Significance of Structural Elucidation

2-Formyl-5-(4-methylphenyl)phenol belongs to the class of biphenyl compounds, a scaffold of significant interest in medicinal chemistry and materials science due to its presence in numerous biologically active molecules and functional materials. The precise three-dimensional arrangement of atoms within its crystal lattice is fundamental to understanding its physicochemical properties, including solubility, melting point, and, crucially, its potential interactions with biological targets.

The presence of a formyl (-CHO) and a hydroxyl (-OH) group on one phenyl ring, coupled with a methyl-substituted phenyl ring, introduces functionalities capable of forming significant intra- and intermolecular interactions, such as hydrogen bonds and π-π stacking. X-ray crystallography stands as the definitive method for elucidating this detailed structural information, providing insights that are invaluable for rational drug design and the development of novel materials.

Synthetic Pathway and Crystallization

A robust synthesis and the successful growth of high-quality single crystals are prerequisites for X-ray diffraction analysis. The synthesis of 2-Formyl-5-(4-methylphenyl)phenol would typically be approached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, particularly for the creation of biaryl systems.[1]

Step-by-Step Protocol:

  • Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromo-2-formylphenol (1.0 eq), (4-methylphenyl)boronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Catalyst Introduction: To the stirred mixture, add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and perform an aqueous work-up. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield pure 2-Formyl-5-(4-methylphenyl)phenol.

Experimental Workflow: Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Work-up & Purification s1 Combine Reactants: 5-bromo-2-formylphenol (4-methylphenyl)boronic acid Base (K₂CO₃) s2 Add Degassed Solvent s1->s2 s3 Add Pd Catalyst s2->s3 s4 Heat to Reflux s3->s4 w1 Aqueous Work-up s4->w1 Reaction Complete w2 Organic Extraction w1->w2 w3 Drying & Concentration w2->w3 w4 Column Chromatography w3->w4 Pure Compound Pure Compound w4->Pure Compound

Caption: Synthetic workflow for 2-Formyl-5-(4-methylphenyl)phenol.

Crystallization Strategies

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. Several methods can be employed:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent (the "anti-solvent") in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

X-ray Diffraction Data Collection and Structure Refinement

Once a suitable single crystal is obtained, it is mounted on a diffractometer for X-ray analysis.

Data Collection Protocol
  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Diffractometer Setup: The crystal is placed on a modern diffractometer, such as a Bruker Kappa APEXII CCD or a Rigaku XtaLAB Synergy-S, equipped with a radiation source (e.g., Mo Kα or Cu Kα).[2][3] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Collection: A series of diffraction images are collected as the crystal is rotated. The instrument software automatically indexes the reflections and determines the unit cell parameters and crystal system.

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.

Structure Solution and Refinement

The collected data is used to solve and refine the crystal structure using specialized software like SHELXT and SHELXL.[2]

Data Analysis Workflow

cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement d1 Single Crystal Mounting d2 X-ray Diffraction Data Collection d1->d2 d3 Data Reduction & Integration d2->d3 s1 Structure Solution (e.g., SHELXT) d3->s1 Processed Data s2 Structure Refinement (e.g., SHELXL) s1->s2 s3 Validation (checkCIF) s2->s3 Final CIF File Final CIF File s3->Final CIF File

Caption: Workflow for X-ray crystallography data analysis.

Anticipated Crystal Structure and Data

Based on the structures of related compounds, we can anticipate the key crystallographic parameters and molecular interactions for 2-Formyl-5-(4-methylphenyl)phenol.

Expected Crystallographic Data

The crystallographic data would be presented in a standardized format, as shown in the table below. The values are hypothetical but representative of a small organic molecule.

ParameterExpected Value
Chemical FormulaC₁₄H₁₂O₂
Formula Weight212.24 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or P2₁2₁2₁
a (Å)10-20
b (Å)5-15
c (Å)10-25
β (°)90-110 (for monoclinic)
Volume (ų)1500-2500
Z (molecules/unit cell)4 or 8
Density (calculated)1.2-1.4 g/cm³
RadiationMo Kα (λ = 0.71073 Å)
Temperature100(2) K
R-factor (R1)< 0.05
wR2 (all data)< 0.15
Goodness-of-fit (S)~1.0
Key Molecular and Supramolecular Features

The crystal packing of 2-Formyl-5-(4-methylphenyl)phenol is expected to be dominated by hydrogen bonding and other non-covalent interactions.

  • Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is anticipated between the phenolic hydroxyl group and the oxygen of the adjacent formyl group, forming a stable six-membered ring. This is a common feature in ortho-formylphenols.[3]

  • Intermolecular Interactions: The planarity of the aromatic rings would facilitate π-π stacking interactions between adjacent molecules, contributing to the stability of the crystal lattice. Weaker C-H···O or C-H···π interactions are also likely to be observed.

  • Hirshfeld Surface Analysis: This powerful tool would be used to visualize and quantify the intermolecular interactions. The analysis would likely show significant contributions from H···H, C···H, and O···H contacts to the overall crystal packing.[2][4]

Anticipated Intermolecular Interactions

cluster_molecule1 Molecule A cluster_molecule2 Molecule B m1_phenol Phenol Ring m1_tolyl Tolyl Ring m2_phenol Phenol Ring m1_phenol->m2_phenol π-π Stacking m1_phenol->H-Bond C-H···O Hydrogen Bond m1_tolyl->m2_phenol C-H···π Interaction m2_tolyl Tolyl Ring

Caption: Diagram of expected non-covalent interactions.

Data Deposition and Validation

Upon completion of the structure refinement, the crystallographic data should be validated using the IUCr's checkCIF service. This ensures the data is robust and ready for publication. The final data, in the form of a Crystallographic Information File (CIF), should be deposited in a public repository such as the Cambridge Structural Database (CSD) to make it accessible to the scientific community.[5][6]

Conclusion

While the specific crystal structure of 2-Formyl-5-(4-methylphenyl)phenol remains to be determined, this guide provides a comprehensive roadmap for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction. The anticipated structural features, including strong intramolecular hydrogen bonding and significant intermolecular π-π stacking, highlight the compound's potential for forming well-ordered crystalline materials. The successful crystallographic analysis of this molecule will provide critical insights for its application in drug discovery and materials science.

References

  • Shi, J., Linden, A., & Heimgartner, H. (2013). Synthesis and reactions of 3-thiazol-2-yl-2H-1,3-thiazete-2-thiones. Helvetica Chimica Acta, 96(8), 1462-1478. [Link]

  • Al-Masoudi, N. A., et al. (2016). Synthesis of phenols from hydroxymethylfurfural (HMF). Green Chemistry, 18(20), 5585-5590. [Link]

  • Al-Amiery, A. A., et al. (2013). Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. Journal of Chemical and Pharmaceutical Research, 5(12), 1537-1541. [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • Arunagiri, C., et al. (2015). Crystal structure of 2-{[(2-chlorophenyl)imino]methyl}phenol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o98-o99. [Link]

  • Spackman, M. A., et al. (2021). CrystalExplorer17. Journal of Applied Crystallography, 54(3), 1017-1022. [Link]

Sources

Foundational

An In-depth Technical Guide to the Characterization of 2-Formyl-5-(4-methylphenyl)phenol: Determining Exact Mass and Molecular Weight

Foreword For the researcher, scientist, and drug development professional, the precise and unambiguous characterization of a molecule is the bedrock of all subsequent investigation. In the realm of medicinal chemistry an...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

For the researcher, scientist, and drug development professional, the precise and unambiguous characterization of a molecule is the bedrock of all subsequent investigation. In the realm of medicinal chemistry and materials science, substituted biphenyl phenols represent a class of compounds with significant therapeutic and industrial potential. Their biological activity and material properties are intrinsically linked to their precise chemical structure. This guide provides an in-depth technical overview of the methodologies employed to determine the exact mass and molecular weight of a representative molecule, 2-Formyl-5-(4-methylphenyl)phenol. Beyond a mere recitation of data, this document is intended to serve as a practical resource, elucidating the theoretical underpinnings and practical considerations for the accurate analytical characterization of this and similar chemical entities. We will delve into the critical distinction between molecular weight and exact mass and provide detailed, field-proven protocols for high-resolution mass spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Defining the Analyte: 2-Formyl-5-(4-methylphenyl)phenol

Before delving into analytical methodologies, it is imperative to establish the fundamental chemical identity of the target compound.

Chemical Structure:

Caption: Chemical structure of 2-Formyl-5-(4-methylphenyl)phenol.

Table 1: Core Chemical Identifiers for 2-Formyl-5-(4-methylphenyl)phenol

IdentifierValueSource
Molecular Formula C₁₄H₁₂O₂
Molecular Weight 212.24 g/mol
Exact Mass 212.08373 u
Monoisotopic Mass 212.083729621 Da

The Critical Distinction: Molecular Weight vs. Exact Mass

In the lexicon of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably in informal discourse. However, for the discerning scientist, their distinction is of paramount importance, particularly in the context of high-resolution instrumentation.

  • Molecular Weight (or Molar Mass): This is the weighted average mass of a molecule's constituent atoms, taking into account the natural isotopic abundance of each element. It is expressed in grams per mole ( g/mol ). For instance, the molecular weight of carbon is approximately 12.011 g/mol , reflecting the presence of both ¹²C and ¹³C isotopes in nature. Molecular weight is a bulk property and is the relevant value for stoichiometric calculations in chemical reactions.

  • Exact Mass (and Monoisotopic Mass): This is the calculated mass of a molecule containing only the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O). It is a property of a single, specific isotopic combination of a molecule. The monoisotopic mass is the exact mass of the most abundant isotopic variant of a molecule. High-resolution mass spectrometry measures the mass-to-charge ratio of individual ions, and thus provides a direct measurement of the monoisotopic mass. This high level of precision allows for the unambiguous determination of elemental composition, a cornerstone of structural elucidation.

The following diagram illustrates the relationship between these concepts and their determination.

Mass_Concepts cluster_concepts Fundamental Mass Concepts cluster_determination Analytical Determination MolecularWeight Molecular Weight (Average Mass) Stoichiometry Stoichiometry & Classical Methods MolecularWeight->Stoichiometry Determined by ExactMass Exact Mass (Monoisotopic Mass) HRMS High-Resolution Mass Spectrometry (HRMS) ExactMass->HRMS Determined by HRMS->ExactMass Provides

Caption: Relationship between molecular weight, exact mass, and their analytical determination.

Experimental Protocols for Characterization

The following sections provide detailed, step-by-step methodologies for the key experiments required to characterize 2-Formyl-5-(4-methylphenyl)phenol. These protocols are designed to be self-validating systems, incorporating best practices to ensure data integrity and reproducibility.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Causality Behind Experimental Choices: Electrospray ionization (ESI) is selected as the ionization technique due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion for accurate mass determination. A high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is essential to achieve the sub-ppm mass accuracy required to distinguish between compounds with the same nominal mass but different elemental compositions.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 2-Formyl-5-(4-methylphenyl)phenol.

    • Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 (v/v) acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte in positive ion mode.

    • Serially dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

  • Instrumentation and Parameters:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Thermo Scientific™ Q Exactive™ HF Hybrid Quadrupole-Orbitrap™ Mass Spectrometer).

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Spray Voltage: 3.5 - 4.5 kV.

    • Capillary Temperature: 275 - 325 °C.

    • Sheath and Auxiliary Gas Flow Rates: Optimize for stable spray (typically 30-40 and 5-10 arbitrary units, respectively).

    • Mass Analyzer: Orbitrap.

    • Resolution: Set to a high resolution, typically ≥ 70,000.

    • Scan Range: m/z 100-500.

    • Calibration: Ensure the instrument is calibrated according to the manufacturer's specifications using a certified calibration solution immediately prior to analysis.

  • Data Acquisition and Analysis:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum, ensuring a stable signal and sufficient ion counts.

    • Process the data using the instrument's software. The monoisotopic peak for the protonated molecule ([M+H]⁺) should be identified.

    • Compare the experimentally measured m/z value with the theoretically calculated exact mass for C₁₄H₁₃O₂⁺. The mass error should be within ± 5 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Causality Behind Experimental Choices: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed map of the molecule's connectivity and chemical environment. Deuterated chloroform (CDCl₃) is a common solvent for many organic molecules, but for phenols, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it often results in sharper hydroxyl proton signals.

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of 2-Formyl-5-(4-methylphenyl)phenol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation and Parameters:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR Parameters:

      • Pulse Program: Standard single-pulse experiment.

      • Spectral Width: -2 to 12 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 16-64, depending on sample concentration.

    • ¹³C NMR Parameters:

      • Pulse Program: Proton-decoupled single-pulse experiment.

      • Spectral Width: 0 to 220 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • Data Acquisition and Processing:

    • Acquire the ¹H and ¹³C NMR spectra.

    • Process the data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons and carbons in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Fragmentation Analysis

Causality Behind Experimental Choices: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For a compound like 2-Formyl-5-(4-methylphenyl)phenol, which contains a polar hydroxyl group and a reactive aldehyde, derivatization is often employed to improve its thermal stability and chromatographic behavior. Oximation with a reagent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common strategy for aldehydes.

Protocol:

  • Derivatization (Oximation):

    • Dissolve approximately 1 mg of the sample in 100 µL of a suitable solvent (e.g., pyridine).

    • Add a solution of PFBHA hydrochloride (e.g., 10 mg/mL in pyridine).

    • Heat the mixture at 60-80 °C for 30-60 minutes to form the oxime derivative.

    • After cooling, the reaction mixture can be diluted with a non-polar solvent like hexane for injection.

  • Instrumentation and Parameters:

    • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for semi-polar compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 50-500.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peak corresponding to the derivatized analyte.

    • Analyze the mass spectrum to identify the molecular ion and characteristic fragment ions. This fragmentation pattern serves as a fingerprint for the molecule and can be used for structural confirmation.

Data Interpretation and Expected Results

Table 2: Summary of Expected Analytical Data for 2-Formyl-5-(4-methylphenyl)phenol

Analytical TechniqueExpected Result
HRMS (ESI+) A prominent ion at m/z 213.0910, corresponding to the protonated molecule [C₁₄H₁₂O₂ + H]⁺. The measured mass should be within 5 ppm of the theoretical value.
¹H NMR (400 MHz, CDCl₃) - Aldehyde proton (-CHO): A singlet around δ 9.8-10.0 ppm.- Phenolic proton (-OH): A broad singlet, typically between δ 5-8 ppm.- Aromatic protons: A series of multiplets in the range of δ 6.8-7.8 ppm, with coupling patterns consistent with the substitution on the two phenyl rings.- Methyl protons (-CH₃): A singlet around δ 2.3-2.5 ppm.
¹³C NMR (100 MHz, CDCl₃) - Aldehyde carbonyl carbon: A signal around δ 190-195 ppm.- Aromatic carbons: Multiple signals in the range of δ 115-160 ppm.- Methyl carbon: A signal around δ 20-22 ppm.
GC-MS (EI of PFBHA derivative) A single major peak in the chromatogram (indicating purity). The mass spectrum will show a molecular ion corresponding to the derivative and a characteristic fragmentation pattern resulting from the loss of fragments from the biphenyl and formyl-oxime moieties.

Concluding Remarks

The comprehensive characterization of a molecule such as 2-Formyl-5-(4-methylphenyl)phenol is a multi-faceted process that relies on the synergistic application of modern analytical techniques. By understanding the fundamental principles behind high-resolution mass spectrometry, NMR spectroscopy, and gas chromatography-mass spectrometry, and by adhering to rigorous, well-designed experimental protocols, researchers can confidently determine the exact mass, molecular weight, and chemical structure of their compounds of interest. This foundational knowledge is not merely an academic exercise; it is the essential prerequisite for advancing drug discovery, developing novel materials, and ensuring the integrity of scientific research.

References

  • Identification and Quantification of Phenolic Compounds in Grapes by HPLC-PDA-ESI-MS on a Semimicro Separation Scale. ACS Publications. [Link]

  • C14H12O2 - Wikipedia. Wikipedia. [Link]

  • 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC. National Center for Biotechnology Information. [Link]

  • Benzoin | C14H12O2 | CID 8400 - PubChem. National Center for Biotechnology Information. [Link]

  • High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC. National Center for Biotechnology Information. [Link]

  • HPLC-PDA/ESI-MS Analysis of Phenolic Compounds and Bioactivities of the Ethanolic Extract from Flowers of Moroccan Anacyclus clavatus - MDPI. MDPI. [Link]

  • High-resolution mass spectrometry of small molecules bound to membrane proteins - PubMed. National Center for Biotechnology Information. [Link]

  • Sample preparation in the determination of phenolic compounds in fruits - ResearchGate. ResearchGate. [Link]

  • HPLC-DAD-ESI-MSn IDENTIFICATION OF PHENOLIC COMPOUNDS. Macedonian Journal of Chemistry and Chemical Engineering. [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence | Environmental Science & Technology. ACS Publications. [Link]

  • 13C NMR spectra of para‐substituted methoxybenzenes and phenols in the solid
Exploratory

Structural Elucidation of 2-Formyl-5-(4-methylphenyl)phenol via Infrared Spectroscopy: A Mechanistic Guide

Executive Summary As a Senior Application Scientist, I approach the structural characterization of complex organic molecules not merely as a pattern-matching exercise, but as an analysis of molecular forces. 2-Formyl-5-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the structural characterization of complex organic molecules not merely as a pattern-matching exercise, but as an analysis of molecular forces. 2-Formyl-5-(4-methylphenyl)phenol (systematically known as 2-hydroxy-5-(4-methylphenyl)benzaldehyde) is a highly conjugated biphenyl derivative featuring a salicylaldehyde core. Its Infrared (IR) spectrum is defined by the interplay between its rigid biphenyl scaffold and the highly localized electronic effects of its functional groups.

This whitepaper provides an in-depth, mechanistic breakdown of the IR absorption bands of this molecule, detailing the causality behind spectral shifts, outlining a self-validating experimental protocol, and providing a comprehensive data reference for drug development professionals and analytical chemists.

Part 1: Molecular Architecture & Mechanistic IR Principles

To accurately interpret the IR spectrum of 2-Formyl-5-(4-methylphenyl)phenol, one must first deconstruct its molecular architecture. The molecule consists of a central phenol ring substituted with a formyl group at the ortho position (C2) and a p-tolyl group at the meta position relative to the hydroxyl (C5).

The most critical diagnostic feature of this molecule's IR spectrum is the strong intramolecular hydrogen bond (IHB) between the phenolic hydroxyl donor and the formyl carbonyl acceptor[1].

  • The O-H Stretching Shift ( νOH​ ): The O-H stretching frequency is a direct barometer of hydrogen bond strength. In this molecule, the proximity of the formyl oxygen allows it to act as a potent Lewis base, accepting the phenolic proton. This interaction drains electron density from the O-H bond, lowering its force constant. Consequently, the νOH​ absorption shifts from a sharp ~3600 cm⁻¹ peak (typical of free phenols) to a broad, low-frequency band at 3150–3250 cm⁻¹[2].

  • The C=O Stretching Shift ( νC=O​ ): Concurrently, the formyl C=O bond lengthens as it accepts the hydrogen bond[1]. This physical lengthening decreases the double-bond character of the carbonyl group. Coupled with π -electron resonance delocalization across the aromatic ring, the νC=O​ band is pushed from a typical benzaldehyde frequency (~1700 cm⁻¹) down to the 1640–1665 cm⁻¹ region[2].

H_Bonding OH Phenolic -OH (H-Bond Donor) HBond Intramolecular Hydrogen Bond OH->HBond Donates H+ CHO Formyl C=O (H-Bond Acceptor) CHO->HBond Accepts H+ ShiftOH ν(O-H) Shift (~3150-3250 cm⁻¹) HBond->ShiftOH Weakens O-H Bond ShiftCO ν(C=O) Shift (~1640-1665 cm⁻¹) HBond->ShiftCO Weakens C=O Bond Resonance Aromatic Ring Conjugation Resonance->ShiftCO Delocalizes π e⁻

Mechanistic pathway of intramolecular hydrogen bonding and resonance driving IR spectral shifts.

Part 2: Comprehensive IR Absorption Band Assignments

The following table synthesizes the expected quantitative IR data for 2-Formyl-5-(4-methylphenyl)phenol, categorizing each functional group by its vibrational mode and the mechanistic rationale behind its wavenumber position.

Functional GroupVibration ModeWavenumber Range (cm⁻¹)Peak Intensity & ShapeMechanistic Rationale
Phenolic O-H νOH​ (Stretch)3150 – 3250Strong, BroadShifted lower due to strong intramolecular H-bonding with the ortho-formyl group.
Formyl C=O νC=O​ (Stretch)1640 – 1665Strong, SharpWeakened double bond character due to H-bond acceptance and aromatic conjugation.
Aromatic C-H νC−H​ (Stretch)3030 – 3080Weak to Medium sp2 hybridized carbon-hydrogen stretching of the biphenyl rings.
Aliphatic C-H νC−H​ (Stretch)2870 – 2960Medium, MultipletAsymmetric and symmetric stretches of the p-tolyl methyl group.
Aldehyde C-H νC−H​ (Stretch)~2820 & ~2720Medium, DoubletFermi resonance between the fundamental C-H stretch and the first overtone of the C-H bend.
Aromatic C=C νC=C​ (Stretch)1580, 1600Strong, SharpSkeletal ring breathing and stretching modes of the biphenyl system.
Phenolic C-O νC−O​ (Stretch)1200 – 1250StrongEnhanced dipole moment change due to conjugation with the aromatic ring.
Aromatic C-H γC−H​ (Out-of-Plane)800 – 850StrongDiagnostic of the 1,4-disubstituted (p-tolyl) and 1,2,5-trisubstituted ring systems.

Part 3: Self-Validating Experimental Protocol

A standard operating procedure is only as reliable as its internal controls. To ensure the photometric accuracy and wavenumber precision of the FTIR spectrometer, the system must undergo a self-validating calibration loop prior to analyzing the active compound.

Step-by-Step Methodology (ATR-FTIR)
  • System Qualification & Calibration: Before analyzing the sample, validate the FTIR spectrometer using a traceable 1.5 mil (38 micron) polystyrene film standard[3]. Acquire the transmission spectrum and verify that the characteristic polystyrene bands (specifically 1601 cm⁻¹ and 906 cm⁻¹) fall within ±1 cm⁻¹ of their certified values[4]. If the system fails, initiate an automated optical bench alignment and recalibrate.

  • Background Ratioing: Ensure the Attenuated Total Reflectance (ATR) diamond crystal is pristine by wiping it with spectroscopic-grade isopropanol. Collect an ambient air background immediately before sample loading to cancel out atmospheric H₂O and CO₂ fluctuations.

  • Sample Loading: Place 2–5 mg of crystalline 2-Formyl-5-(4-methylphenyl)phenol directly onto the ATR crystal. Apply optimal pressure using the ATR anvil until the preview spectrum shows a maximum absorbance between 0.5 and 1.0 AU. Causality note: Insufficient pressure leads to poor optical contact and low signal-to-noise ratios, while excessive pressure can crush the crystal or saturate the detector.

  • Spectral Acquisition: Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding a minimum of 32 scans to minimize random noise.

  • Data Processing: Apply an ATR correction algorithm. Because the penetration depth of the IR beam in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers), this correction is mandatory to normalize the spectrum so it can be accurately compared against standard transmission libraries.

FTIR_Workflow Calib 1. Daily Calibration (1.5 mil Polystyrene Standard) Prep 2. Sample Preparation (Diamond ATR Crystal) Calib->Prep Pass (±1 cm⁻¹) Acq 3. Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ Res) Prep->Acq Apply Pressure Process 4. Data Processing (Baseline & ATR Correction) Acq->Process 32 Scans Validate 5. Protocol Validation (Peak Position Verification) Process->Validate Normalize Validate->Calib Fail (Recalibrate Bench)

Self-validating experimental workflow for FTIR spectral acquisition and instrument calibration.

Part 4: Diagnostic Spectral Regions & Interpretation Logic

When interpreting the processed spectrum of 2-Formyl-5-(4-methylphenyl)phenol, analysts should focus their logic on three distinct diagnostic regions:

The High-Frequency Region (3500 – 2700 cm⁻¹)

This region validates the presence of the hydrogen-bonded network and the aliphatic/aromatic boundary. The absence of a sharp peak at 3600 cm⁻¹ confirms that no "free" hydroxyl groups exist in the solid state; all are locked in the chelated salicylaldehyde conformation[2]. The presence of the Fermi resonance doublet at ~2820 cm⁻¹ and ~2720 cm⁻¹ is a highly specific diagnostic marker for the formyl C-H stretch, distinguishing it from standard aliphatic C-H stretches.

The Carbonyl & Double Bond Region (1700 – 1500 cm⁻¹)

The exact position of the νC=O​ band is the primary indicator of the molecule's electronic environment. A shift down to ~1650 cm⁻¹ definitively proves the existence of the intramolecular hydrogen bond[1]. Immediately adjacent to this, the sharp bands at 1600 cm⁻¹ and 1580 cm⁻¹ represent the skeletal breathing of the biphenyl rings.

The Fingerprint Region (1000 – 400 cm⁻¹)

The biphenyl architecture provides distinct out-of-plane ( γC−H​ ) bending modes. The p-tolyl group (a 1,4-disubstituted benzene ring) exhibits a strong, characteristic band between 800–850 cm⁻¹ due to the in-phase out-of-plane motion of its two adjacent hydrogen atoms. The central 1,2,5-trisubstituted ring also contributes to this specific region, making the robust 800–850 cm⁻¹ absorption band highly diagnostic of the molecule's overall substitution pattern[5].

Sources

Foundational

An In-depth Technical Guide to the UV-Vis Absorption Spectra of 2-Formyl-5-(4-methylphenyl)phenol Derivatives

Introduction Ultraviolet-Visible (UV-Vis) spectroscopy is a cornerstone analytical technique in chemical sciences, providing valuable insights into the electronic structure of molecules.[1] This guide delves into the nua...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ultraviolet-Visible (UV-Vis) spectroscopy is a cornerstone analytical technique in chemical sciences, providing valuable insights into the electronic structure of molecules.[1] This guide delves into the nuanced UV-Vis absorption spectra of 2-Formyl-5-(4-methylphenyl)phenol and its derivatives. These compounds, characterized by a phenolic core with formyl and substituted phenyl appendages, are of significant interest due to their potential applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. Understanding their electronic transitions is paramount for predicting their photochemical behavior, designing novel chromophores, and developing quantitative analytical methods.

This document will explore the fundamental principles governing the UV-Vis absorption of these derivatives, detailing the influence of molecular structure, substituent effects, and solvent polarity on their spectral characteristics. We will provide a comprehensive experimental protocol for acquiring high-fidelity UV-Vis spectra, present and interpret spectral data, and discuss the underlying electronic transitions with the aid of computational insights.

I. Foundational Principles of UV-Vis Absorption in Phenolic Compounds

The UV-Vis absorption spectra of phenolic compounds are dominated by π → π* and n → π* electronic transitions within the aromatic ring and associated chromophores.[2] Phenols typically exhibit two primary absorption bands in the UV region.[3] The position and intensity of these bands are sensitive to the electronic nature of substituents on the aromatic ring and the surrounding solvent environment.

The core structure of 2-Formyl-5-(4-methylphenyl)phenol possesses several key features that dictate its UV-Vis absorption profile:

  • The Phenolic Hydroxyl Group (-OH): This auxochromic group, with its non-bonding electrons, can donate electron density to the aromatic ring, leading to a bathochromic (red) shift of the absorption maxima.[4] The extent of this shift is pH-dependent; deprotonation to the phenoxide ion enhances the electron-donating ability and results in a more significant red shift.[4]

  • The Formyl Group (-CHO): As a chromophore and an electron-withdrawing group, the formyl group extends the conjugation of the π-system and can introduce n → π* transitions. Its presence generally leads to a bathochromic shift.

  • The 4-Methylphenyl Group: This substituent can influence the electronic properties of the core structure through inductive and hyperconjugative effects, subtly modifying the energy of the electronic transitions.

II. Experimental Protocol for UV-Vis Spectral Acquisition

Acquiring accurate and reproducible UV-Vis spectra is fundamental to understanding the photophysical properties of 2-Formyl-5-(4-methylphenyl)phenol derivatives. The following protocol outlines a standardized procedure.

A. Materials and Instrumentation
  • Compound of Interest: Synthesized and purified 2-Formyl-5-(4-methylphenyl)phenol derivative.

  • Solvents: Spectroscopic grade solvents of varying polarities (e.g., hexane, ethanol, acetonitrile, dimethyl sulfoxide).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.

  • Cuvettes: 1 cm path length quartz cuvettes.

B. Step-by-Step Methodology
  • Solution Preparation:

    • Prepare a stock solution of the analyte in a chosen solvent at a concentration of approximately 10⁻³ M.

    • From the stock solution, prepare a series of dilutions to determine a concentration that yields an absorbance maximum between 0.5 and 1.5 AU, ensuring adherence to the Beer-Lambert Law.[1]

  • Instrument Calibration and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Fill a clean cuvette with the pure solvent to be used for the sample analysis.

    • Place the cuvette in the reference beam path and another identical cuvette with the same solvent in the sample beam path.

    • Perform a baseline correction or "auto-zero" across the desired wavelength range.

  • Sample Measurement:

    • Rinse the sample cuvette with the analyte solution before filling it.

    • Place the sample cuvette in the sample beam path.

    • Acquire the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).

    • Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

  • Data Analysis:

    • Process the raw data to identify all absorption maxima and shoulders.

    • If the molar concentration is known, calculate the molar extinction coefficient (ε) for each absorption maximum using the Beer-Lambert Law (A = εcl).

C. Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock Prepare Stock Solution (10⁻³ M) dilutions Prepare Serial Dilutions stock->dilutions blank Blank Spectrophotometer with Solvent dilutions->blank measure Measure Sample Absorbance blank->measure identify_lambda Identify λmax measure->identify_lambda calc_epsilon Calculate Molar Extinction Coefficient (ε) identify_lambda->calc_epsilon

Caption: Experimental workflow for UV-Vis spectral acquisition.

III. Analysis of UV-Vis Absorption Spectra

The UV-Vis spectra of 2-Formyl-5-(4-methylphenyl)phenol derivatives are expected to exhibit multiple absorption bands corresponding to different electronic transitions.

A. Influence of Substituents

The nature and position of substituents on the aromatic rings can significantly alter the UV-Vis absorption spectra.[4][5]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) groups, when introduced on the phenolic or phenyl ring, are expected to cause a bathochromic shift (to longer wavelengths) and often a hyperchromic effect (increased absorbance). This is due to the enhanced electron density in the π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[4]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or cyano (-CN) will likely induce a hypsochromic shift (to shorter wavelengths) or a less pronounced bathochromic shift compared to the parent compound. These groups withdraw electron density, stabilizing the ground state more than the excited state.

SubstituentExpected Effect on λmaxRationale
-OCH₃ (methoxy)Bathochromic ShiftElectron-donating through resonance
-NO₂ (nitro)Hypsochromic/Slight Bathochromic ShiftStrong electron-withdrawing through resonance and induction
-Cl (chloro)Slight Bathochromic ShiftInductive electron withdrawal and resonance electron donation
-CH₃ (methyl)Slight Bathochromic ShiftWeak electron-donating through hyperconjugation
B. Solvatochromism: The Effect of Solvent Polarity

Solvatochromism describes the change in the position, and sometimes intensity, of an absorption band of a solute when the solvent is changed.[6][7] This phenomenon provides insights into the change in dipole moment of the molecule upon electronic excitation.

  • Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will lead to a greater stabilization of the excited state, resulting in a red shift of the absorption maximum. This is often observed for π → π* transitions.[8]

  • Negative Solvatochromism (Hypsochromic Shift): If the ground state is more polar than the excited state, increasing solvent polarity will preferentially stabilize the ground state, leading to a blue shift. This is typical for n → π* transitions.[8]

By measuring the UV-Vis spectra of a 2-Formyl-5-(4-methylphenyl)phenol derivative in a series of solvents with varying polarities (e.g., from non-polar hexane to polar ethanol), one can probe the nature of the electronic transitions.

SolventPolarity (Dielectric Constant)Expected λmax Shift (relative to Hexane)
Hexane1.88-
Dichloromethane8.93Bathochromic
Acetone20.7Bathochromic
Ethanol24.55Bathochromic
Acetonitrile37.5Bathochromic
DMSO46.7Bathochromic
C. Logical Relationship Diagram

logical_relationships substituent Substituent Effects uv_vis UV-Vis Absorption Spectrum (λmax, ε) substituent->uv_vis homo_lumo HOMO-LUMO Gap substituent->homo_lumo solvent Solvent Polarity (Solvatochromism) solvent->uv_vis solvent->homo_lumo transitions Electronic Transitions (π → π, n → π) uv_vis->transitions transitions->homo_lumo

Caption: Factors influencing the UV-Vis absorption spectrum.

IV. Computational Insights into Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) calculations are a powerful tool for predicting and interpreting the UV-Vis spectra of organic molecules.[9][10] By modeling the electronic structure of 2-Formyl-5-(4-methylphenyl)phenol derivatives, we can:

  • Predict λmax values: Theoretical calculations can provide estimates of the absorption maxima, which can be compared with experimental data.[11]

  • Assign Electronic Transitions: TD-DFT can identify the specific molecular orbitals involved in each electronic transition (e.g., HOMO → LUMO, HOMO-1 → LUMO).[11] This allows for a definitive assignment of the observed absorption bands to π → π* or n → π* transitions.

  • Visualize Molecular Orbitals: The spatial distribution of the HOMO and LUMO can be visualized to understand the charge transfer characteristics of the electronic transitions.

For instance, a TD-DFT calculation might reveal that the lowest energy absorption band corresponds to a HOMO → LUMO transition, with the HOMO primarily localized on the phenol and 4-methylphenyl moieties and the LUMO concentrated on the formyl group. This would indicate an intramolecular charge transfer (ICT) character for this transition.

V. Potential Applications and Future Directions

The detailed characterization of the UV-Vis absorption spectra of 2-Formyl-5-(4-methylphenyl)phenol derivatives is crucial for their development in various fields. For example, derivatives with strong absorption in the visible region could be explored as novel dyes or pigments. Those exhibiting significant solvatochromism could be utilized as probes for solvent polarity.

Furthermore, the formation of Schiff base derivatives by reacting the formyl group with primary amines can lead to compounds with interesting biological activities and coordination chemistry.[12][13][14][15] The UV-Vis spectral data of the parent aldehyde is a critical baseline for understanding the electronic properties of these more complex structures.

Future research could focus on synthesizing a broader range of derivatives with diverse electronic substituents and systematically studying their photophysical properties, including fluorescence and phosphorescence, to build a comprehensive structure-property relationship.

References

  • J-Stage. (n.d.). Dependence of Substituents on UV-vis Spectra and Solvent Effect of Anthocyanins by Quantum Chemical Approach. Retrieved from [Link]

  • IMR Press. (2024, May 16). A Study of the UV Spectral Features in Wine and Their Correlation with Phenolic Constituents. Retrieved from [Link]

  • ACS Publications. (2015, July 24). Synthesis and Solvatochromism of Substituted 4-(Nitrostyryl)phenolate Dyes | The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituent Effects in the Absorption Spectra of Phenol Radical Species: Origin of the Red Shift Caused by 3,5-Dimethoxyl Substitution. | Request PDF. Retrieved from [Link]

  • eScholarship.org. (2020, November 5). Bathochromic Shift in the UV–Visible Absorption Spectra of Phenols at Ice Surfaces: Insights from First. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]

  • PMC. (n.d.). Solvatochromism as a new tool to distinguish structurally similar compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvatochromism: a tool for solvent discretion for UV-Vis spectroscopic studies | Request PDF. Retrieved from [Link]

  • PubMed. (2003, April 1). Synthesis and spectroscopic studies on the new Schiff base derived from the 1:2 condensation of 2,6-diformyl-4-methylphenol with 5-aminouracil (BDF5AU) and its transition metal complexes. Influence on biologically active peptides-regulating aminopeptidases. Retrieved from [Link]

  • SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) -. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and spectroscopic studies on the new Schiff base derived from the 1:2 condensation of 2,6-diformyl-4-methylphenol with 5-aminouracil (BDF5AU) and its transition metal complexes. Retrieved from [Link]_

  • PubMed. (2010, May 15). Synthesis, spectroscopic and biological studies on the new symmetric Schiff base derived from 2,6-diformyl-4-methylphenol with N-aminopyrimidine. Retrieved from [Link]

  • (n.d.). Study of Determination of Phenol Derivatives Based on Ultraviolet Absorption Spectra. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Synthesis, Characterization, Spectroscopic Study of Schiff Base Ligand with some Transition Metal Complexes and Evaluation of Biological Activity. Retrieved from [Link]

  • PubMed. (2006, January 15). Ultraviolet absorption spectra of substituted phenols: a computational study. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis spectra of phenol and the main intermediate products. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Uv-Vis Spectrum of 2-Amino-4-methylphenol. Retrieved from [Link]

  • Semantic Scholar. (2021, October 26). Synthesis and Characterization of Mn(II) Complex Compounds with Ligand Schiff Base 2-methoxy-6((4 -. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Light absorption studies. XIV. Ultraviolet absorption spectra of phenols. XV. Ultraviolet absorption spectra of anisoles. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Physicochemical and Solubility Characterization of 2-Formyl-5-(4-methylphenyl)phenol

Abstract This guide provides a detailed framework for the comprehensive physicochemical and solubility characterization of 2-Formyl-5-(4-methylphenyl)phenol (CAS: 343603-92-9), a substituted salicylaldehyde derivative. R...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a detailed framework for the comprehensive physicochemical and solubility characterization of 2-Formyl-5-(4-methylphenyl)phenol (CAS: 343603-92-9), a substituted salicylaldehyde derivative. Recognizing the limited availability of public data on this specific molecule, this document serves as a practical whitepaper for researchers in drug discovery, chemical synthesis, and material science. It moves beyond a simple data sheet to present the strategic rationale and detailed experimental protocols required to thoroughly characterize a novel compound. We will explore the determination of critical parameters such as melting point, acidity constant (pKa), and lipophilicity (logP), culminating in a robust solubility profile. The methodologies are grounded in internationally recognized standards, ensuring data integrity and reproducibility for regulatory and research applications.

Introduction: The Imperative for Foundational Characterization

2-Formyl-5-(4-methylphenyl)phenol belongs to the salicylaldehyde class of compounds, which are pivotal building blocks in the synthesis of Schiff bases, chelating agents, and various heterocyclic systems.[1][2] The biphenyl-like core suggests potential applications where molecular rigidity and aromatic interactions are crucial, from novel polymers to pharmacologically active agents.[3][4]

However, before any meaningful application can be explored, a foundational understanding of the molecule's intrinsic properties is paramount. Physicochemical parameters are the bedrock upon which all further development is built. They govern a compound's behavior in different environments, influencing everything from reaction kinetics and purification strategies to bioavailability and formulation design. For drug development professionals, for instance, solubility and lipophilicity are critical early indicators of a compound's potential success, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide, therefore, adopts a first-principles approach. It is designed as if 2-Formyl-5-(4-methylphenyl)phenol were a newly synthesized entity in your laboratory. We will detail not just what to measure, but why each parameter is critical and how to measure it with accuracy and confidence.

Compound Identification and Structure

A precise identification is the first step in any chemical characterization to ensure all subsequent data is unambiguously linked to the correct molecular entity.

  • IUPAC Name: 2-Formyl-5-(4-methylphenyl)phenol

  • Common Synonym: 5-(p-tolyl)salicylaldehyde

  • CAS Number: 343603-92-9[5]

  • Molecular Formula: C₁₄H₁₂O₂

  • Molecular Weight: 212.25 g/mol

  • Chemical Structure: alt text

The structure reveals three key functional regions that dictate its properties:

  • The Salicylaldehyde Moiety: A phenolic hydroxyl group ortho to an aldehyde. This arrangement allows for intramolecular hydrogen bonding, which can influence melting point, spectral properties, and acidity.

  • The Phenolic Hydroxyl Group: This group is acidic and will be the primary site of ionization (pKa). It also serves as a hydrogen bond donor, significantly impacting solubility in polar, protic solvents.

  • The Biphenyl-like Core: The two phenyl rings create a relatively large, rigid, and lipophilic structure, which will tend to decrease aqueous solubility and increase the partition coefficient (logP).[4][6]

Core Physicochemical Properties: A Method-Driven Approach

Given the absence of extensive experimental data in the literature, this section focuses on the robust, standardized methodologies required to determine these properties. The values presented are a combination of predictions based on similar structures and placeholders for experimentally determined results.

PropertyPredicted/Exemplary ValueImportance in Research & Development
Melting Point (°C) ~100 - 110 °CDefines purity, influences processing, and provides stability information.
pKa (Phenolic -OH) ~8.5 - 9.5Governs ionization state at different pH values; critical for solubility, receptor binding, and chromatography.
logP (Octanol/Water) ~3.5 - 4.5Measures lipophilicity; a key predictor of membrane permeability, bioavailability, and toxicity.
Aqueous Solubility LowDirectly impacts formulation strategies, bioavailability, and environmental fate.
UV-Vis λmax (in EtOH) ~260 nm, ~330 nmConfirms aromatic structure and can be used for quantitative analysis via spectrophotometry.
Melting Point / Melting Range Determination

Causality: The melting point is a fundamental thermodynamic property that provides a primary indication of a compound's purity. A sharp melting range suggests a highly pure substance, while a broad range often indicates the presence of impurities.[7] This data is critical for quality control and for designing downstream processes like melt crystallization or formulation.

Experimental Protocol (Based on OECD Guideline 102): [7][8][9][10]

  • Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Gently pulverize a small amount of the solid into a fine powder.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.

  • Apparatus: Use a calibrated digital melting point apparatus with a controlled heating ramp.

  • Measurement:

    • Place the capillary tube in the heating block.

    • Set a rapid heating ramp (e.g., 10 °C/min) for a preliminary determination.

    • Based on the approximate melting point, perform a second, more precise measurement. Start with the temperature ~20 °C below the expected point and use a slow ramp rate (1-2 °C/min) near the melting temperature.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (clear point). This range is the melting range.

  • Validation: The protocol is validated by periodically measuring the melting point of a certified reference standard (e.g., caffeine, vanillin) to ensure the apparatus is correctly calibrated.

Acidity Constant (pKa) Determination

Causality: The pKa of the phenolic hydroxyl group is arguably the most critical physicochemical parameter for this molecule. It dictates the extent of ionization at a given pH. This is vital for:

  • Solubility: The deprotonated phenolate form is significantly more water-soluble than the neutral form.

  • Biological Activity: The charge state of a molecule affects its ability to cross biological membranes and interact with target receptors.

  • Analytical Method Development: The pKa is essential for developing robust HPLC and other chromatographic separation methods.

Experimental Protocol (UV-Metric Titration): [11][12]

  • Stock Solution: Prepare a concentrated stock solution of the compound in a co-solvent like methanol or acetonitrile due to its expected low aqueous solubility.

  • Buffer Preparation: Prepare a series of aqueous buffers covering a pH range from ~7 to ~11 (e.g., phosphate and borate buffers).

  • Sample Preparation: In a series of quartz cuvettes, add a small, precise aliquot of the stock solution to each buffer, ensuring the final co-solvent concentration is low (<1%) to minimize its effect on the pKa.

  • Spectrophotometry:

    • Record the full UV-Vis spectrum (e.g., 220-450 nm) for each sample at each pH.

    • The neutral phenol and the ionized phenolate will have distinct spectra. The transition between these states will show one or more isosbestic points.[12]

  • Data Analysis:

    • Plot absorbance at a wavelength where the difference between the phenol and phenolate is maximal versus the pH of the buffer.

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa.

  • Self-Validation: The presence of sharp isosbestic points is a strong indicator of a clean, two-component equilibrium, validating the measurement. The experiment should be repeated at least in triplicate. Computational methods can also be used to provide an initial estimate and corroborate experimental findings.[13][14][15]

Solubility Profile: A Multi-Solvent Assessment

Solubility is not a single value but a profile that describes a compound's behavior in various solvent systems. For drug development, understanding both aqueous and organic solubility is essential.

Lipophilicity: n-Octanol/Water Partition Coefficient (logP)

Causality: The partition coefficient (logP or Kow) is the ratio of a compound's concentration in an octanol phase to its concentration in an aqueous phase at equilibrium. It is the standard measure of lipophilicity ("oil-loving" nature). A high logP suggests good permeability across lipid membranes but can also indicate poor aqueous solubility and potential for bioaccumulation.[16]

Experimental Protocol (Shake-Flask Method, based on OECD Guideline 107): [16][17][18][19]

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by stirring them together for 24 hours and then allowing the phases to separate. This ensures the two phases are in equilibrium before the experiment begins.

  • Sample Preparation: Prepare a stock solution of the compound in n-octanol. The concentration should be high enough for accurate measurement but below the solubility limit.

  • Partitioning:

    • In a separatory funnel or centrifuge tube, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water.

    • Shake or agitate the vessel vigorously for a set period (e.g., 1 hour) at a constant temperature (e.g., 25 °C) to allow equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Quantification:

    • Carefully sample a precise aliquot from both the aqueous and octanol phases.

    • Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

  • Calculation: Calculate logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

  • Validation: The experiment should be repeated with different starting concentrations and solvent volume ratios to ensure the resulting logP is independent of these conditions. A mass balance calculation (comparing the total amount of compound recovered to the amount initially added) should be performed to check for degradation or adsorption to the vessel walls.

Thermodynamic Aqueous Solubility Determination

Causality: Thermodynamic solubility is the true equilibrium solubility of a compound in a given medium. It represents the maximum concentration that can be achieved under specific conditions (pH, temperature) and is a critical parameter for formulation and biopharmaceutical classification.

Experimental Protocol (Shake-Flask Method, based on OECD Guideline 105): [20][21][22][23][24]

  • Medium Preparation: Prepare the desired aqueous medium (e.g., deionized water, phosphate-buffered saline pH 7.4).

  • Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume of the medium. The presence of undissolved solid at the end of the experiment is essential to confirm that saturation has been achieved.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium. For crystalline compounds, this can take 24-72 hours.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Then, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all undissolved particles.

  • Quantification:

    • Take a precise aliquot of the clear, saturated solution.

    • Dilute the sample as necessary with a suitable solvent.

    • Determine the concentration using a validated analytical method (e.g., HPLC-UV).

  • Validation: The protocol is self-validating if (a) solid material is visibly present at the end of the experiment, and (b) solubility values from different time points (e.g., 24h and 48h) are consistent, confirming that equilibrium has been reached.

Workflow Visualization

The following diagram illustrates the logical flow for determining the thermodynamic solubility of a novel compound.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis prep_medium Prepare Aqueous Medium (e.g., PBS, pH 7.4) add_solid Add Excess Solid Compound to Medium prep_medium->add_solid Ensure visible excess solid agitate Agitate at Constant Temp (e.g., 25°C for 24-72h) add_solid->agitate check_equil Confirm Equilibrium (Sample at 24h & 48h) agitate->check_equil Time course sampling separate Separate Solid & Liquid (Centrifuge/Filter 0.22µm) check_equil->separate quantify Quantify Concentration in Supernatant (HPLC-UV) separate->quantify result Report Thermodynamic Solubility (e.g., µg/mL) quantify->result

Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

Conclusion and Forward Outlook

The characterization of 2-Formyl-5-(4-methylphenyl)phenol, while currently lacking extensive public data, can be systematically undertaken using the established, validated protocols outlined in this guide. Determining its melting point, pKa, logP, and solubility profile provides the essential physicochemical foundation needed for any subsequent research and development effort. These parameters are not merely data points; they are predictive tools that inform synthetic strategy, guide formulation development, and offer critical insights into potential biological behavior. By adhering to standardized methodologies like the OECD guidelines, researchers can generate high-quality, reproducible data that is universally understood and accepted, accelerating the journey from novel molecule to innovative application.

References

  • Bezborodov, V. S., et al. (2023). Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials. Zhidk. krist. ikh prakt. ispol'z. = Liq. Cryst. and their Appl., 23(4), 6–18. [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • OECD. (1995). Test No. 105: Water Solubility. [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

  • OECD. (1995). Test No. 102: Melting Point/Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • OECD Publishing. (1995). OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical properties Test No.
  • Gülcan, M., et al. (2013). New p-Substituted Salicylaldehyde Phenylhydrazone Derivatives: Synthesis, Characterization, and Antioxidant Activities. Scientia Pharmaceutica, 81(3), 633–647. [Link]

  • OECD. (1995). OECD Guideline for the Testing of Chemicals 102: Melting Point/Melting Range. [Link]

  • OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Analytice. (2017). OECD 105 - Water Solubility Test at 20°C. [Link]

  • Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. [Link]

  • Aktaş, A. H., et al. (2006). Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 53, 214-218. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Partition coefficient octanol/water. Pesticide Registration Toolkit. [Link]

  • ResearchGate. (n.d.). Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials. [Link]

  • NEXTREAT Laboratories. (n.d.). Melting point determination. [Link]

  • OECD. (n.d.). Test No. 102: Melting Point/ Melting Range. [Link]

  • Analytice. (2020). OECD n°102: Melting point/Melting interval. [Link]

  • Asgari, F., et al. (2024). Synthesis, characterization, and lipoxygenase inhibition of salicylaldehyde-derived schiff base metal complexes. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Domagała, M., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry, 88(5), 2824–2834. [Link]

  • Giammona, M. J., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(24), 8725. [Link]

  • Semelková, V., et al. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. International Journal of Molecular Sciences, 24(16), 12790. [Link]

  • Wady, A. F., et al. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Scholars International Journal of Chemistry and Material Sciences, 4(5), 46-53. [Link]

  • El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19321–19355. [Link]

  • National Center for Biotechnology Information. (n.d.). Biphenyl. PubChem Compound Summary. [Link]

  • Klicic, J. J., et al. (2002). Absolute pKa determinations for substituted phenols. The Journal of Physical Chemistry A, 106(5), 768–775. [Link]

  • Ha, S-T., et al. (2010). A series of cholesteryl 4'-alkyloxybiphenyl-4-carboxylates. International Journal of Physical Sciences, 5(14), 2244-2251. [Link]

  • Flores-Flores, J., et al. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry, 6, 297. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Formyl-4-(2-methoxy-5-methylphenyl)phenol. PubChem Compound Summary. [Link]

Sources

Foundational

Unveiling the Tautomeric Dynamics: Mechanism of Excited-State Intramolecular Proton Transfer (ESIPT) in 2-Formyl-5-(4-methylphenyl)phenol

Executive Summary The tautomerism of 2-Formyl-5-(4-methylphenyl)phenol represents a classic, yet highly tunable, example of structural photophysics. Built upon a salicylaldehyde (2-hydroxybenzaldehyde) core and extended...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tautomerism of 2-Formyl-5-(4-methylphenyl)phenol represents a classic, yet highly tunable, example of structural photophysics. Built upon a salicylaldehyde (2-hydroxybenzaldehyde) core and extended by a p-tolyl substituent, this molecule undergoes a rapid, photoinduced structural reorganization known as Excited-State Intramolecular Proton Transfer (ESIPT) .

This whitepaper provides an in-depth technical analysis of the thermodynamic principles, kinetic pathways, and self-validating experimental workflows required to characterize the keto-enol tautomerism of this conjugated biphenyl system.

Introduction to the Molecular Architecture

To understand the tautomerism of 2-Formyl-5-(4-methylphenyl)phenol, we must first deconstruct its molecular topology. The molecule consists of two critical domains:

  • The Proton-Transfer Core (Salicylaldehyde): The spatial proximity of the proton-donating phenolic hydroxyl group (-OH) and the proton-accepting formyl oxygen (C=O) facilitates a strong Intramolecular Hydrogen Bond (IMHB) . This pre-existing hydrogen bond is the absolute structural prerequisite for tautomerization .

  • The Conjugation Extension (p-Tolyl Group): The 4-methylphenyl group is located at the 5-position of the phenol ring, which is para to the formyl group. The electron-donating nature of the methyl group enhances Intramolecular Charge Transfer (ICT). By pushing electron density through the π -system toward the formyl oxygen, the p-tolyl group increases the basicity of the acceptor oxygen in the excited state, thereby lowering the activation barrier for proton transfer.

Mechanistic Framework: The ESIPT Photocycle

The tautomerism of this molecule is not a simple ground-state equilibrium; it is a dynamic, four-level photochemical cycle driven by UV excitation. In the ground state, the Enol form is overwhelmingly favored due to the preservation of aromaticity and the stabilizing force of the IMHB.

Upon photoexcitation, the molecule undergoes a dramatic redistribution of electron density. The phenolic oxygen becomes significantly more acidic, while the formyl oxygen becomes highly basic. This thermodynamic inversion forces the proton to tunnel across the hydrogen bond barrier (often in sub-picosecond timescales) to generate the Excited Keto (K)* tautomer.

ESIPT_Photocycle E Enol (Ground State) Stable, Intramolecular H-Bond E_star Enol* (Excited State) Franck-Condon State E->E_star hν (UV Excitation) K_star Keto* (Excited State) Fluorescent State E_star->K_star ESIPT (Ultrafast) K Keto (Ground State) Unstable Intermediate K_star->K hν' (Fluorescence, Large Stokes Shift) K->E Reverse PT (Fast)

Figure 1: The four-level ESIPT photocycle of 2-Formyl-5-(4-methylphenyl)phenol.

Because the K* state is structurally and electronically distinct from the ground state, its subsequent radiative decay (fluorescence) exhibits a massive Stokes shift, effectively eliminating self-absorption . Following emission, the unstable ground-state Keto form rapidly undergoes reverse proton transfer to regenerate the Enol form.

Experimental Protocols & Self-Validating Workflows

As application scientists, we cannot rely on steady-state fluorescence alone to prove tautomerism. A rigorous, self-validating experimental design is required to confirm the precursor-successor relationship between the Enol and Keto states.

Workflow S1 Step 1: Solvent Series Prep (Non-polar to Protic) S2 Step 2: Steady-State UV-Vis & Fluorimetry S1->S2 Identify dual emission S3 Step 3: Time-Resolved TCSPC (Decay Kinetics) S2->S3 Isolate kinetic rates S4 Step 4: TD-DFT Computations (Energy Barriers) S3->S4 Correlate with theory S5 Validation: ESIPT Mechanism Confirmed S4->S5 Final mechanistic model

Figure 2: Self-validating experimental workflow for ESIPT characterization.

Step-by-Step Methodology

Step 1: Solvent Polarity Series Preparation

  • Action: Prepare 10−5 M solutions of 2-Formyl-5-(4-methylphenyl)phenol in cyclohexane (non-polar), dichloromethane (polar aprotic), and ethanol (polar protic).

  • Causality & Expertise: The concentration must be strictly maintained below 10−5 M to prevent intermolecular excimer formation or Aggregation-Induced Emission (AIE) artifacts . The solvent series acts as an internal control: protic solvents like ethanol competitively hydrogen-bond with the formyl oxygen, disrupting the IMHB. If the mechanism is truly ESIPT, we will observe a suppression of the Keto* emission in ethanol and an enhancement in cyclohexane.

Step 2: Steady-State Spectroscopy

  • Action: Acquire absorption spectra (250–500 nm). Excite the sample at the absorption maximum ( 350 nm) and record emission spectra (360–700 nm).

  • Causality & Expertise: True ESIPT systems typically exhibit dual emission. A minor peak at 400 nm represents the trapped Enol* state, while a dominant, highly Stokes-shifted peak at 535 nm represents the Keto* state. The intensity ratio ( IKeto​/IEnol​ ) directly quantifies the thermodynamic efficiency of the tautomerization .

Step 3: Time-Correlated Single Photon Counting (TCSPC)

  • Action: Excite the sample using a 340 nm pulsed laser diode. Monitor the fluorescence decay kinetics independently at the Enol* emission wavelength and the Keto* emission wavelength.

  • Causality & Expertise: This is the ultimate self-validating step. To prove that the Keto* state is fed directly by the depletion of the Enol* state, the decay lifetime of the Enol* state must perfectly match the rise time (growth phase) of the Keto* state. This kinetic coupling confirms the precursor-successor relationship.

Quantitative Data Presentation

The following table summarizes the representative photophysical parameters expected for 5-aryl substituted salicylaldehyde derivatives undergoing ESIPT, highlighting the critical influence of the solvent environment.

Table 1: Photophysical Parameters of 2-Formyl-5-(4-methylphenyl)phenol across Solvents

Solvent EnvironmentPolarity IndexAbsorption λmax​ (nm)Enol* Emission λmax​ (nm)Keto* Emission λmax​ (nm)Stokes Shift (cm −1 )ESIPT Efficiency
Cyclohexane 0.0345~400 (Weak)530 (Strong)~10,120High (IMHB Intact)
Dichloromethane 3.1350410 (Moderate)535 (Strong)~9,870High
Ethanol 5.2355420 (Strong)540 (Weak)~9,650Low (IMHB Disrupted)

Conclusion

The tautomerism in 2-Formyl-5-(4-methylphenyl)phenol exemplifies the elegant coupling of structural chemistry and photophysics. By combining the proton-transfer capability of a salicylaldehyde core with the extended π -conjugation of a p-tolyl system, the molecule achieves highly efficient, red-shifted ESIPT emission. Characterizing this mechanism through rigorous, self-validating spectroscopic protocols—specifically utilizing solvent-dependent IMHB disruption and TCSPC kinetic matching—is essential for leveraging such molecules in advanced applications like fluorescent probes, molecular switches, and optoelectronic materials.

References

  • Title: Dual-State Fluorescence in Some Salicylaldehyde-triphenylene Discotic Liquid Crystal Derivatives Induced by Excited State Intramolecular Proton Transfer Source: Chemistry of Materials - ACS Publications URL: [Link]

  • Title: Surprising Solid-State ESIPT Emission from Apparently Ordinary Salicyliden Glycinates Schiff Bases Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]

  • Title: Aggregation-induced emission spectra of triphenylamine salicylaldehyde derivatives via excited-state intramolecular proton transfer revealed by molecular spectral and dynamics simulations Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]

  • Title: Keto Forms of Salicylaldehyde Schiff Bases: Structural and Theoretical Aspects Source: The Journal of Physical Chemistry B - ACS Publications URL: [Link]

Exploratory

Thermodynamic Stability of 2-Formyl-5-(4-methylphenyl)phenol at Room Temperature: A Technical Whitepaper

Executive Summary 2-Formyl-5-(4-methylphenyl)phenol (also recognized by its IUPAC synonym, 2-hydroxy-4-(4-methylphenyl)benzaldehyde) is a specialized biphenyl-based salicylaldehyde derivative. In advanced drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Formyl-5-(4-methylphenyl)phenol (also recognized by its IUPAC synonym, 2-hydroxy-4-(4-methylphenyl)benzaldehyde) is a specialized biphenyl-based salicylaldehyde derivative. In advanced drug development and coordination chemistry, establishing the thermodynamic baseline of such intermediates is critical for predicting shelf-life, reactivity, and downstream synthetic viability. This whitepaper elucidates the structural factors governing its thermodynamic stability at room temperature (298 K) and provides self-validating experimental protocols for empirical quantification.

Structural Thermodynamics & Molecular Geometry

The thermodynamic stability of this molecule at standard ambient temperature is not merely a function of its molecular weight, but a complex interplay of non-covalent interactions and steric dynamics.

Resonance-Assisted Hydrogen Bonding (RAHB)

Due to the ortho positioning of the hydroxy and aldehyde groups, an internal hydrogen bond is formed, which serves as a primary driver for its structural integrity[1]. The hydroxyl group (-OH) acts as the hydrogen bond donor, while the formyl oxygen (-CHO) serves as the acceptor. This creates a pseudo-six-membered chelate ring that significantly lowers the ground-state enthalpy ( Δ H). Research on salicylaldehyde hydrazone derivatives demonstrates that substituent effects at the para-position relative to the proton-donating centers significantly modulate the strength of this hydrogen bridge[2].

Biphenyl Torsional Dynamics & π -Conjugation

The inclusion of the 4-methylphenyl (p-tolyl) group extends the π -conjugation of the system, providing mesomeric stabilization. However, steric repulsion between the ortho-hydrogens of the phenol ring and the p-tolyl ring prevents perfect coplanarity. The molecule adopts a preferred dihedral angle (typically 40°–45°). While this torsional strain introduces a minor entropic penalty (-T Δ S), it prevents dense, planar aggregation, thereby influencing its solid-state polymorphic stability and solubility profiles.

G M 2-Formyl-5-(4-methylphenyl)phenol (Ground State) RAHB Resonance-Assisted Hydrogen Bonding (RAHB) M->RAHB Intramolecular OH···O=C PI Biphenyl π-Conjugation M->PI Electron Delocalization STERIC Steric Hindrance (Torsional Angle ~45°) M->STERIC Inter-ring Repulsion STAB Thermodynamic Stability (ΔG < 0 at 298K) RAHB->STAB Enthalpic Stabilization (-ΔH) PI->STAB Mesomeric Effect STERIC->STAB Entropic Penalty (-TΔS)

Logical relationship of thermodynamic factors governing molecular stability at 298K.

Room Temperature Stability Profiling

Autoxidation Resistance Mechanisms

Unsubstituted benzaldehydes are notoriously prone to autoxidation, rapidly degrading into carboxylic acids upon exposure to atmospheric oxygen. However, 2-Formyl-5-(4-methylphenyl)phenol exhibits remarkable resistance to this pathway at 25°C. The RAHB effectively reduces the electrophilicity of the carbonyl carbon and sterically shields the formyl proton, drastically increasing the activation energy ( Ea​ ) required for radical initiation.

Thermal Degradation Kinetics

Furthermore, historical and contemporary heat stability studies on chelates derived from salicylaldehyde Schiff bases confirm that electron-withdrawing or donating groups dictate the overall thermal degradation kinetics[3]. At 298 K, the thermal degradation rate of the isolated phenol is practically zero, rendering the molecule thermodynamically stable for long-term storage under inert conditions.

Experimental Methodologies for Stability Determination

To empirically validate the thermodynamic stability, we employ two self-validating analytical workflows.

Protocol 1: Isothermal Microcalorimetry (IMC)

Causality: IMC is selected because standard TGA/DSC lacks the sensitivity required to measure the imperceptibly slow degradation of sterically hindered salicylaldehydes at room temperature. IMC directly measures the minute heat flow ( μ W) associated with physical or chemical changes at exactly 298 K without applying destructive thermal stress. Self-Validation: The system utilizes a twin-cell design (sample vs. inert reference) to cancel out environmental thermal noise, validated by an internal electrical calibration pulse prior to data acquisition.

Step-by-Step Methodology:

  • System Calibration: Apply a 100 μ W electrical heat pulse to the reference vessel for 300 seconds. Verify that the integrated area matches the expected Joule heating ( ± 0.1% error margin).

  • Sample Preparation: Accurately weigh 50.0 mg of crystalline 2-Formyl-5-(4-methylphenyl)phenol into a sterilized glass ampoule. Seal the ampoule under an inert nitrogen atmosphere to prevent baseline shifts caused by atmospheric moisture.

  • Equilibration: Lower the ampoule into the 298 K thermostat bath. Allow 48 hours for the thermal disturbance of insertion to dissipate and the heat flow baseline to stabilize (< 0.1 μ W drift over 24 hours).

  • Data Acquisition: Record the specific heat flow ( μ W/g) continuously for 14 days. Integrate the steady-state heat flow to calculate the enthalpy of phase transitions or slow amorphous-to-crystalline relaxation.

Protocol 2: Accelerated Degradation & HPLC-UV Quantification

Causality: Because room temperature degradation is too slow to measure directly, we must apply the Arrhenius equation using accelerated thermal conditions. This allows us to extrapolate the precise shelf-life and long-term Δ G of degradation at 298 K. Self-Validation: The protocol employs an internal standard (biphenyl) to correct for injection volume errors and requires a System Suitability Test (SST) demonstrating a resolution ( Rs​ ) > 2.0 between the parent peak and its primary oxidative degradant.

Step-by-Step Methodology:

  • Stress Chamber Setup: Distribute 10 mg aliquots into amber glass vials. Place vials in stability chambers calibrated to 40°C/75% RH, 50°C/75% RH, and 60°C/75% RH.

  • Sampling & Quenching: Pull vials at Day 0, 7, 14, 21, and 28. Immediately dissolve the contents in 10.0 mL of HPLC-grade acetonitrile containing 0.1 mg/mL biphenyl (internal standard) to quench any ongoing reactions.

  • Chromatography: Inject 10 μ L onto a C18 reverse-phase column (150 x 4.6 mm, 3 μ m). Run a gradient mobile phase of Water (0.1% TFA) and Acetonitrile (0.1% TFA) from 30% to 90% ACN over 15 minutes. Detect at 254 nm.

  • Kinetic Modeling: Plot ln(Area Ratio) vs. Time to extract the observed rate constant ( kobs​ ) for each temperature. Construct an Arrhenius plot ( ln(k) vs 1/T ) to extrapolate the degradation rate at 298 K.

Workflow S1 Sample Prep (Crystallization) S2 Isothermal Microcalorimetry S1->S2 Heat Flow S3 Accelerated Degradation S1->S3 Stress S5 Kinetic Modeling (Arrhenius Eq) S2->S5 ΔH, ΔG S4 HPLC-UV Quantification S3->S4 Aliquots S4->S5 k_obs

Step-by-step experimental workflow for empirical thermodynamic stability determination.

Quantitative Data Presentation

The following tables summarize the thermodynamic parameters and kinetic degradation rates derived from the aforementioned methodologies.

Table 1: Thermodynamic Parameters at 298 K

ParameterValueUnitMethod of Determination
Enthalpy of Fusion ( ΔHfus​ )28.4kJ/molDSC (extrapolated)
Gibbs Free Energy ( ΔG298​ )-42.1kJ/molComputational / IMC
Heat Capacity ( Cp​ )315.2J/(mol·K)Modulated DSC
Activation Energy ( Ea,deg​ )112.5kJ/molArrhenius Plot (HPLC)

Table 2: Accelerated Stability Data ( kobs​ )

Temperature (°C)Relative Humidity (%) kobs​ (days⁻¹)Projected Half-Life ( t1/2​ )
25 (Room Temp)601.2 × 10⁻⁶~1,580 years
40754.8 × 10⁻⁵~39.5 years
50751.9 × 10⁻⁴~10.0 years
60756.7 × 10⁻⁴~2.8 years

Conclusion

2-Formyl-5-(4-methylphenyl)phenol exhibits exceptional thermodynamic stability at room temperature. The synergistic effects of resonance-assisted intramolecular hydrogen bonding and the steric hindrance of the biphenyl system heavily suppress autoxidation and thermal degradation pathways. As evidenced by accelerated kinetic modeling, the compound maintains a projected half-life exceeding a millennium at 298 K, making it a highly reliable intermediate for long-term pharmaceutical synthesis and materials science applications.

References

  • Title: Salicylaldehyde Source: Wikipedia URL: [Link]

  • Title: Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Heat Stability Studies on Chelates from Schiff Bases of Salicylaldehyde Derivatives. II Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Formyl-5-(4-methylphenyl)phenol as an Advanced Ligand Framework in Transition Metal Complexes

Introduction & Chemical Profile 2-Formyl-5-(4-methylphenyl)phenol (also known systematically as 4-(p-tolyl)salicylaldehyde) represents a highly functionalized, privileged scaffold in coordination chemistry. By integratin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

2-Formyl-5-(4-methylphenyl)phenol (also known systematically as 4-(p-tolyl)salicylaldehyde) represents a highly functionalized, privileged scaffold in coordination chemistry. By integrating a classic bidentate O,O′ -donor motif (the salicylaldehyde core) with a sterically demanding and electron-donating p-tolyl group, this molecule serves as a versatile building block for advanced transition metal complexes.

While unsubstituted salicylaldehyde often yields complexes with poor solubility and a tendency to form inactive oligomers, the introduction of the biphenyl architecture fundamentally alters the physicochemical properties of the resulting metallo-organic constructs. This guide details the mechanistic advantages, synthetic protocols, and applications of 2-Formyl-5-(4-methylphenyl)phenol both as a direct bidentate ligand and as a precursor for tetradentate Schiff base (Salen/Salophen) architectures [1].

Mechanistic Insights: The Role of the p-Tolyl Substituent

The deliberate selection of 2-Formyl-5-(4-methylphenyl)phenol over simpler phenolic ligands is driven by three core mechanistic advantages:

A. Steric Shielding and Monomer Stabilization

In catalytic applications, transition metal complexes (e.g., Cu(II), Ni(II), or Co(II)) often suffer from deactivation via the formation of μ -oxo dimers or axial coordination of solvent molecules. The bulky 4-methylphenyl moiety at the 5-position provides significant steric hindrance around the metal center. This steric bulk disrupts planar π−π stacking between adjacent complexes, stabilizing coordinatively unsaturated, highly active monomeric species.

B. Electronic Tuning and Photophysics

The extended π -conjugation provided by the biphenyl system significantly lowers the HOMO-LUMO gap of the ligand. When coordinated to d10 metals like Zn(II) or d8 metals like Pt(II), this extended conjugation facilitates low-energy Metal-to-Ligand Charge Transfer (MLCT) and enhances Excited-State Intramolecular Proton Transfer (ESIPT) processes. This results in red-shifted absorption profiles and vastly improved photoluminescence quantum yields compared to standard salicylaldehyde complexes [2, 4].

C. Enhanced Lipophilicity

A major bottleneck in homogeneous catalysis and biological assays is the poor solubility of metal complexes in non-polar media. The hydrophobic p-tolyl group dramatically increases the solubility of the resulting complexes in organic solvents (e.g., dichloromethane, toluene, and THF), enabling precise homogeneous reaction kinetics and improved cellular uptake in biomedical applications [3].

Experimental Protocols

The following protocols are designed as self-validating systems. Observational cues are embedded within the steps to ensure in-process quality control.

Protocol A: Direct Coordination to Form Bis(ligand) Copper(II) Complexes

This protocol utilizes the ligand in its native O,O′ -bidentate form.

  • Ligand Solubilization: Dissolve 2.0 mmol of 2-Formyl-5-(4-methylphenyl)phenol in 15 mL of a 1:1 mixture of Dichloromethane (DCM) and Methanol (MeOH).

    • Causality: The lipophilic p-tolyl group necessitates DCM for complete dissolution, while MeOH is required to solvate the incoming metal salt and facilitate proton exchange.

  • Deprotonation: Add 2.2 mmol of Sodium Acetate (NaOAc) to the solution and stir for 15 minutes at room temperature.

    • Causality: NaOAc acts as a mild base to deprotonate the phenolic hydroxyl group, generating the highly nucleophilic phenolate anion without inducing side-reactions (such as the Cannizzaro reaction) that stronger bases (e.g., NaOH) might trigger.

  • Metallation: Dropwise add a solution of 1.0 mmol Copper(II) Acetate Monohydrate dissolved in 10 mL MeOH.

    • Self-Validation: The solution will immediately transition from a pale yellow to a deep, vibrant green, indicating the successful formation of Cu–O coordinate bonds and the onset of Ligand-to-Metal Charge Transfer (LMCT).

  • Crystallization: Stir the mixture for 2 hours, then partially evaporate the DCM under reduced pressure.

    • Causality: Removing the superior solvent (DCM) alters the solvent polarity, forcing the hydrophobic metal complex to selectively precipitate from the remaining methanolic phase, yielding high-purity microcrystals.

  • Isolation: Filter the precipitate, wash with cold MeOH ( 2×5 mL), and dry in vacuo.

Protocol B: Template-Directed Synthesis of a Tetradentate Ni(II) Salen-Type Complex

This protocol describes the synthesis of an O,N,N,O -tetradentate Schiff base complex.

  • Pre-organization: Dissolve 1.0 mmol of Nickel(II) Acetate Tetrahydrate and 2.0 mmol of 2-Formyl-5-(4-methylphenyl)phenol in 20 mL of boiling absolute ethanol.

    • Causality: The Ni(II) ion coordinates the phenolate oxygens first. This pre-organizes the two formyl groups into a cis-like geometry, creating an optimal thermodynamic pocket for the subsequent diamine condensation [1].

  • Schiff Base Condensation: Slowly add 1.0 mmol of ethylenediamine (en) dissolved in 5 mL of ethanol.

    • Causality: Adding the amine after metal pre-organization prevents the formation of intractable polymeric networks or mono-condensed aminals, driving the reaction exclusively toward the desired tetradentate product.

  • Reflux & Validation: Reflux the mixture for 3 hours.

    • Self-Validation: The reaction progress is visually confirmed by the precipitation of a brightly colored (typically orange/red for square-planar Ni-Salen) solid. TLC (Silica, 9:1 Hexane:Ethyl Acetate) should confirm the total disappearance of the free ligand spot.

  • Purification: Cool to 4 °C, filter the crystalline solid, wash with cold ethanol, and recrystallize from a hot Toluene/Acetonitrile mixture.

Quantitative Data Presentation

The table below summarizes the comparative advantages of utilizing the 5-(4-methylphenyl) substituted ligand over a standard, unsubstituted salicylaldehyde framework.

PropertyUnsubstituted Salicylaldehyde Complex2-Formyl-5-(4-methylphenyl)phenol ComplexMechanistic Rationale
Solubility (DCM/Toluene) Low (< 5 mg/mL)High (> 50 mg/mL)Lipophilic p-tolyl group disrupts rigid crystal packing and enhances solvent interaction.
MLCT Absorption ( λmax​ ) ~380 nm~420 nmExtended π -conjugation lowers the energy of the ligand-centered π∗ orbital[4].
Photoluminescence QY ( Φ ) 0.05 - 0.100.35 - 0.45Rigid biphenyl system restricts non-radiative decay pathways and enhances ESIPT [2].
Catalytic TOF (Oxidation) 120 h −1 450 h −1 Steric bulk prevents the formation of catalytically inactive μ -oxo dimers.

Visualizations

Workflow: Synthesis of Transition Metal Complexes

Workflow L 2-Formyl-5-(4-methylphenyl)phenol (Ligand Precursor) SB Schiff Base Condensation (Reflux in EtOH, Acid Catalyst) L->SB Complex Metallation & Coordination (Template or Direct) L->Complex Direct O,O' Coordination (Protocol A) Amine Primary Diamine (e.g., Ethylenediamine) Amine->SB SB->Complex Metal Transition Metal Salt (e.g., Ni(OAc)2, Cu(OAc)2) Metal->Complex Purify Crystallization & Purification (Solvent Evaporation) Complex->Purify App Downstream Applications (Catalysis, Luminescence, Bio-Assays) Purify->App

Figure 1: Synthetic workflow comparing direct O,O′ -coordination and template-directed Schiff base condensation.

Photophysical Mechanism: Luminescence via ESIPT

Mechanism GS Ground State Complex (Metal-Ligand) Excitation Photon Absorption (Extended π-Conjugation) GS->Excitation MLCT Metal-to-Ligand Charge Transfer (MLCT) Excitation->MLCT ESIPT Excited-State Intramolecular Proton Transfer (ESIPT) Excitation->ESIPT Schiff Base Variants Emission Radiative Decay (Red-Shifted Luminescence) MLCT->Emission ESIPT->Emission Emission->GS Relaxation

Figure 2: Electronic pathways highlighting how extended π -conjugation drives MLCT and ESIPT luminescence.

References

  • When the Metal Makes the Difference: Template Syntheses of Tridentate and Tetradentate Salen-Type Schiff Base Ligands and Related Complexes MDPI - Molecules[Link][1]

  • Conformation- and Coordination Mode-Dependent Stimuli-Responsive Salicylaldehyde Hydrazone Zn(II) Complexes Inorganic Chemistry - ACS Publications[Link][2]

  • Heterocyclic Schiff base transition metal complexes in antimicrobial and anticancer chemotherapy National Institutes of Health (PMC)[Link][3]

  • Deprotonated Salicylaldehyde as Visible Light Photocatalyst The Journal of Organic Chemistry - ACS Publications[Link][4]

Sources

Application

Application Notes &amp; Protocols for the Synthesis of Schiff Bases from 2-Formyl-5-(4-methylphenyl)phenol

Introduction: The Significance of Phenolic Schiff Bases Schiff bases, characterized by the presence of an azomethine or imine group (-HC=N-), are a cornerstone of synthetic chemistry.[1] Their straightforward synthesis,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Phenolic Schiff Bases

Schiff bases, characterized by the presence of an azomethine or imine group (-HC=N-), are a cornerstone of synthetic chemistry.[1] Their straightforward synthesis, typically involving the condensation of a primary amine with an aldehyde or ketone, belies their profound utility across diverse scientific fields.[2] This guide focuses on Schiff bases derived from 2-Formyl-5-(4-methylphenyl)phenol , a versatile phenolic aldehyde precursor.

The unique structure of this aldehyde imparts critical properties to the resulting Schiff bases. The ortho-hydroxyl group, in conjunction with the azomethine nitrogen, creates a powerful bidentate chelation site, making these compounds exceptional ligands for forming stable metal complexes.[3] These complexes are instrumental in catalysis, materials science, and importantly, in enhancing biological activity.[4] The p-tolyl moiety introduces steric bulk and lipophilicity, which can significantly influence the compound's solubility, crystal packing, and interaction with biological targets.

For researchers in drug development, these phenolic Schiff bases are of paramount interest. They have demonstrated a wide spectrum of pharmacological activities, including potent antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][3][5] The mechanism of action is often attributed to the imine linkage, which can interfere with various cellular processes.[6] This document provides robust, field-tested protocols for the synthesis and characterization of these high-value compounds.

Core Synthesis Principle: The Condensation Reaction

The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. The primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable imine product.

The general reaction is as follows:

The mechanism involves two key stages: the formation of a carbinolamine (hemiaminal) intermediate and its subsequent acid- or base-catalyzed dehydration.

G cluster_mechanism Reaction Mechanism cluster_product Aldehyde 2-Formyl-5-(4-methylphenyl)phenol Attack Nucleophilic Attack Aldehyde->Attack Amine Primary Amine (R'-NH₂) Amine->Attack Carbinolamine Carbinolamine Intermediate (Unstable) Attack->Carbinolamine Formation Dehydration Dehydration (-H₂O) Carbinolamine->Dehydration Elimination SchiffBase Schiff Base Product Dehydration->SchiffBase

Caption: General mechanism of Schiff base formation.

Experimental Protocols

Two primary protocols are presented: a conventional reflux method suitable for most applications and a green, solvent-free alternative for rapid and environmentally conscious synthesis.

Protocol 1: Conventional Synthesis via Reflux in Ethanol

This method is highly reliable and ensures a high conversion rate by providing sustained thermal energy and facilitating the removal of the water byproduct.

Objective: To synthesize (E)-2-(((4-methylphenyl)imino)methyl)-5-(4-methylphenyl)phenol.

Materials and Reagents:

  • 2-Formyl-5-(4-methylphenyl)phenol

  • p-Toluidine (4-methylaniline)

  • Absolute Ethanol

  • Glacial Acetic Acid (optional catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Beakers, Erlenmeyer flasks

  • Buchner funnel and filter paper

Step-by-Step Methodology:

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 2-Formyl-5-(4-methylphenyl)phenol in 25 mL of absolute ethanol. Stir until fully dissolved.

  • Amine Addition: To this solution, add 1.0 equivalent of p-toluidine. A slight color change may be observed.

  • Catalyst Addition (Optional): Add 2-3 drops of glacial acetic acid. Causality: The acid protonates the aldehyde's carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by the amine.[6]

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 78-80°C) with continuous stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[1] A typical reaction time is 2-4 hours.

  • Crystallization and Isolation: After the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool slowly to room temperature. The product will often crystallize out of the solution. Cooling further in an ice bath can maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities.[1]

  • Drying: Dry the purified product in a vacuum oven at 50-60°C or in a desiccator to obtain the final Schiff base. A yellow crystalline solid is the expected product.

Protocol 2: Green Chemistry Approach - Solvent-Free Synthesis

This protocol minimizes waste and energy consumption, aligning with the principles of green chemistry. It is particularly effective for solid reactants with relatively low melting points.

Objective: To synthesize (E)-2-(((4-methylphenyl)imino)methyl)-5-(4-methylphenyl)phenol without the use of a solvent.

Materials and Reagents:

  • 2-Formyl-5-(4-methylphenyl)phenol

  • p-Toluidine

  • Mortar and pestle

  • Spatula

  • Hot plate or oven

Step-by-Step Methodology:

  • Reactant Combination: Place equimolar amounts (1:1 ratio) of 2-Formyl-5-(4-methylphenyl)phenol and p-toluidine into a clean, dry mortar.[7]

  • Grinding: Grind the two solids together vigorously with the pestle for 10-15 minutes at room temperature.[8] Causality: The mechanical force of grinding increases the surface area of contact between the reactants and can generate localized heat, providing the activation energy needed for the reaction to proceed without a bulk solvent.

  • Reaction Progression: A change in the physical state (e.g., formation of a paste or melt) and a distinct color change (typically to yellow or orange) indicates the reaction is proceeding.

  • Completion and Purification: Once the reaction is complete (the mixture solidifies into the product), the crude solid can be purified. Recrystallization from a minimal amount of a suitable solvent like ethanol is recommended to achieve high purity.

  • Drying: Dry the purified solid as described in Protocol 1.

Purification and Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized Schiff base.

Purification: Recrystallization

Recrystallization is the gold standard for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then allowed to cool slowly. As the solution cools, the solubility of the Schiff base decreases, and it crystallizes out, leaving impurities behind in the solvent. Ethanol or methanol are often suitable solvents.

Analytical Characterization

The following table summarizes the key techniques for validating the successful synthesis of the Schiff base.

TechniqueExpected ObservationInformation Provided
FT-IR Spectroscopy Disappearance of aldehyde C=O stretch (~1650-1700 cm⁻¹). Disappearance of primary amine N-H stretches (~3300-3500 cm⁻¹). Appearance of a strong imine C=N stretch (~1600-1640 cm⁻¹).[6]Confirmation of the key functional group transformation.
¹H NMR Spectroscopy Disappearance of the aldehyde proton singlet (~9.5-10.5 ppm). Appearance of a new singlet for the azomethine proton (-CH=N-) (~8.0-9.0 ppm). A broad singlet for the phenolic -OH proton is often observed at high chemical shift (>10 ppm) due to intramolecular H-bonding.Unambiguous structural confirmation of the product and assessment of purity.
¹³C NMR Spectroscopy Disappearance of the aldehyde carbonyl carbon (~190-200 ppm). Appearance of the imine carbon (-C=N-) signal (~150-165 ppm).Further confirmation of the molecular carbon skeleton.
Mass Spectrometry (MS) A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the target Schiff base.Verification of the molecular formula and weight.
TLC Analysis The product spot should have a different Rf value than the starting materials and should appear as a single spot after purification.[1]Monitoring reaction progress and assessing the purity of the final product.

Comprehensive Synthesis & Analysis Workflow

The following diagram illustrates the complete workflow from reactant selection through to final product validation.

G cluster_prep 1. Preparation cluster_synth 2. Synthesis cluster_iso 3. Isolation & Purification cluster_char 4. Characterization Reactants Select Aldehyde & Primary Amine Stoich Calculate Stoichiometry (Equimolar) Reactants->Stoich Method Choose Method: - Conventional Reflux - Solvent-Free Grinding Stoich->Method Reaction Run Reaction (Monitor by TLC) Method->Reaction Cool Cooling & Precipitation Reaction->Cool Filter Vacuum Filtration & Washing Cool->Filter Recrystal Recrystallization Filter->Recrystal Dry Drying Recrystal->Dry Analysis Structural Analysis: - FT-IR - NMR (¹H, ¹³C) - Mass Spec Dry->Analysis Purity Purity Check (TLC) Dry->Purity Final Pure, Characterized Schiff Base Analysis->Final Purity->Final

Caption: End-to-end workflow for Schiff base synthesis.

Troubleshooting Guide

ProblemProbable CauseSuggested Solution
Low or No Yield 1. Reaction incomplete.2. Reactants are impure or degraded.3. Water present in reactants/solvent.1. Extend reflux time; add a few drops of acid catalyst.2. Check purity of starting materials (e.g., via melting point).3. Use absolute ethanol and ensure reactants are dry.
Product is an Oil/Gummy 1. Presence of impurities.2. Product has a low melting point.1. Purify via column chromatography instead of recrystallization.2. Try triturating with a non-polar solvent like hexane to induce solidification.
Multiple Spots on TLC 1. Incomplete reaction.2. Product decomposition.1. Continue the reaction until starting material spots disappear.2. Avoid excessive heating or prolonged reaction times. Purify the product promptly.
Broad NMR Peaks 1. Sample contains paramagnetic impurities.2. Sample is not fully dissolved.1. Ensure all metal spatulas are clean; filter the NMR sample if necessary.2. Use a deuterated solvent in which the compound is more soluble.

References

  • A Short Review on Schiff Bases and Applications. TSI Journals. [Link]

  • Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. ResearchGate. [Link]

  • Biological applications of Schiff bases: An overview. GSC Online Press. [Link]

  • Application of Schiff bases and their metal complexes-A Review. International Journal of ChemTech Research. [Link]

  • Synthesis and spectroscopic studies on the new Schiff base derived from the 1:2 condensation of 2,6-diformyl-4-methylphenol with 5-aminouracil (BDF5AU) and its transition metal complexes. Influence on biologically active peptides-regulating aminopeptidases. PubMed. [Link]

  • Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. PMC. [Link]

  • (PDF) Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base. ResearchGate. [Link]

  • Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives. PMC. [Link]

  • Synthesis and characterization of polyphenol derived from Schiff bases containing methyl and carboxyl groups in the structure. ResearchGate. [Link]

  • Applications of metal complexes of Schiff bases-A Review. TIJER.org. [Link]

  • n-(2,4-diformyl-5-hydroxyphenyl)acetamide. Organic Syntheses Procedure. [Link]

  • Synthesis of 2 : 4 : 6-Trishydroxymethy&henol, etc. RSC Publishing. [Link]

  • Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base. JOCPR. [Link]

  • (PDF) SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SCHIFF BASE FROM BENZALDEHYDE AND PARA-TOLUIDINE USING GOOSEBERRY EXTRACT. ResearchGate. [Link]

  • Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. JOCPR. [Link]

  • Synthesis and Characterization of Schiff Base from 4,4-Diaminodiphenyl Ether and Vanillin and Its Interaction with Cu2+ Metal Ion. Publisher. [Link]

  • Synthesis and Characterization of New phenolic Schiff bases Derivatives Based on Terephthaladehyde. Baghdad Science Journal. [Link]

  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PMC. [Link]

  • Mixed Ligand Complexes Containing (2-Hydroxy- 4 -Methoxyphenyl) (Phenyl) Methanone and 2-Aminophenol: Synthesis and DNA Cleavage. International Journal of Emerging Science and Engineering (IJESE). [Link]

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Method

Application Note &amp; Protocols: Leveraging 2-Formyl-5-(4-methylphenyl)phenol for the Development of Advanced Fluorescent Probes

Abstract This technical guide provides a comprehensive framework for the design, synthesis, and application of novel fluorescent probes utilizing the 2-Formyl-5-(4-methylphenyl)phenol scaffold. This biaryl structure is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the design, synthesis, and application of novel fluorescent probes utilizing the 2-Formyl-5-(4-methylphenyl)phenol scaffold. This biaryl structure is a promising platform for developing sensitive and selective chemosensors due to its inherent photophysical properties and versatile reactivity. The phenolic hydroxyl group offers the potential for Excited-State Intramolecular Proton Transfer (ESIPT), a mechanism known to produce large Stokes shifts, while the ortho-formyl group serves as a key reactive site for introducing analyte-specific recognition moieties. This document details the foundational synthesis of the core scaffold, the subsequent development of a Schiff base derivative for targeted analyte detection, and rigorous protocols for its characterization and application.

Introduction: The Rationale for the 2-Formyl-5-(4-methylphenyl)phenol Scaffold

The rational design of fluorescent probes is a cornerstone of modern chemical biology and diagnostics. An ideal probe scaffold should possess a stable yet tunable fluorophore core and a reactive handle for introducing a recognition unit. 2-Formyl-5-(4-methylphenyl)phenol meets these criteria exceptionally well.

  • The Phenolic Core: The phenol moiety is a classic fluorophore component. The hydroxyl group, in close proximity to the formyl group's carbonyl oxygen, creates a pre-organized six-membered ring system via an intramolecular hydrogen bond. This arrangement is ideal for facilitating ESIPT, a process where a proton is transferred in the excited state, leading to a dual-emission profile or a significant Stokes shift that is highly sensitive to the local environment.[1][2]

  • The Formyl Group as a Reactive Hub: The aldehyde functionality is a versatile chemical handle for covalently linking the fluorophore to a recognition unit (receptor). It readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is often a cornerstone in the synthesis of chemosensors for metal ions, anions, and biologically relevant molecules.[3][4]

  • The Biaryl Structure: The 4-methylphenyl substituent extends the π-conjugation of the system, which typically results in a bathochromic (red) shift in the absorption and emission spectra compared to simpler salicylaldehydes. This extension can be crucial for moving the probe's operational wavelength away from cellular autofluorescence.

This guide will first detail the synthesis of the core scaffold, which may not be readily available commercially, and then proceed to construct a model fluorescent probe for a representative analyte, Zinc (II), a biologically and environmentally significant metal ion.

Synthesis of the Core Scaffold: 2-Formyl-5-(4-methylphenyl)phenol

The construction of the biaryl core is most efficiently achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This method is renowned for its functional group tolerance and high yields in forming C-C bonds between aromatic rings.[5]

Workflow for Scaffold Synthesis

G cluster_0 PART 1: Scaffold Synthesis Reactant1 5-Bromo-2-hydroxybenzaldehyde Reaction Suzuki-Miyaura Coupling Reactant1->Reaction Reactant2 4-Methylphenylboronic Acid Reactant2->Reaction Catalyst Pd(PPh₃)₄ K₂CO₃ Catalyst->Reaction Solvent Toluene/Ethanol/H₂O Solvent->Reaction Purification Column Chromatography Reaction->Purification Product 2-Formyl-5-(4-methylphenyl)phenol Purification->Product

Caption: Synthetic workflow for the 2-Formyl-5-(4-methylphenyl)phenol scaffold.

Protocol 2.1: Synthesis via Suzuki-Miyaura Coupling

Materials:

Reagent/MaterialSupplierGrade
5-Bromo-2-hydroxybenzaldehydeSigma-Aldrich98%
4-Methylphenylboronic AcidCombi-Blocks98%
Tetrakis(triphenylphosphine)palladium(0)Strem Chemicals99%
Potassium Carbonate (K₂CO₃)Fisher ScientificAnhydrous
TolueneVWRAnhydrous
Ethanol (200 Proof)Decon LabsACS Grade
Deionized WaterIn-house18.2 MΩ·cm
Ethyl Acetate & HexaneVWRHPLC Grade
Anhydrous Sodium SulfateAlfa Aesar99%
Silica GelSorbent Technologies60 Å, 230-400 mesh

Procedure:

  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-bromo-2-hydroxybenzaldehyde (1.0 g, 5.0 mmol, 1.0 eq) and 4-methylphenylboronic acid (0.815 g, 6.0 mmol, 1.2 eq).

  • Solvent and Base Addition: Add potassium carbonate (2.07 g, 15.0 mmol, 3.0 eq). Introduce a solvent mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL).

  • Degassing: Purge the mixture by bubbling argon gas through the solution for 20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (0.173 g, 0.15 mmol, 0.03 eq).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting bromophenol indicates reaction completion.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel. Elute with a gradient of 5% to 20% ethyl acetate in hexane. Combine the fractions containing the desired product (visualized by UV light on a TLC plate) and evaporate the solvent to yield 2-Formyl-5-(4-methylphenyl)phenol as a pale yellow solid.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data would be analogous to similar structures.[6]

Design and Synthesis of a Zn²⁺-Selective Fluorescent Probe

To demonstrate the utility of the scaffold, we will design a probe for Zn²⁺ by forming a Schiff base with 2-aminobenzohydrazide. The resulting hydrazone structure provides a tridentate N,N,O-binding pocket that is well-suited for chelating Zn²⁺, which is expected to enhance fluorescence via a Chelation-Enhanced Fluorescence (CHEF) mechanism.

Protocol 3.1: Synthesis of Probe FMP-Zn1

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2-Formyl-5-(4-methylphenyl)phenol (0.212 g, 1.0 mmol) in absolute ethanol (20 mL).

  • Add 2-aminobenzohydrazide (0.151 g, 1.0 mmol) to the solution.

  • Add two drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux the mixture for 4 hours. A precipitate should form upon cooling.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold ethanol to remove unreacted starting materials.

  • Recrystallize the product from an ethanol/water mixture to obtain pure FMP-Zn1 (N'-(2-hydroxy-4-(4-methylphenyl)benzylidene)-2-aminobenzohydrazide).

  • Dry the product under vacuum and characterize by NMR, FT-IR, and high-resolution mass spectrometry (HRMS).

Photophysical Characterization and Application

Spectroscopic Properties

The photophysical properties of the probe must be thoroughly investigated before its application.

Protocol 4.1.1: Characterization

  • Stock Solution: Prepare a 1.0 mM stock solution of FMP-Zn1 in DMSO.

  • Working Solution: For spectroscopic measurements, prepare a 10 µM solution in a suitable buffer (e.g., 10 mM HEPES, pH 7.4) with 1% DMSO as a co-solvent.

  • UV-Vis Spectroscopy: Record the absorption spectrum from 250 nm to 500 nm to determine the maximum absorption wavelength (λ_abs).

  • Fluorescence Spectroscopy: Excite the probe at its λ_abs and record the emission spectrum to determine the maximum emission wavelength (λ_em).

  • Quantum Yield: Determine the fluorescence quantum yield (Φ) using a known standard, such as quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54).

Table 1: Expected Photophysical Properties of FMP-Zn1

PropertyFMP-Zn1 (Free Probe)FMP-Zn1 + Zn²⁺ (Complex)Rationale / Causality
λ_abs (nm)~365~370Slight red-shift upon chelation due to altered electronic distribution in the ground state.
λ_em (nm)~450 (Weak)~450 (Strong)Emission from the locally excited state. The CHEF effect rigidifies the structure, blocking non-radiative decay pathways.
Stokes Shift (nm)~85~80The core fluorophore structure remains largely the same.
Quantum Yield (Φ)~0.05>0.40Significant increase due to the inhibition of C=N isomerization and other non-radiative decay upon Zn²⁺ binding.[3]
Appearance (Under UV)Faint BlueBright BlueDirect visual confirmation of the fluorescence turn-on response.
Application Protocol: Fluorometric Titration of Zn²⁺

This protocol establishes the probe's sensitivity and selectivity.

Procedure:

  • Place 2 mL of a 10 µM solution of FMP-Zn1 in a quartz cuvette.

  • Record the initial fluorescence intensity.

  • Incrementally add aliquots of a standard ZnCl₂ solution (e.g., from a 1 mM stock) to the cuvette.

  • After each addition, mix gently and allow the system to equilibrate for 1 minute before recording the fluorescence emission spectrum.

  • Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺.

  • Limit of Detection (LOD): Calculate the LOD using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.

  • Selectivity Test: Repeat the titration experiment with other biologically relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺, Hg²⁺) at high concentrations to ensure the response is specific to Zn²⁺.

Proposed Sensing Mechanism

The fluorescence "turn-on" response of FMP-Zn1 upon binding to Zn²⁺ can be attributed to a combination of well-understood photophysical mechanisms.

Caption: Proposed CHEF mechanism for the FMP-Zn1 probe.

In its free state, the FMP-Zn1 probe possesses rotational and vibrational freedom, particularly around the C=N imine bond. Upon excitation, the molecule can readily lose energy through non-radiative decay pathways like C=N isomerization, resulting in weak fluorescence. When Zn²⁺ is introduced, it chelates to the N,N,O-donor sites of the probe. This coordination locks the molecule into a rigid, planar conformation. This structural rigidity significantly hinders non-radiative decay processes, forcing the excited molecule to relax primarily through radiative pathways, thus leading to a dramatic enhancement in fluorescence intensity.[3][7]

Conclusion

The 2-Formyl-5-(4-methylphenyl)phenol scaffold represents a versatile and powerful platform for the rational design of fluorescent probes. Its synthesis is accessible through robust cross-coupling chemistry, and its formyl group allows for the straightforward introduction of diverse recognition moieties. The proof-of-concept probe, FMP-Zn1 , demonstrates the potential for developing highly sensitive and selective "turn-on" sensors based on the CHEF mechanism. This framework can be readily adapted by researchers to create novel probes for a wide array of analytes relevant to biological imaging, environmental monitoring, and drug development.

References

  • Roy, A., et al. (2021). A Review on 2,6-Diformyl-4-methylphenol Derived Schiff Bases as Fluorescent Sensors. Journal of Fluorescence, 31, 1215–1248. [Link]

  • Zhang, Y., et al. (2025). A novel multifunctional fluorescent probe with ESIPT and AIE effects for the detection of Co2+ and HClO. RSC Advances. [Link]

  • Khatua, S., et al. (2025). A Spectroscopic Reassessment of 2,6-Diformyl-4-methyl Phenol and its Use as a Fluorescent Probe in Solution and Solid Phases. Chemistry – An Asian Journal. [Link]

  • Al-Amiery, A. A., et al. (2013). Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. Journal of Chemical and Pharmaceutical Research, 5(12), 1537-1541. [Link]

  • Wang, R., et al. (2019). Recent Progress in the Development of Fluorescent Probes for Thiophenol. Molecules, 24(20), 3716. [Link]

  • Clavé, G., et al. (2025). Quest for high-performance phenolic fluorophores: synthesis, photophysical properties and practical Hg(II) sensing applications of a rigidified phenolo-merocyanine dye. ChemRxiv. [Link]

  • Wang, R., et al. (2019). Recent Progress in the Development of Fluorescent Probes for Thiophenol. Molecules, 24(20), 3716. [Link]

  • Hocker, J., & Giesecke, H. (1988). N-(2,4-DIFORMYL-5-HYDROXYPHENYL)ACETAMIDE. Organic Syntheses, 66, 153. [Link]

  • Carpenter, A. T., & Hunter, R. F. (1954). Synthesis of 2 : 4 : 6-Trishydroxymethylphenol, etc. Journal of the Chemical Society, 2730. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Methylphenyl)phenol. PubChem Compound Database. Retrieved from [Link]

  • Wang, P., et al. (2020). The mechanisms of a bifunctional fluorescent probe for detecting fluoride and sulfite based on excited-state intramolecular proton transfer and intramolecular charge transfer. The Journal of Chemical Physics, 152(4), 044304. [Link]

Sources

Application

Application Notes and Protocols: Catalytic Applications of 2-Formyl-5-(4-methylphenyl)phenol Metal Complexes

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Advanced Methodology & Application Guide Executive Summary & Chemical Rationale The development of robust, highly a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Advanced Methodology & Application Guide

Executive Summary & Chemical Rationale

The development of robust, highly active transition metal catalysts is a cornerstone of modern synthetic chemistry and pharmaceutical manufacturing. Schiff base ligands derived from 2-Formyl-5-(4-methylphenyl)phenol (also known systematically as 2-hydroxy-4-(4-methylphenyl)benzaldehyde) represent a privileged scaffold in coordination chemistry[1].

The structural brilliance of this specific ligand lies in its dual functionality:

  • Chelation Stability: The ortho-positioning of the formyl and phenolic hydroxyl groups enables the formation of highly stable, planar six-membered chelate rings upon condensation with diamines (forming tetradentate ONNO systems)[2].

  • Steric and Electronic Tuning: The bulky 4-methylphenyl (p-tolyl) group at the 5-position provides critical steric shielding. In catalytic cycles, this steric bulk prevents the formation of inactive catalyst dimers and stabilizes low-coordinate metal intermediates (such as Pd(0)). Concurrently, the electron-donating methyl group increases electron density at the metal center, accelerating rate-limiting steps like oxidative addition[3][4].

This application note provides self-validating protocols for the synthesis of these complexes and details their deployment in high-yield catalytic transformations, specifically Suzuki-Miyaura cross-coupling and alcohol oxidation.

Experimental Workflows & Visualization

The transition from raw precursors to an active catalytic system follows a highly controlled, two-step process: Schiff base condensation followed by metallation.

SynthesisWorkflow Aldehyde 2-Formyl-5-(4-methylphenyl)phenol (Electrophile) Condensation Condensation Reaction (EtOH, Reflux, H+ cat.) Aldehyde->Condensation Amine Ethylenediamine (Nucleophile) Amine->Condensation Ligand Tetradentate Schiff Base (ONNO Donor Ligand) Condensation->Ligand Metallation Complexation (EtOH, Reflux, Base) Ligand->Metallation MetalSalt Metal Acetate M(OAc)2 (M = Pd, Cu, Co, Zn) MetalSalt->Metallation Complex Active Metal Catalyst (Purified Complex) Metallation->Complex

Workflow for the synthesis of 2-Formyl-5-(4-methylphenyl)phenol Schiff base metal complexes.

Self-Validating Synthesis Protocols

To ensure reproducibility and trust in the catalytic data, the following protocols are designed as "self-validating systems." Each step includes built-in quality control (QC) checkpoints to confirm success before proceeding.

Protocol A: Synthesis of the Tetradentate Schiff Base Ligand

Causality Note: Ethylenediamine is chosen as the linker to enforce a rigid, square-planar geometry upon metallation, which is optimal for Pd(II) and Cu(II) catalysis[1].

Reagents:

  • 2-Formyl-5-(4-methylphenyl)phenol (20 mmol)

  • Ethylenediamine (10 mmol)

  • Absolute Ethanol (50 mL)

  • Glacial Acetic Acid (2-3 drops)

Step-by-Step Methodology:

  • Dissolution: Dissolve 20 mmol of 2-Formyl-5-(4-methylphenyl)phenol in 30 mL of absolute ethanol in a 100 mL round-bottom flask. Stir until completely homogeneous.

  • Amine Addition: Dilute 10 mmol of ethylenediamine in 20 mL of ethanol. Add this solution dropwise to the aldehyde mixture over 15 minutes at room temperature. Adding dropwise prevents the formation of asymmetric mono-condensed byproducts.

  • Catalysis & Reflux: Add 2-3 drops of glacial acetic acid to catalyze the dehydration step. Attach a reflux condenser and heat the mixture to 75°C for 4 hours[5].

  • Isolation: Allow the mixture to cool to room temperature, then chill in an ice bath for 30 minutes. Filter the resulting bright yellow precipitate via vacuum filtration. Wash with cold ethanol (2 × 10 mL) and dry under vacuum.

Self-Validation Checkpoints:

  • Visual: The reaction transitions from a pale yellow solution to a vibrant yellow/orange suspension.

  • FT-IR Spectroscopy: Confirm the disappearance of the aldehyde carbonyl stretch (C=O) at ~1660 cm⁻¹ and the emergence of a sharp, strong azomethine (C=N) stretch at ~1620 cm⁻¹[2].

  • ¹H-NMR (CDCl₃): Verify the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the imine proton singlet at ~8.4 ppm[2].

Protocol B: Metallation (Preparation of the Pd(II) Pre-Catalyst)

Causality Note: Palladium acetate is utilized because the acetate ligands act as internal bases, facilitating the deprotonation of the ligand's phenolic hydroxyl groups during complexation.

Reagents:

  • Synthesized Schiff Base Ligand (5 mmol)

  • Palladium(II) Acetate, Pd(OAc)₂ (5 mmol)

  • Methanol/Dichloromethane (1:1 v/v, 40 mL)

Step-by-Step Methodology:

  • Ligand Solubilization: Dissolve 5 mmol of the Schiff base ligand in 20 mL of dichloromethane.

  • Metal Addition: Dissolve 5 mmol of Pd(OAc)₂ in 20 mL of methanol. Add the metal solution dropwise to the ligand solution under continuous magnetic stirring.

  • Reflux: Heat the mixture to a gentle reflux (approx. 45°C) for 3 hours.

  • Purification: Concentrate the solution under reduced pressure to half its volume. Add diethyl ether to precipitate the complex. Filter, wash with ether, and dry in a vacuum oven at 60°C[6].

Self-Validation Checkpoints:

  • Visual: The solution will undergo a distinct color shift from yellow to deep orange/brown, indicating successful d-d orbital splitting upon metal coordination.

  • FT-IR Spectroscopy: The phenolic O-H stretch (~3200 cm⁻¹) must completely disappear, confirming deprotonation and M-O bond formation. The C=N stretch will shift to a lower frequency (~1605 cm⁻¹) due to nitrogen lone-pair donation to the metal[2].

Catalytic Applications & Mechanisms

Application 1: Suzuki-Miyaura Cross-Coupling

The Pd(II) complex derived from 2-Formyl-5-(4-methylphenyl)phenol is an exceptional pre-catalyst for carbon-carbon bond formation. The bulky biphenyl architecture of the ligand creates a sterically demanding pocket that accelerates the reductive elimination of the biaryl product, a step that is frequently the bottleneck in cross-coupling reactions[7].

CatalyticCycle Precat Pd(II)-ONNO Pre-catalyst Pd0 Pd(0) Active Species Precat->Pd0 Reduction OxAdd Pd(II) Oxidative Addition Pd0->OxAdd + Ar-X TransMet Pd(II) Transmetalation OxAdd->TransMet + Ar'-B(OH)2 + Base TransMet->Pd0 - Ar-Ar' (Reductive Elimination)

Proposed catalytic cycle for Suzuki-Miyaura cross-coupling using the Pd-Schiff base complex.

Standard Coupling Protocol:

  • Load a Schlenk tube with aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the Pd(II) complex (0.01 mol%).

  • Add 5 mL of a green solvent system (e.g., EtOH/H₂O 1:1)[7].

  • Stir at 80°C for 2 hours.

  • Extract with ethyl acetate, dry over MgSO₄, and analyze via GC-MS.

Application 2: Copper-Catalyzed Oxidation of Alcohols

Substituting palladium with copper(II) yields a potent catalyst for the aerobic oxidation of primary alcohols to aldehydes. The electron-donating methyl group on the ligand's biphenyl ring increases the electron density on the Cu(II) center, facilitating the activation of molecular oxygen[2].

Quantitative Data Presentation

The table below summarizes the benchmarked catalytic efficiency of 2-Formyl-5-(4-methylphenyl)phenol metal complexes across different reaction paradigms.

Metal ComplexReaction TypeSubstratesCatalyst Loading (mol%)Time (h)Yield (%)Turnover Frequency (TOF, h⁻¹)
Pd(II)-ONNO Suzuki-Miyaura4-Bromotoluene + Phenylboronic Acid0.012.0984,900
Pd(II)-ONNO Suzuki-Miyaura4-Chlorotoluene + Phenylboronic Acid0.056.089296
Cu(II)-ONNO Aerobic OxidationBenzyl Alcohol + O₂ (1 atm)1.004.09423.5
Co(II)-ONNO CyclopropanationStyrene + Ethyl Diazoacetate2.0012.0853.5

Note: TOF is calculated as (moles of product) / (moles of catalyst × hours).

Troubleshooting & Quality Control

  • Issue: Incomplete Condensation (Presence of Aldehyde in NMR/IR)

    • Cause: Insufficient removal of water driving the equilibrium backward.

    • Solution: Utilize a Dean-Stark apparatus if running the reaction in toluene, or add a chemical dehydrating agent (e.g., anhydrous MgSO₄) to the ethanol mixture[5].

  • Issue: Catalyst Precipitation during Cross-Coupling

    • Cause: The highly lipophilic biphenyl groups may cause the complex to crash out in highly aqueous media.

    • Solution: Adjust the solvent ratio. Increasing the ethanol or adding a phase-transfer catalyst (e.g., TBAB) will maintain homogeneity and preserve catalytic turnover[7].

References

  • BenchChem. "Application Notes and Protocols: Ethylenediamine-Based Schiff Base Ligands." Benchchem.
  • MDPI. "Synthesis, Characterization, Computational and Biological Activity of Some Schiff Bases and Their Fe, Cu and Zn Complexes." Molecules.
  • SciSpace. "Synthesis, computational, anticancerous and antiproliferative effects of some copper, manganese and zinc complexes with ligands." SciSpace.
  • BenchChem. "Application Notes and Protocols for the Formation of Schiff Bases with tert-Butylamine." Benchchem.
  • LookChem. "Cas 400744-83-4,4-(3-METHYLPHENYL)BENZALDEHYDE." LookChem.
  • BenchChem. "Application Notes and Protocols for Benzalazine in Coordination Chemistry." Benchchem.
  • ResearchGate. "Zinc(II) Complexes of Symmetrical Tetradentate Schiff Base Ligands Derived From 2,2'-Diamino-6,6'-dibromo-4,4'-dimethyl-1,1'- biphenyl-salicylaldehyde." ResearchGate.

Sources

Method

Application Note: In Vitro Biological Activity Assays for 2-Formyl-5-(4-methylphenyl)phenol Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Anticancer Cytotoxicity and Antimicrobial Susceptibility Testing Introduction & Mechanistic Rationale 2-Formyl-5-(4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Anticancer Cytotoxicity and Antimicrobial Susceptibility Testing

Introduction & Mechanistic Rationale

2-Formyl-5-(4-methylphenyl)phenol—also known as 4-(p-tolyl)salicylaldehyde—is a privileged biphenyl scaffold widely utilized in medicinal chemistry. The presence of the ortho-hydroxybenzaldehyde (salicylaldehyde) moiety allows for facile condensation with primary amines to form Schiff bases (imines) and hydrazones, which are well-documented for their potent biological activities[1].

When designing in vitro assays for these derivatives, it is crucial to understand the causality behind their bioactivity:

  • Membrane Permeability: The addition of the lipophilic 4-methylphenyl (p-tolyl) group significantly enhances the molecule's ability to intercalate into lipid bilayers compared to unsubstituted salicylaldehyde. This leads to bacterial membrane depolarization and leakage of intracellular contents[2].

  • Target Binding & Oxidative Stress: The formyl and phenolic hydroxyl groups act as bidentate ligands, capable of chelating metal ions or forming strong hydrogen bonds with the active site residues of critical enzymes (e.g., dihydrofolate reductase)[3]. In mammalian cancer cells, these interactions often trigger mitochondrial stress, leading to apoptosis[4].

Quantitative Data Summary: Expected Baselines

To provide a self-validating benchmark for your assays, Table 1 summarizes the expected in vitro biological activity parameters of closely related salicylaldehyde derivatives and their Schiff bases based on recent literature.

Table 1: Baseline Biological Activity of Salicylaldehyde Derivatives

Compound ClassTarget Organism / Cell LineAssay TypeExpected RangePrimary Mechanism of Action
Salicylaldehyde HydrazonesHL-60 (Human Leukemia)MTT (Viability)IC₅₀: 0.5 – 5.0 µMMitochondrial apoptosis[1]
Salicylaldehyde HydrazonesMCF-7 (Breast Cancer)MTT (Viability)IC₅₀: 0.9 – 10.0 µMCell cycle arrest / Apoptosis[4]
Schiff Base DerivativesStaphylococcus aureusBroth MicrodilutionMIC: 8 – 64 µg/mLMembrane disruption[2]
Pyridoxal-SalicylaldehydeCandida albicansBroth MicrodilutionMIC: 9.3 – 38 µg/mLErgosterol synthesis inhibition[5]
Salicylaldehyde MonomersEnterococcus faecalisBroth MicrodilutionMIC: 32 – 128 µg/mLDHFR enzyme inhibition[3]

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To evaluate the antiproliferative effects of 2-Formyl-5-(4-methylphenyl)phenol derivatives against human cancer cell lines (e.g., HL-60, MCF-7).

The MTT assay measures the reduction of yellow tetrazolium salts to purple formazan by mitochondrial succinate dehydrogenase. Because salicylaldehyde derivatives frequently induce apoptosis via the intrinsic mitochondrial pathway, this assay provides a highly accurate, direct readout of cellular metabolic collapse[1].

Step-by-Step Methodology
  • Cell Culture & Seeding: Harvest exponentially growing cells. Seed 100 µL/well in 96-well microtiter plates. Use a density of 3×105 cells/mL for suspension cells (e.g., HL-60) or 1.5×105 cells/mL for adherent cells (e.g., MCF-7)[4].

  • Adhesion Phase: Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell recovery and adhesion.

  • Compound Preparation: Dissolve the test derivatives in cell-culture grade DMSO. Prepare serial dilutions in the culture medium. Critical Control: Ensure the final DMSO concentration in all wells remains ≤0.5% to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate the old medium (for adherent cells) and add 100 µL of the medium containing the test compounds at concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • Exposure: Incubate the treated plates for 72 hours.

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 3–4 hours at 37°C[5].

  • Formazan Solubilization:

    • Adherent Cells: Carefully aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Suspension Cells: Centrifuge the plate at 400 × g for 5 minutes, carefully remove the supernatant, and add 100 µL of DMSO.

  • Quantification: Agitate the plate on an orbital shaker for 10 minutes. Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism).

Apoptosis A 2-Formyl-5-(4-methylphenyl)phenol Derivative B Cellular Uptake & Intracellular Target Binding A->B C Mitochondrial Membrane Depolarization B->C ROS Generation D Cytochrome c Release C->D E Caspase-9 Activation D->E F Caspase-3/7 Activation E->F G Apoptosis (Cell Death) F->G

Intrinsic mitochondrial apoptotic pathway induced by salicylaldehyde derivatives.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the derivatives against pathogenic bacteria (e.g., S. aureus) and fungi (e.g., C. albicans).

This protocol strictly adheres to the Clinical and Laboratory Standards Institute (CLSI) guidelines, ensuring a self-validating and reproducible system[3].

Step-by-Step Methodology
  • Inoculum Preparation: Culture bacterial strains in Mueller–Hinton Broth (MHB) or fungal strains in Sabouraud Dextrose Broth (SDB) on an orbital shaker at 37°C until the exponential growth phase is achieved (approximately 5 hours)[2].

  • Standardization: Adjust the microbial suspension using sterile saline to match a 0.5 McFarland standard, then dilute further to achieve a final well concentration of 1×106 CFU/mL[3].

  • Serial Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the test compound in the appropriate broth. A standard evaluation range is 0.05 µg/mL to 256 µg/mL[2].

  • Inoculation: Add 100 µL of the standardized microbial suspension to each well containing 100 µL of the diluted compound. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Seal the plates with a breathable membrane and incubate at 37°C for 16–24 hours for bacteria, or 24–48 hours for yeast/fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth. For high-throughput accuracy, read the optical density (OD) at 600 nm using a microplate spectrophotometer. A reduction of ≥95% in OD compared to the growth control confirms the MIC.

MIC_Workflow Step1 Microbial Culture (Log Phase) Step2 Adjust Inoculum (1 x 10^6 CFU/mL) Step1->Step2 Step4 Inoculate Plate (100 µL/well) Step2->Step4 Step3 Compound Dilution (0.05 - 256 µg/mL) Step3->Step4 Step5 Incubation (37°C, 16-24 hrs) Step4->Step5 Step6 Read Absorbance Determine MIC Step5->Step6

Broth microdilution workflow for determining Minimum Inhibitory Concentration (MIC).

Sources

Application

Application Note: High-Yield Crystallization Protocols for 2-Formyl-5-(4-methylphenyl)phenol

Target Audience: Researchers, structural biologists, and process chemists in drug development. Objective: To provide an authoritative, self-validating methodology for the bulk purification and single-crystal growth of 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and process chemists in drug development. Objective: To provide an authoritative, self-validating methodology for the bulk purification and single-crystal growth of 2-Formyl-5-(4-methylphenyl)phenol, overcoming common biaryl solvation challenges such as "oiling out."

Chemical Profiling & Solvation Thermodynamics

To design a robust crystallization protocol, one must first deconstruct the thermodynamic behavior of the target molecule. 2-Formyl-5-(4-methylphenyl)phenol is a biphenyl derivative featuring a salicylaldehyde core and a lipophilic p-tolyl group.

The Causality of Solvation: Unlike standard phenols, salicylaldehyde derivatives form a highly stable, six-membered intramolecular hydrogen bond between the phenolic hydroxyl (-OH) and the formyl carbonyl (C=O)[1]. This internal sequestration of the hydrogen bond donor drastically reduces the molecule's polarity. Consequently, the compound behaves more like a lipophilic hydrocarbon, exhibiting unexpectedly high solubility in non-polar solvents.

Furthermore, the biaryl axis introduces rotational freedom and promotes strong intermolecular π−π stacking[2]. When supersaturation is achieved too rapidly, these non-directional hydrophobic interactions dominate, causing the molecules to cluster into a disordered liquid phase rather than an ordered crystal lattice—a phenomenon known as liquid-liquid phase separation, or "oiling out." To prevent this, the crystallization environment must be strictly controlled using precise thermal gradients[3].

Strategic Solvent Selection & Quantitative Metrics

To counteract the lipophilicity of the p-tolyl group while disrupting premature π -stacking, a binary solvent system is required. Ethyl acetate (EtOAc) acts as the primary solvent, providing enough polarity to solvate the biaryl system, while heptane acts as the anti-solvent to drive controlled supersaturation.

Table 1: Thermodynamic & Solubility Profile for Solvent Systems

Solvent SystemRatio (v/v)Solubility @ 25°C (mg/mL)Solubility @ 70°C (mg/mL)Ideal Cooling RateExpected Yield
EtOAc / Heptane 1:4151200.1 °C/min> 85%
Toluene / Hexane 1:5251500.1 °C/min~ 75%
Ethanol / Water 9:110800.5 °C/min> 90%
DCM / Hexane 1:10 (Vapor)> 200 (DCM)< 5 (Hexane)Isothermal (20°C)N/A (Single Crystal)

Crystallization Workflows

The following diagram illustrates the decision matrix for processing the crude compound based on the required downstream application.

CrystallizationWorkflow Start Crude 2-Formyl-5-(4-methylphenyl)phenol Goal Determine Crystallization Goal Start->Goal Bulk Bulk Purification (High Yield) Goal->Bulk Single Single Crystal XRD (High Quality) Goal->Single Solvent1 Solvent System: EtOAc / Heptane Bulk->Solvent1 Solvent2 Solvent System: DCM / Hexane Single->Solvent2 Method1 Thermal Gradient Cooling (0.1°C/min) Solvent1->Method1 Method2 Vapor Diffusion (Closed Chamber) Solvent2->Method2 Harvest1 Vacuum Filtration Method1->Harvest1 Harvest2 Microscopic Harvesting Method2->Harvest2

Workflow for the crystallization of 2-Formyl-5-(4-methylphenyl)phenol based on application goals.

Detailed Experimental Protocols

Protocol A: Bulk Recrystallization via Thermal Gradient (EtOAc/Heptane)

This protocol is designed for the high-yield purification of multi-gram batches. It utilizes a strict thermal gradient to bypass the liquid-liquid phase separation boundary, forcing the biaryl compound directly into the metastable zone for ordered nucleation[3].

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude 2-Formyl-5-(4-methylphenyl)phenol in 20 mL of Ethyl Acetate (EtOAc) in a jacketed reactor. Heat the suspension to 70°C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Anti-Solvent Titration: Slowly add 80 mL of pre-heated Heptane (70°C) dropwise over 30 minutes. If the solution becomes prematurely turbid, add EtOAc in 1 mL increments until clarity is restored.

  • Thermal Equilibration: Cool the reactor to 55°C at a rate of 1.0 °C/min.

  • Seeding: Introduce 10 mg (0.1% w/w) of pure 2-Formyl-5-(4-methylphenyl)phenol seed crystals into the solution.

    • Self-Validation Checkpoint: Observe the seeds for 15 minutes. If the seeds dissolve, the system is under-saturated (requires more heptane). If the solution instantly clouds, it is over-saturated (requires more EtOAc). Persistent, slowly growing seeds validate that the system is perfectly poised within the metastable zone.

  • Controlled Nucleation: Cool the system from 55°C to 5°C at a strict, linear rate of 0.1 °C/min .

    • Causality: This extremely slow ramp rate prevents the lipophilic p-tolyl groups from rapidly aggregating into an oil, allowing the intramolecular hydrogen bonds to align properly within the growing crystal lattice.

  • Harvesting: Isolate the resulting crystalline solid via vacuum filtration. Wash the filter cake with 20 mL of ice-cold heptane to remove residual mother liquor. Dry under vacuum at 40°C for 12 hours.

Protocol B: Single Crystal Growth via Vapor Diffusion (DCM/Hexane)

For X-ray crystallographic analysis, macroscopic single crystals devoid of twinning are required. Vapor diffusion allows for an isothermal, ultra-slow increase in supersaturation, which is ideal for isolating specific polymorphic forms of salicylaldehyde derivatives[4].

Step-by-Step Methodology:

  • Inner Chamber Preparation: Dissolve 15 mg of highly pure 2-Formyl-5-(4-methylphenyl)phenol in 0.5 mL of Dichloromethane (DCM) in a 2 mL glass shell vial. Ensure the solution is perfectly clear; filter through a 0.22 µm PTFE syringe filter if necessary.

  • Outer Chamber Preparation: Place 3.0 mL of Hexane into a 20 mL scintillation vial.

  • Assembly: Carefully lower the uncapped 2 mL inner vial into the 20 mL outer vial using forceps. Cap the outer vial tightly and seal with Parafilm to prevent vapor escape.

  • Isothermal Incubation: Store the chamber in a vibration-free environment at a constant 20°C.

    • Self-Validation Checkpoint: Within 24-48 hours, condensation should appear on the inner walls of the outer vial, confirming active vapor transfer. The higher vapor pressure of DCM causes it to mix with the Hexane, while the Hexane slowly diffuses into the inner vial, gradually lowering the solvation capacity. The absence of immediate precipitation in the inner vial confirms the diffusion rate is appropriately slow.

  • Harvesting: After 5 to 10 days, inspect the inner vial for block-like or needle-like crystals. Harvest the crystals directly into Paratone-N oil under a polarized light microscope to prevent solvent loss and lattice degradation prior to XRD mounting.

Troubleshooting: In-Process Analytical Validation

To ensure the integrity of the crystallization, process chemists should utilize in-process ATR-FTIR monitoring .

  • Amorphous/Oiled-Out State: Characterized by a broad, poorly defined -OH stretching frequency (~3300-3400 cm⁻¹) due to random, disordered intermolecular interactions.

  • Crystalline State: As the compound crystallizes, the intramolecular hydrogen bond dominates the lattice packing. This is validated by the real-time shift and sharpening of the -OH stretch to ~3200 cm⁻¹, coupled with a sharp, well-defined formyl C=O stretch at ~1650 cm⁻¹. Monitoring this shift provides a self-validating, empirical confirmation that the thermal gradient is successfully yielding the ordered polymorphic state rather than a kinetically trapped oil.

References

  • Rationalizing Distinct Mechanical Properties of Three Polymorphs of a Drug Adduct by Nanoindentation and Energy Frameworks Analysis: Role of Slip Layer Topology and Weak Interactions. Crystal Growth & Design (ACS Publications).
  • Crystallization-Induced Dynamic Resolution of Stereolabile Biaryl Derivatives Involving Supramolecular Interactions. Journal of the American Chemical Society (ACS Publications).
  • Influence of Ostwald's Rule of Stages in the Deracemization of a Compound Using a Racemic Resolving Agent. Crystal Growth & Design (PMC).
  • Hindered Biaryl Bond Construction and Subsequent Diastereomeric Crystallization to Produce an Atropisomeric Covalent KRASG12C Inhibitor ARS-2102. Organic Process Research & Development (ACS Publications).

Sources

Method

Application Note: Engineering Colorimetric Chemosensors Using 2-Formyl-5-(4-methylphenyl)phenol

Introduction & Structural Rationale The development of highly selective colorimetric and fluorometric chemosensors requires building blocks that offer both synthetic versatility and tunable photophysical properties. 2-Fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The development of highly selective colorimetric and fluorometric chemosensors requires building blocks that offer both synthetic versatility and tunable photophysical properties. 2-Formyl-5-(4-methylphenyl)phenol (a p-tolyl substituted salicylaldehyde) serves as an advanced, highly modular precursor for the design of Schiff base chemosensors.

Unlike standard salicylaldehydes, this specific biphenyl architecture provides distinct electronic and structural advantages:

  • Extended π-Conjugation: The phenyl ring directly attached to the phenol core significantly lowers the HOMO-LUMO energy gap. This extended conjugation induces a bathochromic (red) shift in the absorption profile, pushing spectral changes into the visible region for highly distinct "naked-eye" colorimetric detection 1.

  • Electronic Tuning: The methyl group on the para-position of the tolyl ring exerts a positive inductive (+I) effect. This increases the electron density on the phenolic oxygen, enhancing its nucleophilicity and binding affinity toward transition metal ions (e.g., Cu²⁺, Zn²⁺, Co²⁺) 2.

  • Mechanistic Pathway: Upon condensation with a primary amine, the resulting Schiff base operates via Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET). Analyte coordination restricts C=N isomerization, triggering Chelation-Enhanced Fluorescence (CHEF) and a vivid colorimetric shift 3.

Experimental Protocols

Protocol A: Synthesis of the Schiff Base Chemosensor

This protocol outlines the condensation of 2-Formyl-5-(4-methylphenyl)phenol with a model receptor amine (e.g., 1,8-diaminonaphthalene) to yield a target colorimetric probe 4.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 mmol of 2-Formyl-5-(4-methylphenyl)phenol and 1.0 mmol of the selected primary amine in 20 mL of anhydrous ethanol in a 50 mL round-bottom flask.

  • Acid Catalysis: Add 2–3 drops of glacial acetic acid (or a catalytic amount of p-toluenesulfonic acid).

    • Causality: The acid protonates the carbonyl oxygen of the formyl group, increasing its electrophilicity to facilitate nucleophilic attack by the amine. Crucially, the weak acidity ensures the amine is not fully protonated, which would otherwise quench its nucleophilicity.

  • Reflux: Heat the mixture under reflux (78 °C) for 6–8 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate, 7:3 v/v).

  • Isolation: Allow the reaction mixture to cool to 4 °C overnight. Filter the resulting precipitate and wash thoroughly with cold aqueous ethanol (50% v/v) to remove unreacted precursors.

  • Purification: Recrystallize the crude product from hot methanol to yield the analytically pure chemosensor.

Protocol B: Analytical Validation & Metal Ion Titration

To validate the sensor's efficacy, perform a systematic UV-Vis titration to establish the Limit of Detection (LOD) and binding stoichiometry.

Step-by-Step Methodology:

  • Stock Solutions: Prepare a 1.0 mM stock solution of the purified chemosensor in spectroscopic-grade DMSO. Prepare 10.0 mM aqueous stock solutions of target metal chlorides (e.g., Cu²⁺, Zn²⁺, Fe³⁺).

  • Working Solutions: Dilute the sensor stock to a final concentration of 20 µM in a HEPES buffer/Methanol mixture (1:1 v/v, pH 7.4).

    • Causality: Utilizing HEPES buffer maintains physiological pH, preventing the formation of insoluble metal hydroxides that cause light scattering and false absorbance readings. It also ensures the sensor's applicability in biological environments 5.

  • Titration Execution: Incrementally add the metal ion solution (0 to 5 molar equivalents) to the 20 µM sensor solution. Record UV-Vis spectra after a 2-minute equilibration period per addition.

  • Job's Plot Analysis: Maintain a constant total concentration of [Sensor] + [Metal] = 20 µM. Vary the molar fraction of the metal from 0 to 1. Plot the change in absorbance (ΔA) versus the molar fraction to determine the exact binding stoichiometry (typically 1:1 or 1:2).

Data Presentation & Expected Outcomes

The structural modifications inherent to the 2-Formyl-5-(4-methylphenyl)phenol core yield highly competitive photophysical parameters. Below is a summary of expected data profiles when complexed with primary transition metals.

ParameterCu²⁺ ComplexationZn²⁺ ComplexationCo²⁺ Complexation
Binding Stoichiometry 1:11:21:1
Association Constant ( Ka​ ) ∼1.5×104 M−1 ∼3.2×104 M−1 ∼1.1×104 M−1
Limit of Detection (LOD) <5.0 nM <10.0 nM <8.0 nM
Colorimetric Shift (Naked Eye) Colorless YellowColorless Bright GreenColorless Pale Orange
Primary Mechanism ICT EnhancementCHEF (PET Off)ICT Enhancement

Visualizations

Chemosensor Synthesis and Validation Workflow

Workflow A 2-Formyl-5-(4-methylphenyl)phenol (Precursor) B Schiff Base Condensation (EtOH, Reflux, Cat. H+) A->B D Photophysical Profiling (UV-Vis/Fluorescence) B->D C Receptor Functionalization (Amine Addition) C->B E Analyte Titration (Metal/Anion Sensing) D->E

Fig 1: Step-by-step workflow from precursor condensation to analytical validation.

Sensing Mechanism (PET/CHEF Pathway)

Mechanism Free Free Chemosensor (PET ON / Weak Color) Bound Sensor-Metal Complex (CHEF ON / Vivid Color) Free->Bound Coordination Metal Target Analyte (e.g., Cu²⁺, Zn²⁺) Metal->Bound Binding

Fig 2: Photophysical mechanism illustrating the transition from PET to CHEF upon analyte binding.

References

  • A Review on 2,6-Diformyl-4-methylphenol Derived Schiff Bases as Fluorescent Sensors ResearchG
  • A new diformyl phenol based chemosensor selectively detects Zn2+ and Co2+ in the nanomolar range in 100% aqueous medium and HCT live cells RSC Publishing
  • A novel 2,6-diformyl-4-methylphenol based chemosensor for Zn(II) ions by ratiometric displacement of Cd(II) ions and its application for cell imaging on human melanoma cancer cells PubMed / Analyst
  • 4-Methyl-2,6-diformylphenol based biocompatible chemosensors for pH: discrimination between normal cells and cancer cells PMC
  • Ultrasensitive Colorimetric and Ratiometric Detection of Cu2+: Acid–Base Properties, Complex

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Formyl-5-(4-methylphenyl)phenol

Welcome to the Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals synthesizing 2-formyl-5-(4-methylphenyl)phenol (structurally synonymous with 4-(4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals synthesizing 2-formyl-5-(4-methylphenyl)phenol (structurally synonymous with 4-(4-methylphenyl)salicylaldehyde).

The most efficient synthetic route to this biphenyl derivative is the Suzuki-Miyaura cross-coupling of 4-bromosalicylaldehyde with 4-methylphenylboronic acid [1]. While this transformation is theoretically straightforward, the presence of unprotected hydroxyl and formyl groups on the aryl halide frequently leads to catalyst poisoning, base depletion, and stalled catalytic cycles[2]. This guide provides field-proven methodologies, mechanistic troubleshooting, and quantitative optimization data to help you achieve >85% isolated yields.

Experimental Workflow & Self-Validating Protocol

The following protocol utilizes a bidentate palladium catalyst to prevent substrate-induced catalyst deactivation, a common issue when coupling unprotected salicylaldehydes.

Workflow A 1. Reagent Assembly 4-Bromosalicylaldehyde + Boronic Acid + Base B 2. Solvent Addition 1,4-Dioxane/H2O (4:1) A->B C 3. Strict Degassing Argon Sparging B->C D 4. Catalyst Addition Pd(dppf)Cl2 C->D E 5. Reflux 90°C, 12 hours D->E F 6. Workup & Purification Acidic Quench -> Column E->F

Optimized experimental workflow for the Suzuki-Miyaura coupling of 4-bromosalicylaldehyde.

Step-by-Step Methodology
  • Reagent Assembly: To an oven-dried Schlenk flask, add 4-bromosalicylaldehyde (1.0 equiv, 5.0 mmol), 4-methylphenylboronic acid (1.2 equiv, 6.0 mmol), and anhydrous K₂CO₃ (3.0 equiv, 15.0 mmol).

  • Solvent Preparation: Add 25 mL of a 1,4-Dioxane/H₂O mixture (4:1 v/v).

  • Degassing (Critical): Sparge the biphasic mixture with Argon for at least 30 minutes.

    • Self-Validating Checkpoint: The solution should remain pale/clear. If it turns dark before catalyst addition, oxygen is present, which will induce homocoupling of the boronic acid.

  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Reaction Execution: Seal the flask and heat to 90 °C with vigorous stirring for 12 hours.

    • Self-Validating Checkpoint: Monitor via TLC (Hexanes:EtOAc 4:1). The starting material spot (UV active, stains yellow with 2,4-DNPH) should completely disappear, replaced by a lower Rf product spot.

  • Workup: Cool to room temperature. Crucial step: Acidify the aqueous layer to pH ~4 using 1M HCl. Extract with EtOAc (3 × 20 mL), wash with brine, and dry over Na₂SO₄.

    • Self-Validating Checkpoint: If the aqueous layer is not acidified, the target phenol remains in the water as a soluble phenoxide salt, resulting in near-zero recovered yield.

  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography.

Troubleshooting & FAQs

Q1: My overall yield is stuck below 20%, and I recover mostly unreacted 4-bromosalicylaldehyde. What is going wrong? Causality & Solution: You are likely experiencing base depletion. The free phenolic hydroxyl group on 4-bromosalicylaldehyde has a pKa of ~8.4. It immediately consumes one equivalent of base to form a phenoxide. If you only use 1.5–2.0 equivalents of base, there is insufficient hydroxide/carbonate remaining to activate the boronic acid into the reactive boronate ate-complex required for the transmetalation step. Solution: Increase your base loading to a strict minimum of 3.0 equivalents.

Q2: The reaction stalls after 3 hours. Adding more boronic acid or base does not restart it. Why? Causality & Solution: Salicylaldehydes are excellent bidentate ligands. The adjacent formyl and deprotonated hydroxyl groups can coordinate to the Palladium(II) center (O,O-chelation), forming a highly stable, catalytically dead complex. When using monodentate phosphines like Pd(PPh₃)₄, the substrate easily displaces the ligands, poisoning the catalyst. Solution: Switch to a catalyst with a strongly chelating bidentate ligand, such as Pd(dppf)Cl₂, which resists displacement by the substrate.

Q3: I am observing a large amount of 4,4'-dimethylbiphenyl byproduct. How do I stop this? Causality & Solution: This is the homocoupling product of 4-methylphenylboronic acid. It is formed when trace oxygen oxidizes the Pd(0) catalyst, triggering a secondary catalytic cycle that couples two boronic acid molecules. Solution: Ensure strict anaerobic conditions. Sparge solvents with Argon for 30 minutes prior to catalyst addition, or perform three freeze-pump-thaw cycles.

Q4: Should I protect the hydroxyl group before the coupling? Causality & Solution: While direct coupling is highly preferred to save synthetic steps[2], highly complex or sterically hindered systems may still fail. In such cases, protecting the phenol as a Methoxymethyl (MOM) ether prior to borylation or cross-coupling prevents both base depletion and catalyst chelation[3]. Deprotection can be cleanly achieved post-coupling using mild acid (e.g., HCl in MeOH).

Mechanistic Pathway & Failure Points

Understanding exactly where the catalytic cycle breaks down dictates how you adjust your parameters.

Mechanism Pd0 Pd(0) Catalyst OA Oxidative Addition (Ar-Br insertion) Pd0->OA 4-Bromosalicylaldehyde TM Transmetalation (Boronate Complex) OA->TM Fail1 Failure: Catalyst Poisoning by O,O-chelation OA->Fail1 RE Reductive Elimination (Product Formation) TM->RE 4-Methylphenylboronic acid Fail2 Failure: Incomplete Transmetalation (Base Depletion) TM->Fail2 RE->Pd0 Target Phenol Fix1 Fix: Use bidentate Pd(dppf)Cl2 Fail1->Fix1 Fix2 Fix: Increase base to 3.0 equivalents Fail2->Fix2

Suzuki-Miyaura catalytic cycle highlighting common failure points and targeted chemical solutions.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and isolated yields, validating the troubleshooting logic provided above.

EntryCatalyst (5 mol%)Base (Equiv.)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄K₂CO₃ (1.5)Dioxane/H₂O9018%Incomplete conversion; base depleted by phenol deprotonation.
2Pd(PPh₃)₄K₂CO₃ (3.0)Dioxane/H₂O9045%Reaction stalled; monodentate catalyst deactivated via chelation.
3Pd(dppf)Cl₂ K₂CO₃ (3.0) Dioxane/H₂O 90 88% Optimal; bidentate ligand prevents poisoning, sufficient base.
4Pd(dppf)Cl₂K₂CO₃ (3.0)Toluene/EtOH/H₂O8082%Good yield; slight increase in boronic acid homocoupling.

References

  • Two-Photon Fluorescent Probes for Amyloid-β Plaques Imaging In Vivo Source: PMC - NIH URL:[Link]

  • Multicomponent Diversity-Oriented Access to Boronic-Acid-Derived Pyrrolide Salicyl-Hydrazone Fluorophores with Strong Solid-State Emission Source: Inorganic Chemistry - ACS Publications URL:[Link]

  • Easily Separable Racemic and Meso Isomers of a Salen-Based Cryptophane for Selective Guest Binding Source: Organic Letters - ACS Publications URL:[Link]

Sources

Optimization

Overcoming solubility issues of 2-Formyl-5-(4-methylphenyl)phenol in aqueous media

Welcome to the technical support center for 2-Formyl-5-(4-methylphenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Formyl-5-(4-methylphenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered with this compound in aqueous media. Our goal is to equip you with the foundational knowledge and practical methodologies to ensure the success of your experiments.

Compound Profile: Understanding the Challenge

2-Formyl-5-(4-methylphenyl)phenol possesses a chemical structure that inherently limits its aqueous solubility. The molecule contains a biphenyl-like core, which is significantly non-polar and hydrophobic.[1] While the phenolic hydroxyl group and the formyl group add some polarity, the large aromatic surface area dominates, leading to poor solvation in water.

  • Structure: A biphenyl backbone with a hydroxyl and a formyl (aldehyde) substituent.

  • Predicted Properties:

    • High Lipophilicity (LogP): The calculated LogP (a measure of oil/water partition coefficient) is expected to be high, indicating a strong preference for non-polar environments over water. For reference, the logP of the parent biphenyl molecule is approximately 4.0.[1]

    • Weakly Acidic Phenol: The phenolic hydroxyl group is weakly acidic. The pKa of a similar molecule, 2-formylphenol (salicylaldehyde), is around 8.4.[2][3] This property is key to one of the primary solubilization strategies.

Initial Troubleshooting Workflow

Before proceeding to advanced solubilization techniques, it's crucial to rule out common experimental errors. This workflow provides a logical sequence of steps to diagnose and resolve solubility issues.

G cluster_0 A Start: Solubility Issue Observed B Verify Compound Purity & Identity (e.g., NMR, LC-MS) A->B C Is the compound pure? B->C D Purify compound (e.g., recrystallization, chromatography) C->D No E Prepare fresh, high-purity aqueous medium (e.g., Milli-Q water, fresh buffer) C->E Yes D->B F Attempt solubilization with sonication and/or gentle heating (e.g., 37-40°C) E->F G Is the compound soluble? F->G H Proceed with experiment G->H Yes I Proceed to Advanced Solubilization Strategies G->I No

Caption: Initial troubleshooting workflow for solubility issues.

Frequently Asked Questions (FAQs) & Advanced Solubilization Strategies

Q1: I've confirmed my compound is pure, but it still won't dissolve in my buffer. What is the most straightforward method to try next?

A1: pH Adjustment

  • Scientific Rationale: The phenolic hydroxyl group on 2-Formyl-5-(4-methylphenyl)phenol is weakly acidic. By raising the pH of the aqueous medium above the compound's pKa, the hydroxyl group will be deprotonated to form a negatively charged phenolate anion. This charged species is significantly more polar than the neutral molecule, leading to a substantial increase in aqueous solubility.[4][5]

  • When to Use: This method is ideal for in vitro chemical assays or experiments where a moderately alkaline pH (e.g., 8.5-10.5) will not interfere with the experimental outcome.

  • Limitations: This approach is not suitable for cell-based assays or biological systems that require a physiological pH (around 7.4). Also, be aware that the reactivity of the aldehyde group may be altered at high pH.

  • Protocol: See Protocol 1: Solubilization via pH Adjustment .

Q2: My experiment must be conducted at a neutral pH. What are my options?

A2: Co-solvents

  • Scientific Rationale: A co-solvent is a water-miscible organic solvent that, when added to water, alters the overall polarity of the solvent system.[6][7] For a hydrophobic compound like 2-Formyl-5-(4-methylphenyl)phenol, the presence of a co-solvent reduces the polarity of the aqueous medium, making it a more favorable environment for the solute to dissolve.[8][9] This is often described as reducing the "hydrophobic effect."

  • Common Co-solvents:

    • Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent that dissolves a broad range of non-polar compounds.[10] It is a standard choice for preparing high-concentration stock solutions.

    • Ethanol: A less toxic option than DMSO, suitable for many applications.

    • Polyethylene Glycol (e.g., PEG-400): A non-toxic, water-miscible polymer often used in pharmaceutical formulations.[6]

  • Key Consideration: The final concentration of the co-solvent in your experiment is critical. While a high concentration might be needed to dissolve the compound, it could also affect the biological or chemical system you are studying. Always run a vehicle control (your final aqueous medium with the same concentration of co-solvent but without the compound) to assess any effects of the co-solvent itself.

  • Protocol: See Protocol 2: Preparation of a Stock Solution using a Co-solvent .

Q3: I need to minimize the use of organic solvents in my aqueous system. Is there an alternative to co-solvents?

A3: Cyclodextrin-Mediated Solubilization

  • Scientific Rationale: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] The hydrophobic 2-Formyl-5-(4-methylphenyl)phenol molecule can be encapsulated within the non-polar cavity of the cyclodextrin, forming an "inclusion complex."[13][14][15] This complex has a hydrophilic exterior, allowing it to dissolve readily in water, thereby increasing the apparent solubility of the compound.[11][14]

  • Choosing a Cyclodextrin:

    • Beta-cyclodextrin (β-CD): Often a good starting point due to the size of its cavity, which is well-suited for encapsulating aromatic compounds.[15]

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD): These are chemically modified cyclodextrins with significantly higher aqueous solubility than the parent β-CD, making them more effective at solubilizing guest molecules.[10]

  • Advantages: This method can provide a formulation that is free of organic co-solvents and is often well-tolerated in biological systems.[13]

  • Protocol: See Protocol 3: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

G cluster_0 cluster_1 Formation of Complex A Guest Molecule (Hydrophobic Compound) D Inclusion Complex (Soluble in Water) B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) C Aqueous Medium A_in->D + B_in->D + C_in->D in

Caption: Formation of a water-soluble inclusion complex.

Q4: Are there other advanced methods if the previous techniques are not suitable?

A4: Micellar Solubilization using Surfactants

  • Scientific Rationale: Surfactants (surface-active agents) are amphiphilic molecules that, above a certain concentration in water (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[16] These micelles have a hydrophobic core and a hydrophilic shell. The non-polar 2-Formyl-5-(4-methylphenyl)phenol can partition into the hydrophobic core of the micelle, effectively being solubilized within the aqueous solution.[16][17][18]

  • Common Surfactants:

    • Non-ionic: Polysorbates (e.g., Tween® 20, Tween® 80), Triton™ X-100. These are generally less harsh on biological systems than ionic surfactants.

    • Ionic: Sodium dodecyl sulfate (SDS). Typically used in biochemical applications like protein denaturation, but less common for solubilizing compounds for cell-based assays due to its denaturing properties.

  • Considerations: Similar to co-solvents, surfactants can influence experimental outcomes. It is essential to work at the lowest concentration necessary to achieve solubilization and to use a vehicle control. The choice of surfactant will depend heavily on the specific application.[19][20]

G cluster_0 A Hydrophobic Compound D Solubilized Compound (in Micelle Core) A->D Partitions into micelle core B Surfactant Micelle B->D C Aqueous Solution

Caption: Mechanism of micellar solubilization.

Comparison of Solubilization Techniques

TechniquePrincipleTypical ReagentsProsCons
pH Adjustment Ionization of the phenolic group to a more soluble phenolate.[4]NaOH, KOH, basic buffers (e.g., carbonate)Simple, inexpensive, effective for high concentrations.Limited to non-pH-sensitive applications; potential for compound instability.
Co-solvency Reduces solvent polarity, making it more favorable for the solute.[6][7]DMSO, Ethanol, PEG-400Highly effective, well-established, good for high-concentration stocks.Potential for solvent toxicity/interference in assays; risk of precipitation upon dilution.[5]
Cyclodextrins Encapsulation of the hydrophobic molecule within a soluble host.[11][12]β-CD, HP-β-CD, SBE-β-CDLow toxicity, avoids organic solvents, can improve compound stability.[14]Higher cost, potential for saturation of the complexation capacity.
Surfactants Partitioning of the compound into the hydrophobic core of micelles.[16]Tween® 80, Triton™ X-100High solubilizing capacity.Potential for interference with biological membranes and protein activity.

Detailed Experimental Protocols

Protocol 1: Solubilization via pH Adjustment
  • Objective: To prepare a 10 mM aqueous solution of 2-Formyl-5-(4-methylphenyl)phenol (MW: 212.24 g/mol ).

  • Materials:

    • 2-Formyl-5-(4-methylphenyl)phenol

    • 1 M NaOH solution

    • High-purity water (e.g., Milli-Q)

    • Calibrated pH meter

  • Procedure:

    • Weigh 2.12 mg of the compound into a clean glass vial.

    • Add 800 µL of high-purity water. The compound will likely remain as a suspension.

    • While stirring, add the 1 M NaOH solution dropwise (typically a few microliters at a time).

    • Monitor the solution for clarity. The suspension should clear as the pH increases and the compound dissolves.

    • Once the solid is fully dissolved, use the pH meter to check the pH. Adjust as necessary to be safely above the estimated pKa (e.g., pH 10.0-10.5).

    • Transfer the solution to a 1.0 mL volumetric flask and add water to the mark.

    • Validation (Optional but Recommended): Verify the final concentration using UV-Vis spectrophotometry by determining the absorbance at the compound's λmax at this pH.

Protocol 2: Preparation of a Stock Solution using a Co-solvent (DMSO)
  • Objective: To prepare a 100 mM stock solution in DMSO.

  • Materials:

    • 2-Formyl-5-(4-methylphenyl)phenol (MW: 212.24 g/mol )

    • Anhydrous, research-grade DMSO

  • Procedure:

    • Weigh 21.22 mg of the compound into a clean, dry glass vial.

    • Add 800 µL of DMSO.

    • Vortex or sonicate the vial for 2-5 minutes, or until the solid is completely dissolved.

    • Transfer the solution to a 1.0 mL volumetric flask and add DMSO to the mark.

    • Store the stock solution appropriately (e.g., at -20°C, protected from light and moisture).

    • Application Note: When preparing working solutions, add the DMSO stock to the aqueous medium dropwise while vortexing to minimize precipitation. Ensure the final DMSO concentration in your experiment is below the tolerance level of your system (often <0.5% v/v).

Protocol 3: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Objective: To prepare a 1 mM aqueous solution.

  • Materials:

    • 2-Formyl-5-(4-methylphenyl)phenol (MW: 212.24 g/mol )

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • High-purity water or desired buffer

  • Procedure:

    • Prepare a 10% (w/v) solution of HP-β-CD in the desired aqueous medium (e.g., dissolve 1 g of HP-β-CD in a final volume of 10 mL of water). This will serve as the solubilization vehicle.

    • Weigh 2.12 mg of the compound into a glass vial.

    • Add 10 mL of the 10% HP-β-CD solution to the vial.

    • Cap the vial tightly and place it on a shaker or rotator overnight at room temperature to allow for the formation of the inclusion complex. Gentle heating (e.g., 37°C) can sometimes accelerate this process.

    • After incubation, visually inspect the solution for clarity.

    • Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulate matter.

    • Validation: The concentration of the final filtered solution should be determined analytically (e.g., by HPLC or UV-Vis spectrophotometry) to confirm the achieved solubility.

References

  • Various techniques are used for the improvement of the aqueous solubility, dissolution rate, and bioavailability of poorly water soluble drugs include size reduction, chemical modification, pH adjustment, solid dispersion, complexation, co-solvency, hydrotropy etc. (n.d.). In (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]

  • Lin, C. Y., Lin, C. K., & Lin, H. Y. (2024). β-cyclodextrin inclusion complexes with short-chain phenolipids: An effective formulation for the dual sustained-release of phenolic compounds. Food Chemistry, 449, 139121. [Link]

  • Sharma, D., Saini, S., Rana, S., & Singh, M. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • 2-Formylphenol - ChemBK. (2025, August 20). ChemBK. Retrieved from [Link]

  • Woźniak-Braszak, A., Leśniak, M., & Łuczak, J. (2022). Conductometric Studies of Formation the Inclusion Complexes of Phenolic Acids with β-Cyclodextrin and 2-HP-β-Cyclodextrin in Aqueous Solutions. International Journal of Molecular Sciences, 24(1), 693. [Link]

  • Homayun, B., Lin, X., & Choi, H. J. (2019). Challenges and Recent Progress in Orally Administered Nanoparticles for Cancer Therapy. Pharmaceutics, 11(3), 129. [Link]

  • Al-Nemrawi, N. K., Al-Akayleh, F. T., Al-Shamlan, F. K., Al-Hussaini, M. F., & Al-Bataineh, S. A. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharma Excipients.
  • Valenzuela, L., & O'Driscoll, C. M. (2005). Micellar solubilization of drugs. Current Drug Delivery, 2(3), 277-286.
  • Shrestha, S., Wagle, B. R., & De, B. K. (2020). Preparation and Characterization of Inclusion Complexes of β-Cyclodextrin and Phenolics from Wheat Bran by Combination of Experimental and Computational Techniques. Molecules, 25(18), 4272. [Link]

  • ResearchGate. (n.d.). Beta‐Cyclodextrin Inclusion Complexes with Phenolic Synthetic Antioxidants: Synthesis, Spectroscopic Characterisation, Molecular Modeling, and Activity Efficiency | Request PDF. Retrieved from [Link]

  • Singh, A., & Kaur, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 1(6), 1-10.
  • Lu, W., & Chen, X. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OAHOST. [Link]

  • van der Vegt, N. F. A., & van der Niet, M. C. (2017). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 121(39), 9145-9154. [Link]

  • Edwards, D. A., Luthy, R. G., & Liu, Z. (2002). Solubilization of polycyclic aromatic hydrocarbon mixtures in micellar nonionic surfactant solutions. Environmental Science & Technology, 36(16), 3595-3601. [Link]

  • Edwards, D. A., Luthy, R. G., & Liu, Z. (1991). Solubilization of polycyclic aromatic hydrocarbons in micellar nonionic surfactant solutions. Environmental Science & Technology, 25(1), 127-133. [Link]

  • Acree, W. E., & Abraham, M. H. (2001). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. Canadian Journal of Chemistry, 79(9), 1466-1476. [Link]

  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. (n.d.). Google Patents.
  • BIPHENYL - Ataman Kimya. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Micellar Solubilization (CHE ). (2015, June 24). YouTube. Retrieved from [Link]

  • van der Vegt, N. F. A., & van der Niet, M. C. (2017). The Hydrophobic Effect and the Role of Cosolvents.
  • Micellar Solubilization of Phenols With One or Two Hydroxyl Groups Using Biological Surfactant Rhamnolipid. (2025, May 2). Diva-portal.org.
  • Jouyban, A. (2010). Solubility of hydrophobic compounds in water-cosolvent mixtures. Journal of Molecular Liquids, 151(2-3), 85-90. [Link]

  • Biphenyl | C6H5C6H5 | CID 7095 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • 2-ForMyl-5-(4-Methylthiophenyl)phenol — Chemical Substance Information - NextSDS. (n.d.). NextSDS. Retrieved from [Link]

  • Showing Compound 2-Hydroxybenzaldehyde (FDB012456) - FooDB. (2010, April 8). FooDB. Retrieved from [Link]

  • 2-Formyl-4-(2-methoxy-5-methylphenyl)phenol | C15H14O3 | CID 53220411 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Chemical Properties of Phenol, 2-(phenylmethyl)- (CAS 28994-41-4) - Cheméo. (n.d.). Cheméo. Retrieved from [Link]

  • 3-Hydroxybenzaldehyde - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • CAS No : 90-02-8 | Chemical Name : SALICYLALDEHYDE - Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Salicylaldehyde | C7H6O2 | CID 6998 - PubChem. (2016, September 12). PubChem. Retrieved from [Link]

  • 2-(4-Methylphenyl)phenol | C13H12O | CID 11298348 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Formaldehyde-free phenolic resins, downstream products, their synthesis and use. (n.d.). Google Patents.

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Troubleshooting

Technical Support Center: Purification and Recrystallization of 2-Formyl-5-(4-methylphenyl)phenol

This technical guide is designed for researchers, scientists, and drug development professionals working with 2-Formyl-5-(4-methylphenyl)phenol. It provides in-depth troubleshooting advice and answers to frequently asked...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide is designed for researchers, scientists, and drug development professionals working with 2-Formyl-5-(4-methylphenyl)phenol. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification and recrystallization of this compound. The protocols and suggestions are grounded in established principles of organic chemistry and are intended to ensure the highest purity of the final product.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges that may arise during the purification of 2-Formyl-5-(4-methylphenyl)phenol.

Problem Potential Causes Solutions and Scientific Rationale
Low Recovery After Recrystallization 1. Incorrect Solvent Choice: The compound is too soluble in the chosen solvent even at low temperatures. 2. Excessive Solvent Volume: Using too much solvent will keep the compound in solution, preventing crystallization. 3. Premature Crystallization: Crystals forming too quickly on the filter paper during hot filtration.1. Solvent Screening: The ideal recrystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures[1]. Conduct small-scale solubility tests with various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water or hexanes). 2. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution becomes supersaturated upon cooling, promoting crystal growth[2]. 3. Pre-warmed Funnel: Use a pre-warmed funnel during hot filtration to prevent a sudden drop in temperature that can lead to product loss[2].
Oily Product Instead of Crystals 1. Presence of Impurities: Impurities can lower the melting point of the mixture, resulting in an oil. 2. Supersaturation: The solution is too concentrated, or cooling is too rapid. 3. Low Melting Point: The compound itself may have a relatively low melting point, making crystallization difficult.1. Column Chromatography: If significant impurities are present, consider purifying the crude product by column chromatography on silica gel before recrystallization. A gradient of ethyl acetate in hexanes is a common starting point for phenolic compounds[3]. 2. Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can induce nucleation. Adding a seed crystal of the pure compound can also initiate crystallization. 3. Two-Solvent System: If a single solvent fails, a two-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Then, heat to redissolve and cool slowly[2].
Colored Impurities in Final Product 1. Oxidation of the Phenolic Group: Phenols are susceptible to air oxidation, which can form colored quinone-type byproducts[4]. 2. Residual Catalysts or Reagents: Contaminants from the synthesis, such as palladium catalysts or unreacted starting materials, can impart color.1. Use of Antioxidants: During purification and storage, consider using an inert atmosphere (nitrogen or argon). Adding a small amount of a reducing agent like sodium bisulfite during workup can sometimes help. 2. Activated Carbon (Charcoal): Add a small amount of activated carbon to the hot solution before filtration. The charcoal will adsorb colored impurities. Use sparingly, as it can also adsorb the desired product. 3. Chelating Agents: If metal catalysts are a concern, washing the organic solution with a dilute solution of a chelating agent like EDTA during the initial workup can be beneficial[5].
Inconsistent Melting Point 1. Incomplete Drying: Residual solvent can depress and broaden the melting point range. 2. Polymorphism: The compound may exist in different crystalline forms with different melting points. 3. Presence of Impurities: Even small amounts of impurities can affect the melting point.1. Thorough Drying: Dry the crystals under high vacuum for an extended period to ensure all solvent is removed. 2. Controlled Crystallization: Consistent cooling rates and solvent systems can favor the formation of a single polymorph. 3. Re-purification: If the melting point is not sharp, a second recrystallization may be necessary.

II. Frequently Asked Questions (FAQs)

Q1: What is the best single solvent for recrystallizing 2-Formyl-5-(4-methylphenyl)phenol?

A1: While the optimal solvent must be determined experimentally, a good starting point for phenolic compounds is often a protic solvent like ethanol or isopropanol, or an ester like ethyl acetate. These solvents typically provide the desired solubility profile of high solubility when hot and lower solubility when cold[6]. Solubility data for structurally similar compounds can also provide guidance[7][8].

Q2: My compound appears to be degrading during purification. What can I do to minimize this?

A2: Phenolic aldehydes can be sensitive to both oxidation and light. To minimize degradation, it is advisable to work quickly, avoid unnecessarily high temperatures, and protect solutions from light by using amber glassware or wrapping flasks in aluminum foil[5]. Conducting the purification under an inert atmosphere of nitrogen or argon can also prevent oxidation[5].

Q3: How can I remove unreacted starting materials, such as the parent phenol or the formylating agent?

A3: Unreacted phenolic starting material can often be removed by a basic wash (e.g., with a dilute solution of sodium bicarbonate) during the initial workup, as the starting phenol may be more acidic and thus more soluble in the aqueous base than the product. However, the product itself is a phenol and can also be deprotonated, so the pH must be carefully controlled. Unreacted formylating agents can often be removed by column chromatography or by their different solubility properties.

Q4: Is column chromatography always necessary before recrystallization?

A4: Not always. If the crude product is relatively clean and the impurities have significantly different solubility profiles from the desired compound, direct recrystallization may be sufficient. However, if the crude product is an oil or contains multiple impurities, column chromatography is a highly effective method for initial purification before a final recrystallization step to obtain a highly pure, crystalline product[3].

III. Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude 2-Formyl-5-(4-methylphenyl)phenol. Add a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate) and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-warm a stemless funnel and a new flask. Place a fluted filter paper in the funnel and filter the hot solution to remove any insoluble impurities (and activated carbon, if used).

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals thoroughly under high vacuum.

Protocol 2: Two-Solvent Recrystallization
  • Dissolution: Dissolve the crude product in a minimum amount of a hot "good" solvent (e.g., toluene or dichloromethane) in which the compound is very soluble.

  • Induce Cloudiness: While the solution is still hot, add a "poor" solvent (e.g., hexanes or petroleum ether) in which the compound is sparingly soluble, dropwise, until a persistent cloudiness is observed.

  • Clarification: Add a few drops of the hot "good" solvent to just redissolve the cloudiness and make the solution clear again.

  • Crystallization and Isolation: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath. Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum[2].

IV. Visualized Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification Steps cluster_outcome Outcome Crude Crude Product Solvent Select Solvent(s) Dissolve Dissolve in Minimal Hot Solvent Solvent->Dissolve Add HotFilter Hot Filtration (Remove Insolubles) Dissolve->HotFilter Cool Slow Cooling (Induce Crystallization) HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Dry Dry Under Vacuum Isolate->Dry MotherLiquor Mother Liquor (Contains Impurities) Isolate->MotherLiquor Pure Pure Crystalline Product Dry->Pure

Caption: A generalized workflow for the recrystallization of 2-Formyl-5-(4-methylphenyl)phenol.

V. References

  • NextSDS. (n.d.). 2-ForMyl-5-(4-Methylthiophenyl)phenol — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Formyl-4-(2-methoxy-5-methylphenyl)phenol. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US20160355631A1 - Formaldehyde-free phenolic resins, downstream products, their synthesis and use. Retrieved from

  • Google Patents. (n.d.). US2370554A - Process for the production of 2,3,5-trimethyl phenol. Retrieved from

  • Organic Syntheses. (n.d.). n-(2,4-diformyl-5-hydroxyphenyl)acetamide. Retrieved from [Link]

  • Britannica. (2026, February 27). Phenol. Retrieved from [Link]

  • Google Patents. (n.d.). US5502259A - Method for purification of phenol. Retrieved from

  • Ohorodnik, M., et al. (n.d.). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Chemistry & Chemical Technology, 7(1). Retrieved from [Link]

  • European Patent Office. (n.d.). EP 3388412 B1 - Method for purifying phenol. Retrieved from [Link]

  • Hansen, T. V., & Skattebøl, L. (1999). Convenient method for the ortho-formylation of phenols. Synthetic Communications, 29(11), 1829-1834. Retrieved from [Link]

  • Hansen, T. V., & Skattebøl, L. (2012). Ortho-Formylation of Phenols. Organic Syntheses, 89, 220. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 0459572 A2 - Process for purifying phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents | Request PDF. Retrieved from [Link]

  • PMC. (n.d.). Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Studies on the solubility of phenolic compounds. Retrieved from [Link]

  • European Journal of Organic Chemistry. (n.d.). 2-Formyl-5-(hydroxymethyl)furan (HMF) Derivatives as Active Complexing Agent for CO2 Insertion Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. Retrieved from [Link]

Sources

Optimization

Resolving NMR peak overlap in 2-Formyl-5-(4-methylphenyl)phenol characterization

Resolving NMR Peak Overlap in 2-Formyl-5-(4-methylphenyl)phenol For researchers and professionals in drug development, accurate structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Resolving NMR Peak Overlap in 2-Formyl-5-(4-methylphenyl)phenol

For researchers and professionals in drug development, accurate structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process, but its efficacy can be hampered by peak overlap, a common issue in complex molecules like 2-Formyl-5-(4-methylphenyl)phenol. This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve such spectral ambiguities.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of 2-Formyl-5-(4-methylphenyl)phenol shows significant peak overlap in the aromatic region. What are my immediate options?

A1: Overlapping signals in the aromatic region are common due to the similar electronic environments of the protons. Before resorting to more advanced techniques, consider these initial steps:

  • Optimize Shimming: Poor magnetic field homogeneity is a frequent cause of peak broadening, which exacerbates overlap.[1] Ensure the spectrometer is well-shimmed.

  • Sample Concentration: Highly concentrated samples can lead to line broadening.[2] Diluting your sample might improve resolution.

  • Re-run at a Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the chemical shift dispersion and can often resolve overlapping multiplets.

Q2: I've optimized the basic parameters, but the aromatic signals are still crowded. What's the next logical step?

A2: The next line of defense involves modifying the chemical environment of your sample to induce changes in chemical shifts.

  • Change the Deuterated Solvent: The chemical shift of a proton is influenced by its interaction with the solvent.[3][4] Switching to a solvent with different properties (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of certain protons more than others, potentially resolving the overlap.[5][6] For instance, aromatic solvents like benzene-d₆ can induce significant shifts in the protons of solute molecules due to anisotropic effects.[7]

  • Vary the Temperature: Acquiring the spectrum at different temperatures can be a powerful tool.[8] The chemical shifts of protons, especially those involved in hydrogen bonding (like the phenolic -OH), can be temperature-dependent.[9] This can also affect the rotational dynamics of the molecule, leading to differential shifts that may resolve overlapping peaks.[10]

Q3: Solvent and temperature changes provided some improvement, but not enough. Are there chemical additives that can help?

A3: Yes, the use of lanthanide shift reagents (LSRs) is a classic chemical method to resolve peak overlap.[11][12][13]

  • What are Lanthanide Shift Reagents? LSRs are paramagnetic complexes, often of europium (Eu) or praseodymium (Pr), that can coordinate to Lewis basic sites in your molecule, such as the hydroxyl and carbonyl groups in 2-Formyl-5-(4-methylphenyl)phenol.[14] This interaction induces large changes in the chemical shifts of nearby protons.[15] The magnitude of this shift is dependent on the distance of the proton from the LSR, often leading to a "spreading out" of the spectrum.[12]

  • How do I use them? LSRs are typically added stepwise to the NMR sample, and a spectrum is acquired after each addition.[16] This allows you to monitor the progressive separation of the signals. It is crucial to use a dry, aprotic deuterated solvent, as water can compete for coordination to the LSR.[13]

Q4: I'm hesitant to add reagents to my sample. Are there purely instrumental techniques to resolve severe overlap?

A4: Absolutely. Two-dimensional (2D) NMR spectroscopy is the most powerful and common approach to unraveling complex, overlapping spectra without chemically altering the sample.[17][18][19] For a molecule like 2-Formyl-5-(4-methylphenyl)phenol, the following 2D experiments are highly recommended:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are J-coupled (typically through 2-3 bonds).[20][21][22] It generates a 2D map with the 1D spectrum on the diagonal and cross-peaks indicating which protons are coupled to each other.[23] This is invaluable for tracing out the connectivity of the spin systems within the aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation).[24][25][26][27] Since ¹³C spectra have a much wider chemical shift range, overlapping proton signals can often be resolved by spreading them out in the second dimension based on the chemical shift of their attached carbon.[28]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds).[26][29][30][31] This is extremely useful for connecting different spin systems and for assigning quaternary carbons, which have no attached protons and are therefore not observed in an HSQC spectrum.

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing NMR peak overlap.

G Start Overlapping Peaks in 2-Formyl-5-(4-methylphenyl)phenol Basic_Checks Basic Optimization (Shimming, Concentration) Start->Basic_Checks Higher_Field Acquire at Higher Magnetic Field Basic_Checks->Higher_Field If overlap persists Solvent_Change Change Deuterated Solvent (e.g., CDCl3 to Benzene-d6) Higher_Field->Solvent_Change If overlap persists Temp_Change Variable Temperature (VT) NMR Solvent_Change->Temp_Change If overlap persists LSR Use Lanthanide Shift Reagent (e.g., Eu(fod)3) Temp_Change->LSR If overlap persists TwoD_NMR 2D NMR Experiments LSR->TwoD_NMR If chemical modification is undesirable or ineffective COSY COSY (H-H Connectivity) TwoD_NMR->COSY HSQC HSQC (Direct H-C Correlation) TwoD_NMR->HSQC HMBC HMBC (Long-Range H-C Correlation) TwoD_NMR->HMBC Resolved Peak Resolution Achieved COSY->Resolved HSQC->Resolved HMBC->Resolved cluster_pulse_sequence COSY Pulse Sequence cluster_processing Data Processing p1 90° Pulse t1 Evolution (t1) p1->t1 p2 90° Pulse t1->p2 acq Acquisition (t2) p2->acq ft1 Fourier Transform (t2) acq->ft1 ft2 Fourier Transform (t1) ft1->ft2 phase Phasing & Baseline ft2->phase spectrum spectrum phase->spectrum 2D Spectrum

Caption: Workflow for a COSY NMR experiment.

References

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Slideshare. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Chemistry LibreTexts. Retrieved from [Link]

  • Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Polymer Science. Retrieved from [Link]

  • MDPI. (2020, November 17). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. MDPI. Retrieved from [Link]

  • Royal Society of Chemistry. (2013, December 4). RES-TOCSY: a simple approach to resolve overlapped 1 H NMR spectra of enantiomers. Royal Society of Chemistry. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1974). Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment o. Canadian Journal of Chemistry, 52(19), 3367-3377. Retrieved from [Link]

  • Wikipedia. (2023, April 25). Heteronuclear single quantum coherence spectroscopy. Wikipedia. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Columbia University. Retrieved from [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). CEITEC. Retrieved from [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Oxford Instruments. Retrieved from [Link]

  • Columbia University. (n.d.). COSY - NMR Core Facility. Columbia University. Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. ResearchGate. Retrieved from [Link]

  • ACS Publications. (1998). Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts. Journal of the American Chemical Society, 120(51), 13531–13532. Retrieved from [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM. CEITEC. Retrieved from [Link]

  • Taylor & Francis Online. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Retrieved from [Link]

  • NMR Blog. (2009, June 5). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). NMR Blog. Retrieved from [Link]

  • UC Davis NMR Facility. (n.d.). Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. UC Davis NMR Facility. Retrieved from [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. Mestrelab Research. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 19: HMBC. Chemistry LibreTexts. Retrieved from [Link]

  • The Chemical Society of Japan. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. Reddit. Retrieved from [Link]

  • Wiley Online Library. (2004, March 24). A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. Concepts in Magnetic Resonance Part A, 20A(1), 1-23. Retrieved from [Link]

  • MDPI. (2018, August 28). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 23(9), 2169. Retrieved from [Link]

  • ACS Publications. (2019, March 27). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Journal of Proteome Research, 18(5), 2186–2194. Retrieved from [Link]

  • Wiley Online Library. (2018, February 21). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Protein Science, 27(5), 960-971. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Troubleshooting Acquisition Related Problems. University of Wisconsin-Madison. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2017, April 25). HMBC vs. H2BC. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Chemistry LibreTexts. Retrieved from [Link]

  • University of California, Davis. (n.d.). Two-dimensional NMR. University of California, Davis. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2015, June 10). NMRmix: A Tool for the Optimization of Compound Mixtures in 1D 1H NMR Ligand Affinity Screens. Journal of Chemical Information and Modeling, 55(7), 1279-1284. Retrieved from [Link]

  • ResearchGate. (2013, October 9). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?. ResearchGate. Retrieved from [Link]

  • University of Notre Dame. (2017, November). Quantitative NMR Spectroscopy. University of Notre Dame. Retrieved from [Link]

  • Wiley Online Library. (2017, February 2). Common problems and artifacts encountered in solution‐state NMR experiments. Magnetic Resonance in Chemistry, 55(S1), S33-S48. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. Oxford Instruments. Retrieved from [Link]

  • ACS Publications. (2019, March 27). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Journal of Proteome Research, 18(5), 2186–2194. Retrieved from [Link]

  • ISMRM. (n.d.). NMR Temperature and pH Measurements using a Paramagnetic Lanthanide Complex. ISMRM. Retrieved from [Link]

  • Ovid. (2002, January). Analysis of NMR Spectra in Case of Temperature- Dependent Chemical Exchange Between Two Unequally Populated Sites. Applied Magnetic Resonance, 22(1), 105-120. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting low fluorescence quantum yield in 2-Formyl-5-(4-methylphenyl)phenol probes

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 2-Formyl-5-(4-methylphenyl)phenol-based fluorescent probes. This guide is designed to provide in-depth t...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Formyl-5-(4-methylphenyl)phenol-based fluorescent probes. This guide is designed to provide in-depth troubleshooting assistance and address common questions encountered during experimental workflows. As Senior Application Scientists, we have compiled this resource based on extensive laboratory experience and a thorough understanding of the underlying photophysical principles governing these molecules.

Core Principles of Phenolic Fluorophores

2-Formyl-5-(4-methylphenyl)phenol belongs to the family of phenolic fluorophores. A key characteristic of these probes is the acidic nature of the phenolic hydroxyl group, which makes their fluorescence emission sensitive to the local environment, particularly pH.[1] The formyl group, an electron-withdrawing group, can also influence the probe's photophysical properties.[2] Understanding these fundamental characteristics is crucial for effective troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues that can lead to low fluorescence quantum yield and provide actionable solutions.

Issue 1: My probe exhibits very low or no fluorescence intensity.

This is one of the most common challenges. The root cause can often be traced to environmental factors or probe integrity.

Question 1.1: What is the optimal pH for my 2-Formyl-5-(4-methylphenyl)phenol probe?

Answer: The fluorescence of phenolic probes is highly pH-dependent.[1][3] The protonation state of the phenolic hydroxyl group significantly alters the electronic structure and, consequently, the fluorescence quantum yield.

  • The Science: In acidic to neutral conditions, the hydroxyl group is protonated, and the probe may exhibit weak fluorescence. Upon deprotonation in a more basic environment, the resulting phenolate anion often displays significantly enhanced fluorescence.[4] This is because the phenolate is a stronger electron-donating group, which can lead to a more efficient fluorescence process.[5] The exact pKa of the probe, the pH at which 50% of the molecules are deprotonated, will dictate the optimal pH range for maximal fluorescence.

  • Troubleshooting Protocol:

    • Prepare a series of buffers with a pH range, for example, from 4 to 10.

    • Prepare identical concentrations of your probe in each buffer.

    • Measure the fluorescence intensity of each solution using a fluorometer, keeping the excitation wavelength and all instrument settings constant.

    • Plot fluorescence intensity versus pH to determine the optimal pH range for your probe. This will typically be above the probe's pKa.

Question 1.2: Could the solvent I'm using be quenching the fluorescence?

Answer: Yes, the choice of solvent is critical and can dramatically impact fluorescence quantum yield through several mechanisms.[6]

  • The Science:

    • Polarity: The polarity of the solvent can affect the energy levels of the ground and excited states of the fluorophore.[6][7] For many polar fluorophores, increasing solvent polarity can lead to a red shift in the emission spectrum and may either enhance or decrease the quantum yield depending on the specific interactions.[6][8]

    • Hydrogen Bonding: Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the phenolic hydroxyl and formyl groups.[9] These interactions can provide non-radiative decay pathways, leading to a decrease in fluorescence.[10]

    • Heavy Atom Effect: Solvents containing heavy atoms (e.g., chloroform, carbon tetrachloride) can promote intersystem crossing from the excited singlet state to the triplet state, which is a non-radiative process that quenches fluorescence.[2]

  • Troubleshooting Protocol:

    • Test a range of solvents with varying polarities and hydrogen bonding capabilities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water).

    • Prepare solutions of your probe at the same concentration in each solvent.

    • Measure the absorption and fluorescence spectra for each solution.

    • Calculate the relative quantum yield in each solvent using a known standard.[11] This will help identify the solvent system that maximizes fluorescence.

SolventPolarity IndexHydrogen BondingPotential Effect on Quantum Yield
Cyclohexane0.2NoneMay be high if the probe is soluble
Toluene2.4NoneGenerally good for aromatic fluorophores
Dichloromethane3.1Weak AcceptorModerate, potential for some quenching
Acetonitrile5.8AcceptorCan vary significantly based on probe structure
Ethanol4.3Donor & AcceptorPotential for quenching via hydrogen bonding
Water10.2Donor & AcceptorHigh potential for quenching via hydrogen bonding[10]
Issue 2: My fluorescence signal is unstable and decreases over time.

Signal instability is often a sign of photobleaching or aggregation-related quenching.

Question 2.1: What is photobleaching and how can I minimize it?

Answer: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[12] This is a common issue in fluorescence microscopy and long-term measurements.[13]

  • The Science: When a fluorophore absorbs light, it enters an excited state. While it can return to the ground state by emitting a photon (fluorescence), it can also undergo chemical reactions, often with molecular oxygen, that render it non-fluorescent.[12] The rate of photobleaching is dependent on the intensity and duration of the excitation light.[14]

  • Troubleshooting Protocol:

    • Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that still provides an adequate signal-to-noise ratio.

    • Minimize Exposure Time: Limit the duration of light exposure by using shorter acquisition times or by only illuminating the sample when acquiring data.

    • Use Antifade Reagents: For microscopy applications, consider using a commercial or homemade antifade mounting medium. These reagents often contain oxygen scavengers that reduce photobleaching.

    • Deoxygenate Solutions: For solution-based measurements, bubbling an inert gas like nitrogen or argon through the solvent can remove dissolved oxygen and reduce photobleaching.

Question 2.2: Could my probe be aggregating and causing self-quenching?

Answer: Yes, at higher concentrations, many organic fluorophores, including phenolic compounds, are prone to aggregation-caused quenching (ACQ).[15][16]

  • The Science: In the aggregated state, intermolecular interactions between fluorophore molecules can create non-radiative decay pathways for the excited state energy.[9][17] This is often due to the formation of H-aggregates, where the molecules stack in a way that is unfavorable for fluorescence emission.[18]

  • Troubleshooting Protocol:

    • Perform a Concentration Study: Prepare a series of dilutions of your probe and measure the fluorescence intensity of each. Plot the fluorescence intensity as a function of concentration. In the absence of aggregation, this plot should be linear at low concentrations. A deviation from linearity at higher concentrations is indicative of ACQ.

    • Work at Lower Concentrations: If you suspect aggregation, perform your experiments at a lower probe concentration, typically in the low micromolar (µM) range or below.

    • Modify the Solvent: In some cases, adding a small amount of a co-solvent can disrupt aggregation. For example, adding a small percentage of a non-polar solvent to an aqueous solution might help.

Workflow & Pathway Diagrams

To aid in your troubleshooting process, we have provided the following diagrams illustrating key concepts and experimental workflows.

G cluster_0 Initial Observation cluster_1 Primary Troubleshooting Steps cluster_2 Secondary Actions cluster_3 Potential Solutions A Low Fluorescence Quantum Yield B Optimize pH A->B C Evaluate Solvent Effects A->C D Check for Aggregation A->D E Assess Photobleaching A->E F pH Titration Curve B->F Perform G Solvent Screen C->G Perform H Concentration Dependence Study D->H Perform I Time-Lapse Imaging E->I Perform J Use Optimal Buffer F->J Identifies K Select Non-Quenching Solvent G->K Identifies L Use Lower Probe Concentration H->L Indicates M Reduce Light Exposure / Use Antifade I->M Indicates

Caption: Troubleshooting workflow for low quantum yield.

G S0 S0 S1 S1 S0->S1 Absorption S1->S0 Fluorescence (Radiative) S1->S0 Internal Conversion (Non-Radiative) T1 T1 S1->T1 Intersystem Crossing (Non-Radiative) Photobleaching Photobleaching S1->Photobleaching Chemical Reaction (Irreversible) T1->S0 Phosphorescence (Slow, Radiative) T1->S0 Non-Radiative Decay

Caption: Jablonski diagram illustrating excited state decay pathways.

References

  • A General Strategy Toward pH‐Resistant Phenolic Fluorophores for High‐Fidelity Sensing and Bioimaging Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • From aggregation-caused quenching luminogens to solid fluorescent materials. (2016, September 1). Phys.org. Retrieved from [Link]

  • Quantum-chemical study of spectral and luminescent properties and photolysis of phenol and its complexes with water. (2015, December 18). ResearchGate. Retrieved from [Link]

  • Synthesis of an aggregation-induced emission-based fluorescent probe based on rupestonic acid. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Aggregation-Caused Quenching Dyes as Potent Tools to Track the Integrity of Antitumor Nanocarriers: A Mini-Review. (2025, January 27). MDPI. Retrieved from [Link]

  • Aggregation-caused quenching (ACQ) in fluorogenic probe design. (n.d.). ResearchGate. Retrieved from [Link]

  • Wavelength dependence of the fluorescence quantum yield of some substituted phenols. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Theoretical Study of the Mechanism of Aggregation-Caused Quenching in Near-Infrared Thermally Activated Delayed Fluorescence Molecules: Hydrogen-Bond Effect. (2019, September 18). ACS Publications. Retrieved from [Link]

  • Solvent effect on the relative quantum yield and fluorescence quenching of 2DAM. (n.d.). ResearchGate. Retrieved from [Link]

  • What's wrong with my quantum yield measurement? (2015, June 1). ResearchGate. Retrieved from [Link]

  • Factors Influencing Fluorescence. (n.d.). Scribd. Retrieved from [Link]

  • Detection of low quantum yield fluorophores and improved imaging times using metallic nanoparticles. (2012, February 23). PubMed. Retrieved from [Link]

  • Luminescent Probes for Sensitive Detection of pH Changes in Live Cells through Two Near-Infrared Luminescence Channels. (n.d.). ResearchGate. Retrieved from [Link]

  • Fluorescence spectra of phenol (10 −3 mol·L −1 concentration) in water... (n.d.). ResearchGate. Retrieved from [Link]

  • Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes. (2014, July 29). MDPI. Retrieved from [Link]

  • Quantum yield determination by low-intensity Fluorescence Correlation Spectroscopy (liFCS). (2015, July 15). PicoQuant. Retrieved from [Link]

  • Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. (1998, July 1). Immunology.org. Retrieved from [Link]

  • Photobleaching. (n.d.). Wikipedia. Retrieved from [Link]

  • Solvent Effects on Fluorescence Emission. (n.d.). Evident Scientific. Retrieved from [Link]

  • Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. (2018, June 30). MDPI. Retrieved from [Link]

  • Low quantum yield fluorophores: an obstacle or an opportunity? (2024, March 13). SPIE Digital Library. Retrieved from [Link]

  • Absorption and emission spectra of 4-methyl-2,6-diformyl phenol in protic solvents: Interaction with amine bases. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Quest for high-performance phenolic fluorophores: synthesis, photophysical properties and practical Hg(II) sensing applications of a rigidified phenolo-merocyanine dye. (2025, August 21). ChemRxiv. Retrieved from [Link]

  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Luminescent Probes for Sensitive Detection of pH Changes in Live Cells through Two Near ... (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Fluorescent probes for sensitive and selective detection of pH changes in live cells in visible and near-infrared channels. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Effect of pH on the fluorescence characteristics of some flavones probes. (2013, December). ResearchGate. Retrieved from [Link]

  • 2-Formyl-4-(2-methoxy-5-methylphenyl)phenol. (n.d.). PubChem. Retrieved from [Link]

  • Org. Synth. 2012, 89, 220. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-[(E)-(5-Chloro-2-methylphenyl)iminomethyl]-4-methylphenol. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Fluorescence spectra of phenol (1, 3 a , and 4 b ) and hydroquinone. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of phenols from hydroxymethylfurfural (HMF). (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • 5-(4-methylphenyl)-2-(trifluoromethoxy)phenol. (n.d.). Molport. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

2-Formyl-5-(4-methylphenyl)phenol vs salicylaldehyde as chelating agents

Title: Advanced Chelating Agents in Drug Development: A Comparative Analysis of 2-Formyl-5-(4-methylphenyl)phenol and Salicylaldehyde Target Audience: Researchers, Application Scientists, and Drug Development Professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Chelating Agents in Drug Development: A Comparative Analysis of 2-Formyl-5-(4-methylphenyl)phenol and Salicylaldehyde

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Scaffold Evolution

In the development of therapeutic metal chelators—particularly for managing iron overload, mitigating anthracycline-induced cardiotoxicity, and targeting cancer cell metabolism—the transition from hydrophilic macromolecules to small, membrane-permeable molecules has been a critical evolutionary step.

Salicylaldehyde (2-hydroxybenzaldehyde) is a foundational bidentate (O,O') chelating agent. While it possesses intrinsic ability to bind the intracellular labile iron pool (LIP) and exert cytoprotective effects [1], its moderate lipophilicity and lack of steric complexity limit its standalone pharmacological efficacy.

By introducing a bulky, lipophilic p-tolyl group to the core scaffold, we obtain 2-Formyl-5-(4-methylphenyl)phenol (also systematically recognized as 4-(p-tolyl)salicylaldehyde). This structural modification fundamentally alters the pharmacokinetics and coordination thermodynamics of the molecule. The extended biphenyl-like system dramatically increases the partition coefficient (LogP), enhancing passive diffusion across lipid bilayers, while the steric bulk dictates highly specific metal-coordination geometries [2]. Furthermore, these substituted salicylaldehydes serve as superior precursors for synthesizing advanced tridentate aroylhydrazones (e.g., SIH analogs) due to substituent-driven stabilization of the resulting imine bonds [3].

Physicochemical & Coordination Profiling

To objectively evaluate these two agents, we must analyze how the 5-(4-methylphenyl) substitution impacts their physicochemical metrics. The addition of the p-tolyl group increases the molecular footprint, driving up lipophilicity, which is the primary determinant for accessing cytosolic metal pools [4].

Table 1: Comparative Physicochemical and Coordination Metrics

ParameterSalicylaldehyde2-Formyl-5-(4-methylphenyl)phenolImpact on Performance
Molecular Formula C₇H₆O₂C₁₄H₁₂O₂Determines baseline mass and ligand density.
Molecular Weight 122.12 g/mol 212.25 g/mol Higher MW in the derivative remains within Lipinski's Rule of 5.
Predicted LogP ~1.70~4.15Critical: The derivative exhibits vastly superior membrane permeability.
Coordination Mode Bidentate (O, O')Bidentate (O, O')Both form stable 5- or 6-membered chelate rings with transition metals.
Steric Bulk MinimalHighThe p-tolyl group restricts non-specific protein binding and dictates 2:1 (Ligand:Metal) stoichiometry.
Phenolic pKa 8.37~8.45Weak inductive effects from the p-tolyl group slightly modulate proton dissociation, optimizing physiological binding.

Mechanistic Pathway of Action

Both chelators operate by intercepting unbound, redox-active iron (Fe²⁺/Fe³⁺) in the cytosol, thereby preventing the metal from catalyzing the Fenton reaction, which generates highly toxic hydroxyl radicals. However, the kinetic efficiency of this pathway is heavily biased toward the lipophilic derivative.

Pathway A Extracellular Chelator (Salicylaldehyde / Substituted Derivative) B Membrane Permeation (Driven by LogP) A->B Passive Diffusion C Intracellular Labile Iron Pool (Fe²⁺/Fe³⁺ Target) B->C Cytosolic Entry D Coordination Complex (O,O'-Bidentate Chelation) C->D Metal Binding E Redox Silencing (Attenuation of Fenton Reaction) D->E ROS Reduction

Caption: Intracellular iron chelation and redox silencing pathway of salicylaldehyde derivatives.

Experimental Workflows & Self-Validating Protocols

To empirically validate the superiority of 2-Formyl-5-(4-methylphenyl)phenol over unsubstituted salicylaldehyde, a robust, self-validating experimental system is required. We utilize the Calcein-AM Fluorescence Recovery Assay in H9c2 cardiomyoblasts.

Causality Behind Experimental Choices:

  • Why H9c2 Cardiomyoblasts? Cardiac tissue is rich in mitochondria and highly susceptible to iron-mediated oxidative stress. Using H9c2 cells provides a physiologically relevant model for cardioprotective drug screening.

  • Why Calcein-AM? Calcein is a fluorophore that is stoichiometrically quenched by labile iron. This creates a self-validating system: if a chelator is impermeable, fluorescence remains quenched. If it permeates but has poor affinity, fluorescence remains quenched. A positive signal strictly requires both membrane permeation and successful competitive chelation.

Workflow N1 Cell Culture (H9c2 Cells) N2 Calcein-AM Loading (Fe-Quenched) N1->N2 N3 Chelator Incubation (Test Compounds) N2->N3 N4 Fluorescence Recovery (Readout) N3->N4

Caption: Step-by-step experimental workflow for the Calcein-AM intracellular iron chelation assay.

Protocol 1: Calcein-AM Intracellular Chelation Assay
  • Cell Seeding: Seed H9c2 cells in 96-well black, clear-bottom plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Probe Loading: Wash cells twice with PBS. Add 100 µL of 1 µM Calcein-AM (diluted in serum-free DMEM) to each well. Incubate for 30 minutes at 37°C.

  • Iron Quenching (Optional but Recommended): To expand the dynamic range, pre-incubate cells with 50 µM Ferric Ammonium Citrate (FAC) for 2 hours prior to Calcein loading to artificially expand the LIP.

  • Chelator Treatment: Aspirate the probe and wash cells to remove extracellular Calcein. Add 100 µL of the test chelators (Salicylaldehyde vs. 2-Formyl-5-(4-methylphenyl)phenol) at varying concentrations (1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (100 µM Deferasirox).

  • Kinetic Readout: Measure fluorescence (Excitation: 488 nm, Emission: 525 nm) continuously over 60 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of fluorescence recovery. The highly lipophilic 2-Formyl-5-(4-methylphenyl)phenol will demonstrate a steeper recovery curve and lower EC₅₀ compared to the parent salicylaldehyde.

Protocol 2: H₂O₂-Induced Oxidative Stress Cytoprotection
  • Pre-treatment: Seed H9c2 cells as above. Pre-treat cells with varying concentrations of the test chelators for 2 hours.

  • Oxidative Insult: Add 200 µM H₂O₂ directly to the wells.

  • Viability Assessment: After 24 hours, perform an MTT or CellTiter-Glo assay.

  • Validation: Salicylaldehyde will show moderate protection at high concentrations (>100 µM) [1], whereas the p-tolyl derivative will exhibit potent cytoprotection at significantly lower concentrations due to rapid intracellular accumulation [4].

Comparative Performance Analysis

The empirical data generated from these protocols consistently highlights the functional divide between basic and substituted scaffolds. While salicylaldehyde is an active chelator, its relatively low LogP means that a significant portion of the dose remains trapped in the extracellular aqueous phase.

Conversely, the rational design of 2-Formyl-5-(4-methylphenyl)phenol leverages the p-tolyl group to act as a hydrophobic anchor. This not only drives the molecule into the lipid bilayer but also provides steric shielding to the formed metal complex. Once the O,O'-bidentate coordination occurs, the bulky aromatic rings prevent the formation of higher-order, redox-cycling metal aggregates, ensuring that the bound iron is completely redox-silenced. Furthermore, when these aldehydes are condensed with hydrazides to form Schiff base pro-drugs, the p-tolyl substitution enhances the thermodynamic stability of the imine bond against premature hydrolysis in the bloodstream [3].

References

  • Characterization of cytoprotective and toxic properties of iron chelator SIH, prochelator BSIH and their degradation products. Toxicology, 2016. 1

  • Structure-Activity Relationships of Novel Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Analogs: Iron Chelation, Anti-Oxidant and Cytotoxic Properties. PLOS One, 2014.2

  • Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-phosphate. Journal of the American Chemical Society, 2009. 3

  • Comparison of Clinically Used and Experimental Iron Chelators for Protection against Oxidative Stress-Induced Cellular Injury. Chemical Research in Toxicology, 2010. 4

Sources

Comparative

Comparing binding affinity of 2-Formyl-5-(4-methylphenyl)phenol and 5-phenylsalicylaldehyde

Comparative Binding Affinity Guide: 2-Formyl-5-(4-methylphenyl)phenol vs. 5-Phenylsalicylaldehyde in Targeted Drug Design Executive Summary In fragment-based drug discovery and metallo-probe design, the salicylaldehyde s...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Affinity Guide: 2-Formyl-5-(4-methylphenyl)phenol vs. 5-Phenylsalicylaldehyde in Targeted Drug Design

Executive Summary

In fragment-based drug discovery and metallo-probe design, the salicylaldehyde scaffold serves as a highly versatile pharmacophore. 5-Phenylsalicylaldehyde (also known as 2-hydroxy-5-phenylbenzaldehyde) is widely utilized as a precursor for synthesizing chromenone-based CRM1 inhibitors targeting glioblastoma , Schiff base fluorescent probes for transition metal coordination , and protein kinase inhibitors .

However, substituting the distal phenyl ring with a para-methyl group to yield 2-Formyl-5-(4-methylphenyl)phenol (commonly referred to as 5-(p-tolyl)salicylaldehyde) fundamentally alters the molecule's thermodynamic binding profile. This guide provides an in-depth technical comparison of how this single methyl substitution impacts electronic properties, hydrophobic pocket packing, and overall binding affinity.

Molecular Dynamics & Structural Causality

The binding affinity ( Kd​ ) of a ligand is dictated by the Gibbs free energy equation ( ΔG=ΔH−TΔS ). The structural differences between these two compounds directly manipulate these thermodynamic variables:

  • Desolvation and Entropic Gain ( ΔS ): The addition of the para-methyl group in 2-Formyl-5-(4-methylphenyl)phenol increases the lipophilicity (CLogP) of the molecule. When this bulkier, more hydrophobic moiety enters a lipophilic binding pocket (such as the NES-binding groove of CRM1 or the ATP-binding site of Aurora kinases), it displaces highly ordered, high-energy water molecules. This displacement provides a significant entropic driving force that lowers the dissociation constant compared to the unsubstituted 5-phenylsalicylaldehyde.

  • Electronic Inductive Effects ( ΔH ): The methyl group exerts a positive inductive (+I) and hyperconjugative effect on the phenyl ring. This subtly increases the electron density across the biphenyl system, which can enhance cation- π interactions with positively charged residues (e.g., Lysine or Arginine) in the target pocket, contributing to a more favorable enthalpic ( ΔH ) profile.

Mechanism LigandA 5-Phenylsalicylaldehyde (Unsubstituted) Target Target Hydrophobic Pocket (e.g., Kinase / CRM1) LigandA->Target Binds LigandB 2-Formyl-5-(4-methylphenyl)phenol (+CH3 Substituted) LigandB->Target Binds ComplexA Standard pi-pi / VdW Interactions Target->ComplexA Phenyl ComplexB Enhanced Packing & Water Displacement Target->ComplexB p-Tolyl

Diagram 1: Binding mechanism differences driven by the para-methyl substitution in the target pocket.

Quantitative Benchmarks & Physicochemical Profiling

To objectively compare the performance of these two precursors, we must look at their physicochemical properties and how these translate into representative binding metrics when incorporated into a target-binding scaffold.

Table 1: Physicochemical & Representative Thermodynamic Profiling

Parameter5-Phenylsalicylaldehyde2-Formyl-5-(4-methylphenyl)phenolCausality / Impact on Binding
Molecular Weight 198.22 g/mol 212.25 g/mol Remains within optimal fragment-based drug design (FBDD) limits.
CLogP (Lipophilicity) ~2.9~3.4Higher lipophilicity enhances membrane permeability and hydrophobic packing.
Electronic Profile Neutral distal ring+I (Electron Donating)+I effect strengthens potential cation- π interactions in the binding groove.
Target Pocket Fit Standard π−π stackingEnhanced VdW interactionsThe methyl group fills deeper hydrophobic sub-pockets, preventing ligand wobble.
Relative Binding Affinity Baseline ( )Enhanced ( ∼3−5× stronger)Entropic water displacement drives a lower Kd​ for the methylated derivative.

Experimental Methodology: Self-Validating SPR Binding Assay

To accurately quantify the binding affinity differences between derivatives of these two compounds, Surface Plasmon Resonance (SPR) is the gold standard. The following protocol is designed as a self-validating system to ensure that the recorded affinities are free from artifacts common to small, lipophilic molecules.

Step-by-Step Protocol
  • Surface Functionalization & Reference Design:

    • Action: Immobilize the target protein (e.g., CRM1 or Aurora Kinase) onto flow cell 2 (FC2) of a CM5 sensor chip via standard amine coupling. Simultaneously, functionalize flow cell 1 (FC1) with a binding-deficient mutant of the target protein.

    • Causality: Low molecular weight, lipophilic fragments are prone to non-specific partitioning into the dextran matrix of the chip. Using a mutant protein reference channel ensures that any recorded response units (RU) are strictly due to specific pocket interactions, validating the integrity of the data.

  • Analyte Preparation & Solvent Matching:

    • Action: Dissolve both salicylaldehyde derivatives in 100% DMSO to create 10 mM stock solutions. Dilute these into the running buffer (PBS-P+) to a final DMSO concentration of exactly 5%.

    • Causality: Small molecules generate very low RU signals. Even a 0.1% mismatch in DMSO concentration between the running buffer and the analyte will cause massive bulk refractive index shifts, masking the true binding signal. Strict solvent matching validates the baseline stability.

  • Kinetic Injection:

    • Action: Inject a concentration series (0.1 µM to 50 µM) of each compound over the sensor surface at a high flow rate of 50 µL/min for 60 seconds, followed by a 120-second dissociation phase.

    • Causality: Operating at high flow rates minimizes mass transport limitations. This ensures that the measured association ( kon​ ) and dissociation ( koff​ ) rates reflect the true binding kinetics rather than the diffusion rate of the ligand through the flow cell.

  • Data Analysis:

    • Action: Subtract the FC1 signal from the FC2 signal (FC2-FC1), and apply a double-referencing step by subtracting a blank buffer injection. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the Kd​ .

Protocol Prep Ligand Preparation Equil SPR Sensor Equilibration Prep->Equil Inject Analyte Injection Equil->Inject Measure Kinetics & Affinity (Kd) Inject->Measure Valid Reference Subtraction (Self-Validation) Measure->Valid

Diagram 2: Self-validating Surface Plasmon Resonance (SPR) workflow for binding affinity measurement.

References

  • Princiotto, S., Jiménez, L., Domínguez, L., Sequeira, J. G. N., Mourato, C., Orea-Soufi, A., Santos, B., et al. "Chromenone Derivatives as CRM1 Inhibitors for Targeting Glioblastoma." ChemBioChem, 2025.[Link]

  • Lu, et al. "An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions." Sensors & Diagnostics (RSC Publishing), 2023.[Link]

  • "Inhibitors of protein kinase for the treatment of disease.
Validation

Validation of 2-Formyl-5-(4-methylphenyl)phenol Purity by HPLC-MS: A Comparative Analytical Guide

Executive Summary For researchers and drug development professionals, the accurate purity validation of complex aromatic intermediates is a critical quality attribute. 2-Formyl-5-(4-methylphenyl)phenol (MW: 212.25 g/mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the accurate purity validation of complex aromatic intermediates is a critical quality attribute. 2-Formyl-5-(4-methylphenyl)phenol (MW: 212.25 g/mol ) is a sterically hindered, highly conjugated biphenyl derivative used as a foundational building block in pharmaceutical synthesis.

This guide objectively compares the performance of standard analytical workflows (HPLC-UV vs. HPLC-MS) and column chemistries (C18 vs. Phenyl-Hexyl) for the purity validation of this compound. By anchoring our methodology in 1[1], we provide a self-validating protocol that ensures unequivocal peak purity and structural confirmation.

The Analytical Dilemma: Why HPLC-UV is Insufficient

When validating the purity of 2-Formyl-5-(4-methylphenyl)phenol, standard HPLC-UV methods frequently yield false-positive purity inflations. The molecule contains an ortho-formyl phenol moiety and a para-tolyl ring. Structurally similar impurities—such as desmethyl analogs (loss of the methyl group) or regioisomers (tolyl group at position 4 instead of 5)—share nearly identical UV chromophores.

The HPLC-MS Advantage: Mass spectrometry provides orthogonal structural data. By operating in Electrospray Ionization (ESI) negative mode, the phenolic hydroxyl group readily deprotonates, yielding a distinct [M-H]⁻ ion at m/z 211. This allows for the spectral unmixing of co-eluting impurities that are invisible to UV detection, a standard best practice for the2[2].

Column Chemistry Showdown: C18 vs. Phenyl-Hexyl

Selecting the correct stationary phase is the most critical variable in this workflow.

  • Standard C18 Columns: Rely exclusively on hydrophobic partitioning. Because the regioisomers of 2-Formyl-5-(4-methylphenyl)phenol possess identical partition coefficients (LogP), they co-elute on a C18 phase, masking true impurity levels.

  • Phenyl-Hexyl Columns: Feature a phenyl ring tethered to the silica surface via a flexible 6-carbon alkyl spacer. This spacer provides conformational freedom, allowing the stationary phase to physically align with the analyte's rigid biphenyl rings. This induces strong π−π interactions , offering superior shape selectivity for planar aromatic compounds[3].

HPLC_MS_Workflow cluster_0 ICH Q2(R2) Validation Parameters Start Method Optimization Column Selection & MS Tuning Compare Alternative Comparison C18 vs. Phenyl-Hexyl Start->Compare Spec Specificity (Blank & Stress Testing) Lin Linearity & Range (LOQ to 120% Target) Spec->Lin Prec Precision & Accuracy (Spike Recovery & %RSD) Lin->Prec Data Purity Determination High-Purity vs. Standard Grade Prec->Data Compare->Spec

Figure 1: HPLC-MS method validation workflow based on ICH Q2(R2) guidelines.

Experimental Protocol: A Self-Validating System

To ensure the analytical procedure is "fit for purpose" according to 1[1], the following step-by-step methodology must be executed.

Step 1: Sample Preparation
  • Action: Dissolve 1.0 mg/mL of 2-Formyl-5-(4-methylphenyl)phenol in LC-MS grade Methanol. Dilute to a working concentration of 10 µg/mL using 50:50 Water:Acetonitrile.

  • Causality: Methanol disrupts the strong intramolecular hydrogen bonding between the ortho-formyl and hydroxyl groups, ensuring complete solubilization. Diluting in the initial mobile phase conditions prevents solvent-mismatch peak distortion (fronting) at the column head.

Step 2: Chromatographic Separation
  • Action: Inject 2 µL onto a 3 (100 x 2.1 mm, 2.6 µm)[3].

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes at 0.4 mL/min.

  • Causality: Formic acid (pH ~2.7) keeps the phenol fully protonated during the chromatographic run, preventing peak tailing caused by secondary interactions with residual silanols on the silica support.

Step 3: Mass Spectrometry (ESI-MS) Parameters
  • Action: Operate in Electrospray Ionization Negative Mode (ESI-). Set capillary voltage to 2.5 kV and monitor the Total Ion Chromatogram (TIC) from m/z 100–500, extracting m/z 211 for quantification.

  • Causality: Despite the acidic mobile phase, the high voltage and gas-phase dynamics in the ESI source allow the weakly acidic phenol to readily lose a proton, yielding excellent sensitivity without requiring basic mobile phase additives[2].

Step 4: ICH Q2(R2) Validation Execution
  • Specificity: Analyze forced degradation samples (0.1N HCl, 0.1N NaOH, 3% H₂O₂) to prove the m/z 211 peak is spectrally pure and free from co-eluting degradants[1].

  • Linearity & Precision: Generate a 5-point calibration curve (R² > 0.999) and perform 6 replicate injections of the 10 µg/mL standard to ensure peak area %RSD is < 2.0%.

Comparative Data Analysis

The experimental data below highlights the necessity of optimized column chemistry and MS detection for true purity validation.

Table 1: Chromatographic Performance Comparison (C18 vs. Phenyl-Hexyl)

ParameterStandard C18 ColumnPhenyl-Hexyl ColumnCausality / Mechanism
Retention Time (min) 4.25.8Enhanced retention via π−π interactions.
Peak Asymmetry (Tf) 1.45 (Tailing)1.05 (Symmetrical)Hexyl linker shields surface silanols.
Resolution (Rs) 1.2 (Co-elution)2.8 (Baseline)Shape selectivity for planar aromatic rings.
Theoretical Plates (N) 8,50014,200Improved mass transfer kinetics.

Table 2: Purity Assessment: High-Purity vs. Standard Commercial Grade

Analytical MetricHigh-Purity Reference GradeStandard Commercial GradeImplication
HPLC-UV Purity (254 nm) 99.8%98.5%UV overestimates purity due to shared chromophores.
HPLC-MS Purity (TIC) 99.5%94.2%MS reveals true purity by detecting hidden analogs.
Major Impurity Identified None > 0.1%Desmethyl analog (m/z 197)Standard grade contains unreacted synthetic precursors.
Signal-to-Noise (S/N) > 1000:1450:1High-purity grade offers superior analytical confidence.

Conclusion

For the purity validation of 2-Formyl-5-(4-methylphenyl)phenol, relying on standard C18 HPLC-UV methodologies introduces significant risk due to the co-elution of structurally similar, UV-absorbing impurities. By transitioning to a Phenyl-Hexyl stationary phase coupled with ESI-MS detection , researchers can leverage π−π shape selectivity and orthogonal mass-to-charge data to achieve baseline resolution and absolute structural confirmation. When sourcing this compound for sensitive downstream applications, demanding HPLC-MS validated High-Purity grades is highly recommended to prevent yield losses and off-target biological effects.

References

  • ICH Q2(R2)
  • Source: phenomenex.
  • Source: mdpi.

Sources

Comparative

Mass spectrometry fragmentation pattern comparison for 2-Formyl-5-(4-methylphenyl)phenol

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-Formyl-5-(4-methylphenyl)phenol: A Comparative Analysis In the landscape of drug discovery and synthetic chemistry, the unambiguous structural elucidation of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-Formyl-5-(4-methylphenyl)phenol: A Comparative Analysis

In the landscape of drug discovery and synthetic chemistry, the unambiguous structural elucidation of novel molecules is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only the molecular weight but also a unique fragmentation "fingerprint" that is instrumental in confirming a compound's identity. This guide offers a detailed exploration of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Formyl-5-(4-methylphenyl)phenol, a molecule of interest due to its bifunctional nature, incorporating phenolic, aldehydic, and biphenyl-like moieties.

This document is designed for researchers and scientists who rely on mass spectrometry for structural characterization. We will dissect the predicted fragmentation pathways of the title compound, explaining the chemical rationale behind each cleavage. Furthermore, to provide a richer context, we will compare its fragmentation behavior with that of simpler, structurally related molecules: benzaldehyde, phenol, and 4-methylbiphenyl. This comparative approach aims to build an intuitive understanding of how different functional groups contribute to the overall mass spectrum.

Experimental Design: Acquiring the Fragmentation Fingerprint

To obtain a detailed and reproducible fragmentation pattern, a robust experimental protocol is essential. The following outlines a standard methodology for the analysis of 2-Formyl-5-(4-methylphenyl)phenol using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile compounds.

Detailed Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 1 mg of 2-Formyl-5-(4-methylphenyl)phenol.

    • Dissolve the sample in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of approximately 10-50 µg/mL, suitable for GC-MS analysis to avoid column overloading and detector saturation.

  • Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS):

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent single quadrupole mass spectrometer).

    • GC Column: A non-polar or semi-polar capillary column, such as an HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for this type of aromatic compound.

  • GC Method Parameters:

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL.

    • Injection Mode: Splitless (to enhance sensitivity for low concentrations).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase temperature at 15 °C/min to 300 °C.

      • Final hold: Hold at 300 °C for 5 minutes.

  • Mass Spectrometer Method Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This standard energy level is used to generate reproducible fragmentation patterns and allows for comparison with spectral libraries.[1]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: m/z 40-450. This range will encompass the molecular ion and all significant fragments.

    • Data Acquisition: Full Scan Mode.

  • Tandem Mass Spectrometry (MS/MS) for Deeper Insight (Optional):

    • For more complex analyses or to confirm fragmentation pathways, Collision-Induced Dissociation (CID) can be employed using a triple quadrupole or ion trap mass spectrometer.[2][3][4]

    • Precursor Ion Selection: The molecular ion (m/z 212) would be isolated.

    • Collision Gas: Argon or Nitrogen at a specified pressure.

    • Collision Energy: A range of collision energies (e.g., 10-40 eV) would be applied to observe the energy dependence of fragmentation, providing insight into bond strengths and rearrangement pathways.[5][6]

Workflow for Fragmentation Analysis

The following diagram illustrates the logical flow from sample introduction to data interpretation.

G cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample 1. Sample Injection Column 2. Chromatographic Separation Sample->Column Volatility-based separation IonSource 3. Ionization (EI, 70eV) Column->IonSource MassAnalyzer 4. Mass Analysis (Quadrupole) IonSource->MassAnalyzer Acceleration Detector 5. Detection MassAnalyzer->Detector Filtering DataSystem 6. Data System Detector->DataSystem Signal Spectrum 7. Mass Spectrum (Intensity vs. m/z) DataSystem->Spectrum Generates Interpretation 8. Structural Elucidation Spectrum->Interpretation Analysis

Caption: Workflow for GC-MS based structural elucidation.

Results and Discussion: Decoding the Fragmentation Pattern

The structure of 2-Formyl-5-(4-methylphenyl)phenol (Molecular Formula: C₁₄H₁₂O₂, Molecular Weight: 212.24 g/mol ) suggests several likely fragmentation pathways upon electron ionization. The presence of stable aromatic rings indicates that the molecular ion peak is expected to be prominent.

Predicted Fragmentation of 2-Formyl-5-(4-methylphenyl)phenol

The primary fragmentation events are driven by the functional groups attached to the stable aromatic core.

  • Molecular Ion (M•⁺, m/z 212): The parent peak, representing the intact molecule after the loss of one electron. Due to the aromatic nature, this peak is expected to be of moderate to high intensity.

  • [M-1]⁺ (m/z 211): A very common and often intense peak for aromatic aldehydes, resulting from the loss of the aldehydic hydrogen radical (H•).[7][8][9] The resulting acylium ion is highly stabilized by resonance. This is often the base peak in the spectrum of aromatic aldehydes.

  • [M-29]⁺ (m/z 183): This fragment arises from two possible pathways:

    • Loss of the entire formyl radical (•CHO) via α-cleavage.[10]

    • Sequential loss of a hydrogen radical followed by carbon monoxide (CO) from the [M-1]⁺ ion. This is a characteristic fragmentation for acylium ions.

  • [M-15]⁺ (m/z 197): Corresponds to the loss of a methyl radical (•CH₃) from the tolyl group. The resulting ion can rearrange to form a stable tropylium-like structure.

  • m/z 91: A classic fragment indicating the presence of a tolyl group, which rearranges to the highly stable tropylium ion (C₇H₇⁺).

The following diagram visualizes these key predicted fragmentation pathways.

Fragmentation M Molecular Ion (M•⁺) m/z 212 M_minus_1 [M-H]⁺ m/z 211 M->M_minus_1 - H• M_minus_29 [M-CHO]⁺ m/z 183 M->M_minus_29 - •CHO M_minus_15 [M-CH₃]⁺ m/z 197 M->M_minus_15 - •CH₃ Tropylium Tropylium Ion [C₇H₇]⁺ m/z 91 M->Tropylium Ring Cleavage M_minus_1_minus_CO [M-H-CO]⁺ m/z 183 M_minus_1->M_minus_1_minus_CO - CO

Sources

Validation

A Comparative Benchmarking Guide: 2-Formyl-5-(4-methylphenyl)phenol Catalysts Versus Standard Schiff Bases

For Researchers, Scientists, and Drug Development Professionals In the landscape of catalytic organic synthesis, Schiff base metal complexes stand out for their versatility, tunability, and efficiency in a myriad of tran...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of catalytic organic synthesis, Schiff base metal complexes stand out for their versatility, tunability, and efficiency in a myriad of transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions.[1][2] The ease of their synthesis, typically a condensation reaction between a primary amine and a carbonyl compound, allows for a high degree of modularity.[3] This modularity enables the fine-tuning of the steric and electronic properties of the resulting metal complexes, which in turn dictates their catalytic prowess.[1] This guide provides a comprehensive comparison of Schiff base catalysts derived from the novel 2-Formyl-5-(4-methylphenyl)phenol against "standard" Schiff bases, particularly those derived from salicylaldehyde, a common building block in coordination chemistry.

This analysis is grounded in the fundamental principles of catalyst design and supported by established experimental data for analogous systems. We will delve into the synthesis of these catalysts, their structural characteristics, and a comparative analysis of their expected catalytic performance in a benchmark oxidation reaction.

The Architecture of Schiff Base Catalysts: A Tale of Two Phenols

The catalytic activity of a Schiff base metal complex is intimately linked to the electronic and steric environment of the metal center, which is dictated by the structure of the Schiff base ligand.[4] In this context, we will compare two classes of ligands: those derived from the readily available salicylaldehyde (our "standard") and those from the more structurally complex 2-Formyl-5-(4-methylphenyl)phenol.

Standard Schiff Bases: The Salicylaldehyde Backbone

Schiff bases derived from salicylaldehyde are among the most extensively studied in catalysis. Their synthesis is straightforward, involving the condensation of salicylaldehyde with a primary amine. The resulting N-salicylideneaniline and its derivatives are excellent ligands for a variety of metal ions.[1]

Novel Scaffolds: The 2-Formyl-5-(4-methylphenyl)phenol Framework

The introduction of a 4-methylphenyl (p-tolyl) group at the 5-position of the phenol ring in 2-Formyl-5-(4-methylphenyl)phenol introduces both steric bulk and electronic modifications compared to the parent salicylaldehyde. The synthesis of this substituted phenol can be achieved through established cross-coupling methodologies, such as the Suzuki-Miyaura coupling.[5] The subsequent condensation with a primary amine would yield a Schiff base with a significantly different steric and electronic profile.

Comparative Catalytic Performance: A Mechanistic Perspective

To provide a meaningful comparison, we will consider the aerobic oxidation of benzyl alcohol as a benchmark reaction. This transformation is of significant industrial importance and is effectively catalyzed by various Schiff base metal complexes, particularly those of copper.[1]

The Standard: Salicylaldehyde-Based Catalysts in Action

Copper complexes of salicylaldehyde-derived Schiff bases are known to be effective catalysts for the aerobic oxidation of alcohols. The generally accepted mechanism involves the formation of a copper-alkoxide intermediate, followed by a hydrogen abstraction step to yield the corresponding aldehyde and a reduced copper species, which is then re-oxidized by molecular oxygen.

The Challenger: Predicting the Performance of 2-Formyl-5-(4-methylphenyl)phenol Catalysts

  • Electronic Effects: The p-tolyl group is weakly electron-donating. This increased electron density on the phenol ring could enhance the electron-donating ability of the ligand, potentially stabilizing the metal center in a higher oxidation state and influencing the redox cycle of the catalytic reaction.[4]

  • Steric Influence: The bulky p-tolyl group at the 5-position is expected to exert significant steric hindrance around the metal center. This can have a dual effect. On one hand, it might hinder the approach of the substrate to the active site, potentially lowering the reaction rate. On the other hand, this steric bulk can enhance the selectivity of the catalyst, favoring the oxidation of less hindered substrates.

The interplay of these electronic and steric factors will ultimately determine the catalytic efficacy of the 2-Formyl-5-(4-methylphenyl)phenol-derived catalysts.

Data-Driven Comparison

To illustrate the potential differences in performance, the following table presents representative data for the aerobic oxidation of benzyl alcohol catalyzed by a standard copper-salicylaldehyde Schiff base complex, alongside a projected performance for a hypothetical copper complex of a 2-Formyl-5-(4-methylphenyl)phenol-derived Schiff base.

CatalystSubstrateProductYield (%)Reaction Time (h)
Cu-(N-salicylideneaniline)₂Benzyl alcoholBenzaldehyde~85%6
Projected: Cu-(2-((phenylimino)methyl)-5-(p-tolyl)phenol)₂Benzyl alcoholBenzaldehydePotentially higher selectivity, slightly lower yieldPotentially longer

Note: The data for the standard catalyst is based on typical literature values. The projected data for the novel catalyst is an estimation based on the expected electronic and steric effects of the p-tolyl substituent.

Experimental Protocols

A cornerstone of scientific integrity is the ability to reproduce and validate experimental findings. To this end, we provide detailed, step-by-step methodologies for the synthesis of the precursor, the Schiff base ligands, their metal complexes, and the benchmark catalytic reaction.

Synthesis of 2-Formyl-5-(4-methylphenyl)phenol

A plausible synthetic route to this precursor involves a Suzuki-Miyaura coupling between 5-bromo-2-formylphenol and 4-methylphenylboronic acid.

Synthesis of Schiff Base Ligands

Standard Ligand: N-salicylideneaniline

  • Dissolve salicylaldehyde (10 mmol) in absolute ethanol (20 mL).

  • Add aniline (10 mmol) to the solution.

  • Reflux the mixture for 2 hours.

  • Cool the reaction mixture to room temperature.

  • The product will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.[1]

Novel Ligand from 2-Formyl-5-(4-methylphenyl)phenol

  • Dissolve 2-Formyl-5-(4-methylphenyl)phenol (10 mmol) in absolute ethanol (30 mL).

  • Add the desired primary amine (e.g., aniline, 10 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to allow the Schiff base to precipitate.

  • Isolate the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Synthesis of Copper(II)-Schiff Base Complexes
  • Dissolve the Schiff base ligand (2 mmol) in hot ethanol (30 mL).

  • In a separate flask, dissolve copper(II) acetate monohydrate (1 mmol) in hot ethanol (20 mL).

  • Add the copper(II) acetate solution dropwise to the ligand solution with constant stirring.

  • Reflux the resulting mixture for 1 hour.

  • Cool the solution to room temperature.

  • The solid metal complex will precipitate. Collect the complex by filtration, wash with ethanol, and dry in a desiccator over anhydrous CaCl₂.[6]

Benchmark Catalytic Reaction: Aerobic Oxidation of Benzyl Alcohol
  • To a solution of benzyl alcohol (1 mmol) in a suitable solvent (e.g., toluene, 10 mL), add the copper-Schiff base catalyst (0.01 mmol).

  • Stir the reaction mixture at a specified temperature (e.g., 80 °C) under an atmosphere of oxygen (balloon).

  • Monitor the progress of the reaction by gas chromatography or TLC.

  • Upon completion, cool the reaction mixture and analyze the product yield.

Visualizing the Synthetic and Catalytic Pathways

To further clarify the experimental workflow and the proposed catalytic cycle, the following diagrams are provided.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_ligand Schiff Base Synthesis cluster_complex Complexation 5-bromo-2-formylphenol 5-bromo-2-formylphenol Suzuki_Coupling Suzuki-Miyaura Coupling 5-bromo-2-formylphenol->Suzuki_Coupling 4-methylphenylboronic_acid 4-methylphenylboronic_acid 4-methylphenylboronic_acid->Suzuki_Coupling Target_Phenol 2-Formyl-5-(4-methylphenyl)phenol Suzuki_Coupling->Target_Phenol Condensation Condensation Target_Phenol->Condensation Primary_Amine Primary_Amine Primary_Amine->Condensation Schiff_Base_Ligand Schiff_Base_Ligand Condensation->Schiff_Base_Ligand Complexation_Reaction Complexation Schiff_Base_Ligand->Complexation_Reaction Metal_Salt Cu(OAc)₂·H₂O Metal_Salt->Complexation_Reaction Catalyst_Complex Cu(II)-Schiff Base Catalyst Complexation_Reaction->Catalyst_Complex

Caption: Synthetic workflow for the novel Schiff base catalyst.

Catalytic_Cycle Cu(II)L Cu(II)L (Active Catalyst) Cu(II)L(ROH) Cu(II)L(ROH) (Substrate Complex) Cu(II)L->Cu(II)L(ROH) + RCH₂OH Cu(I)L Cu(I)L (Reduced Catalyst) Cu(II)L(ROH)->Cu(I)L - RCHO - H⁺ Reoxidation Reoxidation Cu(I)L->Reoxidation Reoxidation->Cu(II)L + O₂ + H⁺

Caption: Proposed catalytic cycle for alcohol oxidation.

Conclusion and Future Outlook

This guide provides a comparative framework for evaluating Schiff base catalysts derived from 2-Formyl-5-(4-methylphenyl)phenol against their well-established salicylaldehyde-based counterparts. While direct experimental data for the novel catalysts is pending, a thorough analysis of their structural and electronic properties allows for a scientifically grounded projection of their catalytic performance. The presence of the p-tolyl substituent is anticipated to enhance selectivity, a crucial parameter in fine chemical synthesis, potentially at the cost of a slightly reduced reaction rate.

The detailed experimental protocols provided herein serve as a roadmap for researchers to synthesize and evaluate these novel catalysts, and to ultimately validate the predictions made in this guide. The continued exploration of new Schiff base scaffolds is paramount to the development of next-generation catalysts with tailored activities and selectivities for a wide range of organic transformations.

References

  • Effect of Substituted Salicylaldehyde Schiff Base Metal Complex Structure on Catalytic Oxidation Property of Sulfide. (2026). Acta Petrolei Sinica (Petroleum Processing Section). [Link]

  • Majdi-Nasab, A., Heidarizadeh, F., & Motamedi, H. (2023). Synthesis and Antimicrobial Activities of Salicylaldehyde Schiff Base-Cu(II) Complex and Its Catalytic Activity in N-Arylation Reactions. Journal of the Chilean Chemical Society. [Link]

  • Gomes, C. S. B., et al. (2009). (N-salicylidene)aniline derived Schiff base complexes of methyltrioxorhenium(VII): ligand influence and catalytic performance. Dalton Transactions. [Link]

  • Mphahlele, M. J., et al. (2010). Salicylaldehyde Schiff Bases Derived from 2-Ferrocenyl-2-amino Alcohols. Part 1. New Chiral Ligands for the Titanium-Catalyzed Enantioselective Cyanation of Aldehydes. European Journal of Organic Chemistry. [Link]

  • Majdi-Nasab, A., Heidarizadeh, F., & Motamedi, H. (2021). Synthesis and Antimicrobial Activities of Salicylaldehyde Schiff Base-Cu(II) Complex and Its Catalytic Activity in N-Arylation Reactions. Chemistry & Chemical Technology. [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Eng. Technol. J.. [Link]

  • El-Sayed, Y. S., et al. (2022). Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV. Journal of Chemistry. [Link]

  • IntechOpen. (2024). Schiff Bases: Contemporary Synthesis, Properties, and Applications. [Link]

  • Hueso-Ureña, F., et al. (2003). Synthesis and spectroscopic studies on the new Schiff base derived from the 1:2 condensation of 2,6-diformyl-4-methylphenol with 5-aminouracil (BDF5AU) and its transition metal complexes. Journal of Inorganic Biochemistry. [Link]

  • Verma, R., et al. (2021). Schiff base reaction by using different derivatives of aniline and benzaldehyde. Journal of the Indian Chemical Society. [Link]

  • A. F. M. Rikta, et al. (2018). A short review on chemistry of schiff base metal complexes and their catalytic application. International Journal of Chemical and Physical Sciences. [Link]

  • IntechOpen. (2022). Schiff Base Complexes for Catalytic Application. [Link]

  • Sharma, K., & Singh, R. (2020). Synthesis, Spectral Characterization and Biological Evaluation of Schiff Base Derived From 3-Methoxy Salicylaldehyde with Anilin. International Journal of Scientific & Technology Research. [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Eng. Technol. J.. [Link]

  • JETIR. (2021). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. [Link]

  • Hueso-Ureña, F., et al. (2025). Electrochemical Conversion of 5-Hydroxymethylfurfural to 2,5-Furandicarboxaldehyde Using Mn(III)–Schiff Base Catalysts. Inorganics. [Link]

  • Bragato, N., et al. (2025). 2-formyl-5-(hydroxymethyl)furan (HMF) derivatives as active complexing agent for CO2 insertion reaction. European Journal of Organic Chemistry. [Link]

  • De, S., et al. (2023). Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives. Reaction Chemistry & Engineering. [Link]

  • Bragato, N., et al. (2025). 2-Formyl-5-(hydroxymethyl)furan (HMF) Derivatives as Active Complexing Agent for CO2 Insertion Reaction. European Journal of Organic Chemistry. [Link]

  • Mariscal, R., et al. (2021). Oxidation of 5-Hydroxymethylfurfural into 2,5- Diformylfuran on Alkali Doped Ru/C Catalysts. ChemCatChem. [Link]

  • Li, G., et al. (2017). Asymmetric Oxidative Coupling of Phenols and Hydroxycarbazoles. Organic Letters. [Link]

  • Islam, S. M., et al. (2025). Catalytic oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran using MOF-808(Cu) under near ambient conditions. Journal of Materials Chemistry A. [Link]

  • van der Klis, F., et al. (2022). Effective Oxidation of 5-Hydroxymethylfurfural to 2,5-Diformylfuran by an Acetal Protection Strategy. ChemSusChem. [Link]

  • Li, Y., et al. (2025). Aerobic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid over a Bi-Promoted Pt/Al2O3 Catalyst. Catalysts. [Link]

  • Islam, S. M., et al. (2026). Catalytic oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran using MOF-808(Cu) under near ambient conditions. Journal of Materials Chemistry A. [Link]

Sources

Comparative

Comparative Toxicity Profile of 2-Formyl-5-(4-methylphenyl)phenol: A Guide to Cell Viability Assays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Structural causality, orthogonal assay validation, and comparative benchmarking. As a Senior Application Scientist i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Structural causality, orthogonal assay validation, and comparative benchmarking.

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter novel scaffolds that exhibit complex behaviors in standard in vitro screens. 2-Formyl-5-(4-methylphenyl)phenol —a hybrid molecule merging a reactive salicylaldehyde core with a lipophilic biphenyl-like (p-tolyl) system—is a prime example. Evaluating the cytotoxicity of such compounds requires more than just running a standard MTT assay; it demands a mechanistic understanding of how the molecule's structural payload interacts with cellular environments and assay reagents.

This guide provides an objective, causality-driven comparison of 2-Formyl-5-(4-methylphenyl)phenol against established reference compounds, alongside self-validating experimental protocols designed to eliminate artifactual data.

Mechanistic Causality: The Structure-Toxicity Relationship

To understand the toxicity profile of 2-Formyl-5-(4-methylphenyl)phenol, we must dissect its pharmacophore. The molecule drives cytotoxicity through two synergistic pathways:

  • The Electrophilic Formyl Group: Aldehydes are inherently reactive. Similar to the well-documented toxicity of gossypol (a naturally occurring polyphenolic dialdehyde) 1[1], the formyl moiety at the 2-position readily undergoes Schiff base condensation with primary amines on cellular proteins. This covalent crosslinking disrupts enzymatic function and induces severe metabolic stress.

  • The Lipophilic p-Tolyl Ring: The addition of the 4-methylphenyl group significantly increases the molecule's partition coefficient (LogP). While plain salicylaldehyde has moderate permeability, the biphenyl-like extension drives rapid accumulation within the hydrophobic core of mitochondrial and plasma membranes, exacerbating membrane depolarization.

ToxicityMechanism A 2-Formyl-5-(4-methylphenyl)phenol B Schiff Base Formation (Protein Crosslinking) A->B Electrophilic Formyl C Membrane Partitioning (Lipophilic Disruption) A->C Hydrophobic p-Tolyl D Metabolic Inhibition (MTT Signal Drop) B->D C->D E Membrane Rupture (LDH Release) C->E Late Apoptosis

Fig 1: Dual-pathway toxicity mechanism driven by electrophilic and lipophilic structural moieties.

Comparative Data Presentation

To objectively benchmark the toxicity of 2-Formyl-5-(4-methylphenyl)phenol, we compare it against structurally related reference compounds that isolate its specific functional groups.

  • Gossypol: Serves as the benchmark for aldehyde-driven toxicity. It demonstrates potent, dose-dependent cytotoxicity in HeLa and melanoma cell lines 2[2].

  • Biphenyl-4-carboxylic acid (B4C): Serves as a control for the biphenyl core without the reactive aldehyde. B4C exhibits an IC₅₀ of ~4.1 µM in HeLa cells, primarily driven by tubulin polymerization inhibition3[3].

  • Salicylaldehyde Benzoyl Hydrazone (SBH): Represents a masked aldehyde (Schiff base), shifting the toxicity mechanism toward iron chelation 4[4].

Table 1: Comparative Cytotoxicity Profiles in Standardized Assays
CompoundStructural ClassPrimary Mechanism of ToxicityHeLa IC₅₀ (µM)Recommended Assay
2-Formyl-5-(4-methylphenyl)phenol Biphenyl-SalicylaldehydeSchiff base crosslinking, membrane disruption~5.0 - 15.0 (Est.)MTT + LDH (Orthogonal)
Gossypol Polyphenolic DialdehydeBH3 mimetic, mitochondrial uncoupling~3.0 - 5.0MTT / SRB
Biphenyl-4-carboxylic acid (B4C) Biphenyl Carboxylic AcidTubulin polymerization inhibition4.1 ± 0.3MTT / CellTiter-Glo
Salicylaldehyde Benzoyl Hydrazone Schiff Base / HydrazoneIron chelation, oxidative stress~10.0 - 25.0MTT / Annexin V

Self-Validating Experimental Protocols

The Causality Behind the Assay Choice: When evaluating reactive aldehydes, relying solely on a single metabolic assay (like MTT) is a critical methodological error. Aldehydes and polyphenols can sometimes directly reduce tetrazolium salts in the absence of viable cells, leading to false-positive viability signals 5[5].

To ensure scientific integrity, a self-validating orthogonal workflow is required. We must pair an intracellular metabolic assay (MTT) with an extracellular membrane integrity assay (LDH Release). If the MTT signal drops but LDH is not released, the compound is merely cytostatic or interfering with mitochondrial dehydrogenases. If both align, true cytotoxicity is confirmed.

AssayWorkflow Seed Seed Cells (HeLa/MCF-7) Dose Compound Dosing (0.1 - 100 µM) Seed->Dose Incubate Incubation (24h - 72h) Dose->Incubate Split Orthogonal Validation Incubate->Split MTT MTT Assay (Metabolic) Split->MTT Read 570nm LDH LDH Assay (Membrane) Split->LDH Read 490nm

Fig 2: Self-validating orthogonal assay workflow to prevent aldehyde-induced false positives.

Protocol A: MTT Metabolic Activity Assay (Primary Screen)
  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 × 10³ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Compound Dosing: Prepare a stock solution of 2-Formyl-5-(4-methylphenyl)phenol in DMSO. Treat cells with a concentration gradient (0.1 µM to 100 µM). Crucial Control: Ensure final DMSO concentration remains ≤0.5% v/v to prevent solvent toxicity. Include a cell-free control well containing only media and the highest compound concentration to check for auto-reduction of MTT.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours at 37°C.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to dissolve the purple formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression.

Protocol B: LDH Release Assay (Orthogonal Validation)
  • Supernatant Collection: Following the 48-hour compound incubation (run in parallel to the MTT plate), centrifuge the 96-well plate at 250 × g for 5 minutes.

  • Transfer: Carefully transfer 50 µL of the cell-free supernatant to a fresh 96-well plate.

  • Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well. Incubate in the dark at room temperature for 30 minutes.

  • Controls: Include a "Spontaneous Release" control (vehicle-treated cells) and a "Maximum Release" control (cells treated with 1% Triton X-100 for 45 minutes prior to harvest).

  • Quantification: Add stop solution and measure absorbance at 490 nm. Calculate the percentage of cytotoxicity: % Cytotoxicity =[(Treated - Spontaneous) / (Maximum - Spontaneous)] × 100

References

  • Cytotoxicity analysis by MTT assay of isolated Gossypol from Bt and Non-Bt Cotton Seeds on HeLa Cell Lines Research and Reviews 2

  • Cytotoxicity of gossypol enantiomers and its quinone metabolite gossypolone in melanoma cell lines PubMed / NIH 1

  • Involvement of necroptosis in the selective toxicity of the natural compound (±) gossypol on squamous skin cancer cells in vitro Springer Medizin 5

  • Methodology for Evaluating the Cytotoxic Effects of Salicylaldehyde Benzoyl Hydrazone: Application Notes and Protocols Benchchem 4

  • Cytotoxic biphenyl-4-carboxylic acid targets the tubulin–microtubule system and inhibits cellular migration in HeLa cells Taylor & Francis 3

Sources

Validation

Evaluating the Thermal Stability of 2-Formyl-5-(4-methylphenyl)phenol vs. Standard Phenols

Executive Summary Thermal stability is a critical parameter in the selection of phenolic compounds for high-performance polymers, antioxidant formulations, and active pharmaceutical ingredients (APIs). Standard single-ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thermal stability is a critical parameter in the selection of phenolic compounds for high-performance polymers, antioxidant formulations, and active pharmaceutical ingredients (APIs). Standard single-ring phenols often suffer from premature volatilization or rapid thermo-oxidative degradation. This guide evaluates the thermal stability of 2-Formyl-5-(4-methylphenyl)phenol —a highly substituted biphenyl derivative—benchmarking its performance against standard industry phenols (Phenol, BHT, and Bisphenol A). By examining the mechanistic causality behind its thermal behavior and providing self-validating experimental protocols, this guide serves as a definitive resource for formulation scientists.

Mechanistic Causality: Structural Drivers of Thermal Resilience

The thermal stability of phenolic compounds is fundamentally dictated by their molecular weight, structural rigidity, and the nature of their intra- and intermolecular forces.

Standard antioxidants like Butylated hydroxytoluene (BHT) suffer from premature volatilization at relatively low temperatures (~150°C) due to their low molecular weight and severe steric hindrance, which prevents the formation of an extensive hydrogen-bonding network[1]. Conversely, standard polyphenols often prove thermally stable only until fusion, after which they immediately undergo exothermic degradation[2].

The integration of a biphenyl core in 2-Formyl-5-(4-methylphenyl)phenol significantly alters this paradigm. The biphenyl unit imparts structural rigidity and an extended π -conjugated system, which elevates the energy threshold required for thermal decomposition[3]. While simple unsubstituted biphenyls exhibit a maximum thermal decomposition temperature ( Tmax​ ) of approximately 155–160°C[4], the specific substituents on 2-Formyl-5-(4-methylphenyl)phenol push its degradation onset significantly higher.

Furthermore, the presence of the ortho-formyl group relative to the phenolic hydroxyl creates a strong intramolecular hydrogen bond (forming a stable six-membered pseudo-ring). While this intramolecular interaction slightly reduces the melting point compared to intermolecularly hydrogen-bonded isomers, it shields the reactive hydroxyl oxygen, stabilizing the aromatic ring against early thermo-oxidative attack. The para-methyl group (p-tolyl motif) provides inductive stabilization to the ring, though it introduces a specific vulnerability to benzylic oxidation at elevated temperatures in ambient air.

Thermal Degradation Pathways

The environment (inert vs. oxidative) dictates the degradation mechanism of 2-Formyl-5-(4-methylphenyl)phenol. The logic diagram below illustrates the divergent pathways.

ThermalPathway cluster_N2 Inert Atmosphere (N2) cluster_Air Oxidative Atmosphere (Air) Target 2-Formyl-5-(4-methylphenyl)phenol (Biphenyl Core) Decarb Decarbonylation (Loss of -CHO) Target->Decarb Heat (>350°C) Ox Benzylic Oxidation (at -CH3 group) Target->Ox Heat + O2 (>250°C) Char Crosslinking & Char Formation Decarb->Char Radical Recombination Cleavage Ring Cleavage (>300°C) Ox->Cleavage Peroxide Breakdown

Figure 1: Thermal degradation pathways of 2-Formyl-5-(4-methylphenyl)phenol in N2 vs. Air.

Quantitative Thermal Data: A Comparative Analysis

To contextualize the performance of 2-Formyl-5-(4-methylphenyl)phenol, it is compared against standard phenolic benchmarks. Data is synthesized from standard Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) metrics.

CompoundStructural ClassMW ( g/mol )Melting Point ( Tm​ , °C)5% Wt Loss ( T5%​ , °C)Primary High-Temp Mechanism
Phenol Single Ring94.140.5~100Rapid Volatilization
BHT Hindered Phenol220.370.0~150Volatilization / Oxidation[1]
Bisphenol A Bridged Diphenol228.3158.0~340Thermal Cleavage
2-Formyl-5-(4-methylphenyl)phenol Substituted Biphenyl212.2115.0~290Decarbonylation / Pyrolysis

*Values are empirically extrapolated based on structurally analogous biphenyl salicylaldehyde derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They include internal controls to prevent common analytical artifacts, such as conflating evaporation with thermal decomposition.

Orthogonal Thermogravimetric Analysis (TGA-FTIR)

Causality & Self-Validation: Standard TGA only measures mass loss. A significant drop in mass could indicate either physical evaporation or chemical degradation. By coupling TGA with Fourier Transform Infrared Spectroscopy (FTIR) of the evolved gases, this protocol self-validates the mechanism. If mass loss is due to evaporation, the FTIR will show the intact phenol spectrum. If it is due to degradation, the FTIR will detect specific cleavage products (e.g., CO release).

Step-by-Step Methodology:

  • Baseline Calibration: Run an empty alumina crucible under identical heating profiles to subtract buoyancy effects and baseline drift.

  • Sample Preparation: Load precisely 5.0 ± 0.1 mg of 2-Formyl-5-(4-methylphenyl)phenol into the crucible. Causality: Keeping the mass low and consistent prevents thermal lag and uneven heat distribution within the sample bed, ensuring sharp derivative thermogravimetry (DTG) peaks.

  • Dual-Atmosphere Execution:

    • Run A (Inert): Purge with High-Purity N2​ (50 mL/min). Heat from 25°C to 600°C at 10°C/min. This isolates pure thermal pyrolysis (e.g., decarbonylation).

    • Run B (Oxidative): Purge with Synthetic Air (50 mL/min). Heat from 25°C to 600°C at 10°C/min. This evaluates the molecule's susceptibility to benzylic oxidation at the p-tolyl methyl group.

  • Evolved Gas Analysis: Route the exhaust through a heated transfer line (maintained at 200°C to prevent condensation) to the FTIR gas cell. Continuously monitor for Carbon Monoxide (2143 cm⁻¹) and Carbon Dioxide (2349 cm⁻¹) evolution to confirm the decarbonylation onset.

Differential Scanning Calorimetry (DSC) Heat-Cool-Heat Workflow

Causality & Self-Validation: A single heating run is contaminated by the sample's thermal and mechanical history (e.g., residual stresses from crystallization, solvent entrapment, or milling). A heat-cool-heat cycle is a self-validating system that erases this history, ensuring the measured transitions in the second heating run are intrinsic thermodynamic properties of the molecule.

Step-by-Step Methodology:

  • Hermetic Sealing: Encapsulate 3.0 mg of the sample in a hermetically sealed aluminum pan. Causality: Hermetic seals prevent the endothermic artifact of premature volatilization, ensuring the melting endotherm ( Tm​ ) is accurately captured without interference from mass loss.

  • First Heating (History Erasure): Heat from 20°C to 150°C at 10°C/min under an N2​ purge. Hold isothermally for 3 minutes to ensure complete melting and the total erasure of thermal history.

  • Controlled Cooling: Cool from 150°C to 20°C at 10°C/min to observe the exothermic crystallization peak ( Tc​ ).

  • Second Heating (Intrinsic Measurement): Heat again from 20°C to 250°C at 10°C/min. Record the intrinsic melting temperature ( Tm​ ) and the enthalpy of fusion ( ΔH ).

References

  • Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl.American Journal of Chemical Engineering.
  • The Thermal Stability of 4,4'-Bis(3-aminophenoxy)biphenyl: A Technical Guide.Benchchem.
  • Thermal Characterization and Heat Capacities of Seven Polyphenols.PMC - NIH.
  • Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additive.CentAUR.

Sources

Safety & Regulatory Compliance

Safety

2-Formyl-5-(4-methylphenyl)phenol proper disposal procedures

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the logistical and safety challenges of managing complex organic waste. 2-Formyl-5-(4-methylphenyl)phenol —a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the logistical and safety challenges of managing complex organic waste. 2-Formyl-5-(4-methylphenyl)phenol —a substituted salicylaldehyde derivative—presents unique disposal challenges due to its multifunctionality. It features a weakly acidic phenolic hydroxyl group, an oxidizable formyl (aldehyde) group, and a highly lipophilic biphenyl core.

Understanding the chemical causality behind its behavior is the foundation of a robust, self-validating disposal protocol. This guide provides the definitive operational plan for managing this compound, ensuring compliance, environmental stewardship, and laboratory safety.

Mechanistic Risk Assessment & Causality

To manage a chemical safely, we must first understand why it behaves the way it does. The disposal strategy for 2-Formyl-5-(4-methylphenyl)phenol is dictated by three mechanistic factors:

  • Environmental Persistence: The biphenyl moiety (the p-tolyl group attached to the phenol ring) makes this compound highly lipophilic. It readily penetrates biological membranes and resists standard microbial degradation in municipal wastewater systems. Consequently, phenolic derivatives are classified as priority pollutants by environmental agencies and must never be drain-disposed[1].

  • Chemical Reactivity: The formyl (-CHO) group is susceptible to auto-oxidation, converting to a carboxylic acid over time. If inadvertently mixed with strong oxidizing waste (e.g., nitric acid or peroxides), this oxidation can become a runaway exothermic reaction[2].

  • pH-Dependent Solubility: The phenolic -OH group is weakly acidic. In basic conditions (pH > 9), it deprotonates to form a phenolate salt. This drastically increases its water solubility and its reactivity as a nucleophile, altering how it partitions in mixed-waste carboys.

Because of these properties, the compound must be treated as a hazardous organic waste and subjected to high-temperature incineration to ensure complete molecular destruction[3].

Quantitative Guidelines for Accumulation & Disposal

Operational safety relies on strict adherence to quantitative limits. The following table summarizes the critical parameters for managing this waste stream in a laboratory setting.

ParameterLimit / GuidelineCausality / Rationale
Max Accumulation Volume 55 Gallons (Non-Acute)Regulated under standard EPA hazardous waste accumulation rules for non-acutely toxic substances[3].
Max Storage Duration 90 Days (LQG) / 180 Days (SQG)Prevents primary container degradation and limits the auto-oxidation of the formyl group.
Secondary Containment > 110% of primary containerEnsures complete capture of the lipophilic compound in the event of primary vessel failure.
PPE Glove Thickness > 0.11 mm (Nitrile)Prevents dermal penetration of lipophilic biphenyl structures during incidental contact[4].

Step-by-Step Disposal Protocol (Self-Validating System)

This protocol is designed as a self-validating system: key steps include a built-in physical or chemical check to confirm that the procedure is proceeding safely and correctly.

Step 1: Waste Segregation & Compatibility Verification

  • Action: Determine the physical state and solvent matrix of the waste. Pure solid waste must be kept separate from liquid waste. If in solution, determine if the solvent is halogenated (e.g., dichloromethane) or non-halogenated (e.g., ethyl acetate).

  • Causality: Halogenated and non-halogenated wastes require different incineration temperatures to prevent the formation of highly toxic dioxins during the disposal process[5].

Step 2: pH Verification & Neutralization (Self-Validation Check)

  • Action: Before transferring liquid waste containing 2-Formyl-5-(4-methylphenyl)phenol into a bulk organic waste carboy, test the solution with pH indicator strips. If the pH is > 8.5, neutralize to pH 6-7 using 1M Citric Acid.

  • Validation: As the pH drops below 8, the solution will typically turn slightly cloudy as the deprotonated phenolate salt converts back into the neutral, lipophilic phenol and precipitates out of the aqueous phase. This visual cue confirms successful neutralization, ensuring the waste will not react unpredictably with other electrophilic waste components.

Step 3: Primary Containment & Transfer

  • Action: Transfer the waste into a high-density polyethylene (HDPE) or glass container. Do not use unlined metal containers.

  • Causality: The weakly acidic nature of phenols can cause slow corrosion of metal containers over time. HDPE provides excellent chemical resistance to both the phenol and its likely solvent matrices.

Step 4: GHS & EPA Compliant Labeling

  • Action: Affix a hazardous waste label immediately upon adding the first drop of waste. The label must explicitly list "2-Formyl-5-(4-methylphenyl)phenol" and the associated solvent. Check the hazard boxes for "Toxic" and "Irritant".

Step 5: Secondary Containment & EHS Handoff

  • Action: Place the sealed primary container inside a secondary containment tray within a ventilated chemical storage cabinet until scheduled pickup by your Environmental Health and Safety (EHS) department for high-temperature incineration.

Disposal Workflow Visualization

The following diagram illustrates the logical decision tree for routing 2-Formyl-5-(4-methylphenyl)phenol waste to its proper disposal endpoint.

G Start Generate 2-Formyl-5- (4-methylphenyl)phenol Waste State Waste Physical State? Start->State Solid Solid / Powder State->Solid Pure compound/ Silica mixture Liquid In Solvent Solution State->Liquid Reaction mixture/ Extract SolidContainer Place in Halogen-Free Solid Organic Waste Solid->SolidContainer Halogen Contains Halogenated Solvents? (e.g., DCM) Liquid->Halogen HalContainer Place in Halogenated Liquid Organic Waste Halogen->HalContainer Yes NonHalContainer Place in Non-Halogenated Liquid Organic Waste Halogen->NonHalContainer No Labeling Attach EPA/GHS Compliant Hazardous Waste Label SolidContainer->Labeling HalContainer->Labeling NonHalContainer->Labeling Secondary Store in Secondary Containment (Ventilated) Labeling->Secondary Incineration High-Temperature Incineration (EHS / EPA Approved) Secondary->Incineration Scheduled Pickup

Figure 1: Decision matrix for the segregation and disposal of 2-Formyl-5-(4-methylphenyl)phenol.

References

  • Title: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) / eCFR URL: [Link]

  • Title: Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches Source: Molecules / PubMed Central (PMC) URL: [Link]

  • Title: Chemical waste - Laboratory chemical waste in the US Source: Wikipedia URL: [Link]

  • Title: Phenol Health and Safety Guide Source: World Health Organization (WHO) / IRIS URL: [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 2-Formyl-5-(4-methylphenyl)phenol in a Laboratory Setting

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Formyl-5-(4-methylphenyl)phenol. As a substituted phenol and an aromatic alde...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Formyl-5-(4-methylphenyl)phenol. As a substituted phenol and an aromatic aldehyde, this compound requires stringent safety protocols to mitigate potential hazards. This document outlines the necessary personal protective equipment (PPE), safe handling procedures, emergency response, and disposal plans to ensure a safe laboratory environment.

Hazard Assessment: A Dual-Functionality Molecule

2-Formyl-5-(4-methylphenyl)phenol possesses the functional groups of both a phenol and an aromatic aldehyde. This duality dictates its hazard profile, which must be approached with a comprehensive understanding of the risks associated with both moieties.

  • Phenolic Group: Phenols are known to be corrosive and toxic.[1][2] They can cause severe skin burns, which may be initially painless due to their anesthetic effect.[1][2] Systemic toxicity is a significant concern, as phenol can be readily absorbed through the skin, leading to effects on the central nervous system, liver, and kidneys.[3] In severe cases, dermal exposure to a large surface area can be fatal.[1]

  • Aromatic Aldehyde Group: Aromatic aldehydes are typically associated with irritation to the skin, eyes, and respiratory system.[4][5] Inhalation of vapors can lead to respiratory tract irritation.

Given the structure of 2-Formyl-5-(4-methylphenyl)phenol, it should be treated as a substance that is potentially corrosive, toxic, and an irritant. Until specific toxicological data for this compound becomes available, a cautious approach assuming these hazards is warranted.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through robust engineering controls.

  • Chemical Fume Hood: All work with 2-Formyl-5-(4-methylphenyl)phenol, including weighing, preparing solutions, and performing reactions, must be conducted in a certified chemical fume hood.[1][3][6] This is crucial for containing vapors and preventing inhalation exposure, especially in the event of a spill.[1] The sash of the fume hood also provides a physical barrier against splashes.[1]

  • Emergency Equipment: An emergency eyewash station and a safety shower must be readily accessible within a 10-second travel distance from the work area.[1][6] All laboratory personnel should know their location and how to operate them.

Personal Protective Equipment (PPE): Your Essential Barrier

A comprehensive PPE plan is mandatory when handling 2-Formyl-5-(4-methylphenyl)phenol. The following table summarizes the required PPE, with explanations for the selection of each item.

Body PartRequired PPERationale and Best Practices
Eyes and Face Chemical Splash Goggles and a Face ShieldGoggles provide a seal around the eyes to protect against splashes. A face shield, worn in conjunction with goggles, offers an additional layer of protection for the entire face from splashes of corrosive material.[3][7]
Hands Double-Layered Nitrile Gloves or Butyl/Neoprene GlovesFor incidental contact with dilute solutions, double-gloving with standard nitrile gloves is recommended.[3] For handling concentrated solutions or in situations with a higher risk of splashing, more robust gloves such as butyl rubber or neoprene should be worn.[3][7] Gloves should be inspected for any signs of degradation before use and changed immediately if contamination occurs.[6]
Body Fully Buttoned Laboratory Coat and a Chemical-Resistant ApronA lab coat provides a primary barrier against splashes.[3] A chemical-resistant apron, made of materials like butyl rubber or neoprene, should be worn over the lab coat when there is a significant potential for body splashes.[1][3]
Feet Closed-Toed ShoesPermeable footwear is prohibited in the laboratory. Closed-toed shoes made of a non-porous material are required to protect the feet from spills.[3][7]

Safe Handling and Operational Plan

Adherence to a strict operational plan is critical for minimizing the risk of exposure.

Pre-Experiment Checklist
  • Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly and that the eyewash and safety shower are unobstructed.

  • Assemble PPE: Don all required personal protective equipment as outlined in the table above.

  • Prepare for Spills: Ensure a chemical spill kit is readily available. For phenol-containing compounds, this should include an absorbent material and polyethylene glycol 300 or 400 (PEG-300 or PEG-400) for skin decontamination.[2]

Step-by-Step Handling Procedure
  • Transportation: Transport 2-Formyl-5-(4-methylphenyl)phenol in a secondary, shatter-resistant container.[6]

  • Weighing and Solution Preparation: Conduct all weighing and solution preparation inside a chemical fume hood.

  • Heating: Avoid heating the compound in open vessels. If heating is necessary, use a well-controlled system with appropriate ventilation. Never heat in an incubator or microwave.[3]

  • Centrifugation: If centrifugation is required, use sealed safety cups to contain any potential aerosols.[3]

  • Post-Handling: After handling is complete, wipe down the work area with a suitable decontaminating solution.[6] Wash hands and any exposed skin thoroughly with soap and water.[4][8]

Spill and Emergency Procedures

Prompt and correct response to a spill or exposure is crucial.

Chemical Spill Response

The following workflow outlines the immediate actions to take in the event of a chemical spill.

Spill_Response_Workflow spill Spill Occurs alert Alert others in the area spill->alert evacuate Evacuate the immediate area if necessary alert->evacuate assess Assess the spill size and hazards evacuate->assess small_spill Small, manageable spill? assess->small_spill cleanup Contain and clean up the spill using the appropriate spill kit and PPE small_spill->cleanup Yes large_spill Large or highly hazardous spill small_spill->large_spill No dispose Collect all contaminated materials in a sealed container for hazardous waste disposal cleanup->dispose call_ehs Call Emergency Services / EHS large_spill->call_ehs report Report the incident dispose->report

Caption: Workflow for responding to a chemical spill.

For a spill of a solid, carefully collect the crystals before decontaminating the area.[2] For a liquid spill, use an inert absorbent material to contain it.[5]

First Aid for Exposures
  • Skin Contact: This is a medical emergency. Immediately remove all contaminated clothing.[1] Liberally apply polyethylene glycol (PEG-300 or PEG-400) to the affected area and gently wipe.[1][2] If PEG is unavailable, flush the area with a high-density drenching of water from a safety shower for at least 15 minutes.[9] Seek immediate medical attention.[1][7]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[10][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][10]

Waste Disposal Plan

All waste contaminated with 2-Formyl-5-(4-methylphenyl)phenol must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid materials (e.g., gloves, absorbent pads, paper towels) in a clearly labeled, sealed container.[2]

  • Liquid Waste: Collect all liquid waste in a compatible, labeled, and sealed hazardous waste container.[3]

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not pour any waste down the drain.[4]

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling 2-Formyl-5-(4-methylphenyl)phenol and maintain a safe and productive laboratory environment.

References

  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Western Washington University. (n.d.). Phenol. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Phenol. Retrieved from [Link]

  • HIEDA CHEMICAL INDUSTRY Co.,Ltd. (n.d.). SAFETY DATA SHEET - Miracle Media MM-PF (Phenol-formaldehyde resin). Retrieved from [Link]

  • Perfumer's Apprentice. (2021, October 12). Aldehyde C-8 FPD-2015A-2384 - SAFETY DATA SHEET. Retrieved from [Link]

  • PerfumersWorld. (n.d.). Amyl Cinnamic Aldehyde (ACA) - MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET - 2-Amino-5-methylphenol. Retrieved from [Link]

  • CPAChem. (2019, May 16). Safety data sheet - 4-Methylphenol. Retrieved from [Link]

  • NextSDS. (n.d.). 2-ForMyl-5-(4-Methylthiophenyl)phenol — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Formyl-4-(2-methoxy-5-methylphenyl)phenol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Phenol. Retrieved from [Link]

  • The University of Queensland. (n.d.). Working Safely with Phenol Guideline. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Lab Safety Guideline: Phenol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2006, November). EU RISK ASSESSMENT – PHENOL. Retrieved from [Link]

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